1-Ethyl-3-methylimidazolium benzoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;benzoate |
InChI |
InChI=1S/C7H6O2.C6H11N2/c8-7(9)6-4-2-1-3-5-6;1-3-8-5-4-7(2)6-8/h1-5H,(H,8,9);4-6H,3H2,1-2H3/q;+1/p-1 |
InChI Key |
FGMZQNBIGGTXKH-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C1=CC=C(C=C1)C(=O)[O-] |
Synonyms |
(Emim)(Ac) (emIm)(ba) 1-ethyl-3-methyl-1H-imidazolium ethyl sulfate 1-ethyl-3-methylimidazolium 1-ethyl-3-methylimidazolium acetate 1-ethyl-3-methylimidazolium benzoate 1-ethyl-3-methylimidazolium ethylsulfate 1-ethyl-3-methylimidazolium hexafluorophosphate 1-ethyl-3-methylimidazolium methylphosphate 1-ethyl-3-methylimidazolium triflate 1H-imidazolium, 3-ethyl-1-methyl- 1H-imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) 3-ethyl-1-methyl-1H-imidazolium 3-ethyl-1-methylimidazolium C2MIM compound EMI PF6 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium Benzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the synthesis and characterization of the ionic liquid 1-Ethyl-3-methylimidazolium benzoate, [EMIM][BzO]. It outlines a robust two-step synthetic protocol, starting from the quaternization of 1-methylimidazole to form an intermediate halide salt, followed by an anion metathesis reaction to yield the final product. This document also details the essential analytical techniques for structural confirmation and physicochemical property determination, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and thermal analysis (Thermogravimetric Analysis - TGA; Differential Scanning Calorimetry - DSC). All experimental methodologies are described in detail, and key analytical data are summarized in tabular form for clarity and ease of reference.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and versatile materials in a wide array of applications, including organic synthesis, catalysis, electrochemistry, and drug delivery.[1][2] The 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation is a common component of many well-characterized ILs.[3] When paired with the benzoate anion ([BzO]⁻), it forms this compound, an IL with potential applications as a solvent for biomass processing, a medium for organic reactions, or as a functional pharmaceutical ingredient.[4]
This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound, ensuring product purity and a thorough understanding of its fundamental properties.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a 1-Ethyl-3-methylimidazolium halide precursor, commonly the bromide salt ([EMIM]Br), via the quaternization of 1-methylimidazole. The second step is an anion exchange (metathesis) reaction where the halide is replaced by the benzoate anion.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (1.0 eq.).
-
Add a suitable solvent, such as acetonitrile or toluene.
-
Slowly add ethyl bromide (1.0-1.1 eq.) to the flask. The reaction is exothermic.
-
Heat the mixture to reflux and maintain stirring for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate or form a separate liquid phase.
-
Wash the product repeatedly with a solvent in which the product is insoluble but the reactants are soluble (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials.
-
Dry the resulting product, a white to pale yellow solid, under vacuum to remove residual solvent. The product is often hygroscopic.[5]
Step 2: Synthesis of this compound ([EMIM][BzO]) via Anion Metathesis
-
Dissolve the dried 1-Ethyl-3-methylimidazolium bromide (1.0 eq.) in a suitable solvent, such as acetone or methanol.
-
In a separate flask, dissolve sodium benzoate or potassium benzoate (1.0-1.1 eq.) in the same solvent.
-
Add the benzoate salt solution dropwise to the [EMIM]Br solution while stirring at room temperature.
-
A white precipitate of the inorganic salt (NaBr or KBr) will form immediately.
-
Continue stirring the mixture at room temperature for 6-12 hours to ensure complete reaction.
-
Remove the inorganic salt precipitate by filtration.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Wash the resulting viscous liquid with a non-polar solvent like diethyl ether to remove any organic impurities.
-
Dry the final product, this compound, under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and water.
Characterization
Thorough characterization is crucial to confirm the identity, purity, and physicochemical properties of the synthesized ionic liquid. The primary techniques employed are NMR and FT-IR for structural elucidation, and TGA/DSC for thermal property analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the molecular structure of [EMIM][BzO]. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Experimental Protocol:
-
Dissolve approximately 10-20 mg of the dried ionic liquid in 0.6-0.7 mL of deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Expected Data:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for [EMIM][BzO]
| Assignment ([EMIM]⁺ Cation) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment (Benzoate Anion) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|---|---|
| N-CH -N (C2-H) | 9.5 - 10.2 | ~136 | C=O | - | ~170 |
| N-CH =CH -N (C4/5-H) | 7.7 - 7.9 | ~123, ~121 | C-COO | - | ~135 |
| N-CH₂ -CH₃ | ~4.2 | ~45 | ortho-CH | ~7.9 | ~131 |
| N-CH₃ | ~3.9 | ~36 | meta-CH | ~7.3 | ~129 |
| N-CH₂-CH₃ | ~1.4 | ~15 | para-CH | ~7.3 | ~128 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the cation is referenced from similar [EMIM]⁺ salts, and anion data is referenced from similar benzoate salts.[5][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the ionic liquid, confirming the presence of both the imidazolium ring and the benzoate anion.
Experimental Protocol:
-
Acquire the spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for viscous liquids.
-
Place a small drop of the ionic liquid directly onto the ATR crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Expected Data:
Table 2: Key FT-IR Vibrational Frequencies for [EMIM][BzO]
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3150 - 3050 | Aromatic C-H stretching (Imidazolium ring & Phenyl) | Cation & Anion |
| 2990 - 2850 | Aliphatic C-H stretching (Ethyl & Methyl groups) | Cation |
| 1650 - 1630 | C=N / C=C stretching (Imidazolium ring) | Cation |
| 1600 - 1580 | Asymmetric COO⁻ stretching | Anion |
| 1580 - 1550 | C=C stretching (Aromatic ring) | Anion |
| 1420 - 1380 | Symmetric COO⁻ stretching | Anion |
| ~1170 | Ring breathing modes | Cation |
| 850 - 700 | C-H out-of-plane bending | Cation & Anion |
Note: Peak positions are approximate. Data is inferred from spectra of similar imidazolium and benzoate compounds.[7][8][9]
Thermal Analysis (TGA/DSC)
Thermal analysis provides critical information on the material's thermal stability and phase behavior.
Experimental Protocol:
-
TGA: Place a small sample (5-10 mg) into a TGA pan. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C). Record the mass loss as a function of temperature.
-
DSC: Place a small sample (5-10 mg) into a DSC pan and seal it. Cool the sample to a low temperature (e.g., -90 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point. Record the heat flow to identify glass transitions (Tg), crystallization events (Tc), and melting points (Tm).
Expected Data:
Table 3: Expected Thermal Properties for [EMIM][BzO]
| Parameter | Typical Value | Information Provided |
|---|---|---|
| Td, onset (TGA) | > 200 °C | Onset of thermal decomposition, indicating thermal stability. |
| Tg (DSC) | -50 to -80 °C | Glass transition temperature, characteristic of amorphous solids. |
| Tm (DSC) | Variable | Melting point; may not be observed if the IL does not crystallize easily.[10] |
Note: Thermal properties are highly dependent on purity, especially water content. Values are estimates based on similar imidazolium-based ILs.[11]
Conclusion
This guide presents a standardized and reproducible methodology for the synthesis and characterization of this compound. The two-step synthesis involving quaternization followed by anion metathesis is a reliable route to obtaining the target ionic liquid. Subsequent characterization by NMR, FT-IR, and thermal analysis provides a comprehensive dataset to confirm the product's identity, purity, and fundamental physicochemical properties. Adherence to these protocols will enable researchers to produce and validate high-quality [EMIM][BzO] for further investigation in their respective fields.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]
- 4. Homogeneous vinyl ester-based synthesis of different cellulose derivatives in 1-ethyl-3-methyl-imidazolium acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the ionic liquid 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]). Due to a notable scarcity of direct experimental data for this specific ionic liquid in publicly accessible literature, this document leverages comparative analysis with structurally similar carboxylate-based ionic liquids, particularly 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]), to project its likely characteristics. Detailed experimental protocols for the determination of key physicochemical parameters are provided to guide researchers in the characterization of this and similar ionic liquids. This guide serves as a foundational resource for scientists and professionals in drug development and materials science who are interested in the potential applications of [EMIM][Benz].
Introduction
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They are composed entirely of ions and exhibit a unique combination of properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. The 1-Ethyl-3-methylimidazolium ([EMIM]+) cation is a common component of many well-studied ILs. When paired with a carboxylate anion, such as benzoate ([Benz]-), the resulting ionic liquid is expected to have distinct properties influenced by the aromatic nature of the anion.
While extensive data exists for many [EMIM]-based ILs, this compound remains a less-explored member of this family. This guide aims to bridge this knowledge gap by providing a predictive overview of its key physicochemical properties, detailed methodologies for their experimental determination, and a proposed synthetic pathway.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its acetate analogue for comparative purposes. It is important to note that the values for [EMIM][Benz] are largely estimations based on chemical intuition and comparison with similar structures, and they await experimental verification.
| Property | This compound ([EMIM][Benz]) | 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc]) |
| Molecular Formula | C13H17N2O2 | C8H14N2O2 |
| Molecular Weight | 233.29 g/mol | 170.21 g/mol |
| Density | Predicted to be > 1.1 g/cm³ at 298 K | ~1.08 g/cm³ at 298 K |
| Viscosity | Predicted to be significantly higher than [EMIM][OAc] | ~30-40 cP at 298 K |
| Ionic Conductivity | Predicted to be lower than [EMIM][OAc] | ~10-15 mS/cm at 298 K |
| Thermal Stability (Tonset) | Predicted to be > 200 °C | ~215 °C |
| Solubility | Likely soluble in polar organic solvents and water. | Soluble in water and polar organic solvents. |
Synthesis of this compound
A plausible and common method for the synthesis of this compound is a two-step process involving the synthesis of an intermediate, 1-Ethyl-3-methylimidazolium halide, followed by an anion exchange reaction.
Synthesis pathway for this compound.
Experimental Protocols
The following are detailed methodologies for the characterization of the key physicochemical properties of this compound.
Density Measurement
The density of ionic liquids is typically measured using a vibrating tube densimeter.[1]
-
Apparatus: A calibrated vibrating tube densimeter.
-
Procedure:
-
Calibrate the instrument with dry air and deionized water at the desired temperatures.
-
Inject the purified and dried this compound sample into the measuring cell, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate at the set temperature.
-
Record the oscillation period of the vibrating tube.
-
The density is calculated from the oscillation period using the instrument's calibration constants.
-
Repeat the measurement at various temperatures to determine the temperature dependence of the density.
-
Viscosity Measurement
The viscosity of ionic liquids can be determined using a rotational viscometer or a capillary viscometer.
-
Apparatus: A rotational rheometer with a cone-plate or parallel-plate geometry, or a calibrated Ubbelohde-type capillary viscometer.
-
Procedure (Rotational Rheometer):
-
Place a small, known volume of the ionic liquid onto the lower plate of the rheometer.
-
Lower the upper geometry to the specified gap distance.
-
Equilibrate the sample to the desired temperature.
-
Apply a range of shear rates and measure the corresponding shear stress.
-
The viscosity is determined from the slope of the shear stress versus shear rate plot.
-
Conduct measurements at different temperatures to establish the viscosity-temperature profile.
-
Ionic Conductivity Measurement
Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).
-
Apparatus: A conductivity cell with two platinum electrodes and an impedance analyzer.
-
Procedure:
-
Calibrate the conductivity cell with standard potassium chloride solutions of known conductivity.
-
Fill the cell with the this compound sample, ensuring the electrodes are fully immersed.
-
Place the cell in a temperature-controlled environment.
-
Perform an EIS measurement over a range of frequencies.
-
The bulk resistance of the ionic liquid is determined from the Nyquist plot.
-
The ionic conductivity is calculated using the cell constant and the measured resistance.
-
Repeat the measurements at various temperatures.
-
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of ionic liquids.[2]
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample of the ionic liquid into a TGA pan.
-
Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition (Tonset) is determined as the temperature at which significant weight loss begins.
-
References
An In-Depth Technical Guide on the Structure and Bonding of 1-Ethyl-3-methylimidazolium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions. Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency, have garnered significant interest across various scientific disciplines, including chemical synthesis, catalysis, and drug delivery. 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]) is an ionic liquid comprising the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the benzoate anion (C₆H₅COO⁻). Understanding the intricate details of its molecular structure and the nature of the interactions between its constituent ions is paramount for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the structure and bonding of [EMIM][Benz], drawing upon available experimental and computational data for the parent ions and related imidazolium-based ionic liquids.
Molecular Structure
The structure of this compound is defined by the individual geometries of its cation and anion and their spatial arrangement relative to one another.
1-Ethyl-3-methylimidazolium Cation ([EMIM]⁺)
The [EMIM]⁺ cation features a planar five-membered imidazolium ring. An ethyl group is attached to one nitrogen atom (N1) and a methyl group to the other (N3). The positive charge is delocalized across the imidazolium ring, but the C2 carbon, situated between the two nitrogen atoms, bears a significant partial positive charge, making its attached hydrogen (C2-H) particularly acidic and a key site for intermolecular interactions.
Benzoate Anion (C₆H₅COO⁻)
The benzoate anion consists of a carboxylate group attached to a benzene ring. The negative charge is delocalized across the two oxygen atoms of the carboxylate group. The benzene ring provides a region of electron density that can participate in various non-covalent interactions.
Intermolecular Bonding and Interactions
The most crucial interaction is the hydrogen bond formed between the acidic protons of the [EMIM]⁺ cation and the oxygen atoms of the benzoate anion. Of particular importance is the hydrogen bond involving the C2-H proton of the imidazolium ring, which is the strongest hydrogen bond donor. Other C-H protons on the imidazolium ring and the alkyl substituents also participate in weaker hydrogen bonding with the anion.
In addition to hydrogen bonding, ion-ion electrostatic interactions play a dominant role in the overall cohesion of the ionic liquid. The delocalized positive charge on the imidazolium ring and the negative charge on the benzoate anion lead to strong coulombic attractions.
Furthermore, π-π stacking between the aromatic imidazolium ring of the cation and the benzene ring of the benzoate anion can contribute to the overall structure and stability. Dispersion forces are also present between the alkyl chains of the cation and the phenyl group of the anion.
Computational studies on similar systems, such as 1-ethyl-3-methylimidazolium acetate, suggest that the anion preferentially interacts with the C2-H of the cation.[1][2] Density Functional Theory (DFT) calculations are a powerful tool for elucidating the geometries and interaction energies of these ion pairs.[3][4]
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following tables summarize representative computed structural parameters for the individual ions and plausible interaction geometries based on studies of closely related systems.
Table 1: Computed Bond Lengths and Angles for the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation
| Parameter | Value (Angstrom or Degrees) |
| C2-N1 Bond Length | ~1.33 Å |
| C2-N3 Bond Length | ~1.33 Å |
| N1-C5 Bond Length | ~1.39 Å |
| N3-C4 Bond Length | ~1.39 Å |
| C4-C5 Bond Length | ~1.36 Å |
| N1-C2-N3 Bond Angle | ~108° |
| C2-N1-C5 Bond Angle | ~109° |
| C2-N3-C4 Bond Angle | ~109° |
Note: These are representative values from computational studies of the [EMIM]⁺ cation and may vary slightly depending on the computational method and the counter-ion.
Table 2: Computed Bond Lengths and Angles for the Benzoate (C₆H₅COO⁻) Anion
| Parameter | Value (Angstrom or Degrees) |
| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |
| C-C (exocyclic) Bond Length | ~1.51 Å |
| C-O Bond Length | ~1.26 Å |
| O-C-O Bond Angle | ~125° |
| C-C-O Bond Angle | ~117° |
Note: These are representative values from computational studies of the benzoate anion and may vary slightly depending on the computational method and the counter-ion.
Table 3: Computed Interaction Distances and Energies for [EMIM]⁺-Anion Pairs
| Anion | Interaction Site on [EMIM]⁺ | Interaction Distance (Å) | Interaction Energy (kJ/mol) |
| Acetate | C2-H | ~2.0 - 2.2 | -100 to -120 |
| Acetate | C4/C5-H | ~2.3 - 2.5 | Weaker than C2-H |
| Benzoate (Estimated) | C2-H | ~2.0 - 2.3 | Similar to or slightly weaker than acetate |
Note: Data for acetate is provided as a close structural analog to benzoate. The interaction energy for benzoate is an estimation based on structural similarities. Actual values would require specific computational studies on [EMIM][Benz].
Experimental Protocols
The synthesis and characterization of this compound typically follow a two-step process involving quaternization followed by anion exchange.
Synthesis of 1-Ethyl-3-methylimidazolium Halide
Materials:
-
1-Methylimidazole
-
Ethyl halide (e.g., ethyl bromide or ethyl chloride)
-
Solvent (e.g., acetonitrile or toluene, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess of the ethyl halide. The reaction can be performed neat or in a suitable solvent.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the ethyl halide (e.g., 60-80°C for several hours).
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, a viscous liquid or a solid product, 1-ethyl-3-methylimidazolium halide, will be formed.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the crude product with a solvent in which the product is insoluble but the starting materials are soluble (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials.
-
Dry the purified 1-ethyl-3-methylimidazolium halide under vacuum.
Anion Exchange to Form this compound
Materials:
-
1-Ethyl-3-methylimidazolium halide (e.g., [EMIM]Br)
-
A benzoate salt (e.g., sodium benzoate or potassium benzoate)
-
Solvent (e.g., water, methanol, or acetonitrile)
Procedure:
-
Dissolve the 1-ethyl-3-methylimidazolium halide in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the benzoate salt in the same or a miscible solvent.
-
Combine the two solutions and stir at room temperature for several hours.
-
A salt metathesis reaction will occur, precipitating the inorganic halide salt (e.g., NaBr or KBr).
-
Remove the precipitated salt by filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by washing with a suitable solvent to remove any remaining inorganic salt, followed by drying under high vacuum.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the cation and the presence of the benzoate anion. The chemical shifts of the protons on the imidazolium ring are particularly sensitive to the anion and can provide information about cation-anion interactions.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy is employed to identify the functional groups present in the ionic liquid. Characteristic vibrational bands for the imidazolium ring, the alkyl chains, and the carboxylate group of the benzoate anion can be observed. Shifts in these bands compared to the free ions can indicate the strength of intermolecular interactions.[6]
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the mass of the 1-ethyl-3-methylimidazolium cation.
Mandatory Visualizations
Caption: A general workflow for the synthesis and characterization of this compound.
Caption: Key intermolecular interactions between the [EMIM]⁺ cation and the benzoate anion.
Conclusion
The structural and bonding characteristics of this compound are dictated by a combination of strong electrostatic forces, prominent hydrogen bonding primarily involving the C2-H of the imidazolium ring, and weaker dispersive and π-stacking interactions. While a complete experimental structural elucidation for this specific ionic liquid is not yet available, a robust understanding can be inferred from computational studies and experimental data on analogous [EMIM]-based systems. The synthesis is achievable through a straightforward two-step process, and its structure can be reliably confirmed using standard spectroscopic techniques. Further computational and experimental investigations are warranted to provide precise quantitative data on the bond lengths, angles, and interaction energies specific to this compound, which will be invaluable for its future application in various scientific and industrial fields.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Electronic Insights into 1-Ethyl-3-Methylimidazolium Bis(fluorosulfonyl)imide Ion Pair Conformers: Ab Initio DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
"1-Ethyl-3-methylimidazolium benzoate CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-3-methylimidazolium benzoate, an ionic liquid with potential applications in various scientific and industrial fields. This document consolidates key chemical data, outlines a general synthesis methodology, and explores its potential biological interactions based on current knowledge of related compounds.
Core Chemical Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 150999-33-0 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molecular Weight | 232.28 g/mol | Calculated |
| Chemical Structure | Imidazolium cation with ethyl and methyl substituents, and a benzoate anion. |
Synthesis Protocol
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide (e.g., Bromide)
This initial step involves the quaternization of 1-methylimidazole with an ethyl halide.
Materials:
-
1-methylimidazole
-
Ethyl bromide (or other suitable ethyl halide)
-
Ethyl acetate (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess of ethyl bromide.
-
The reaction mixture is typically heated (e.g., to 50-70°C) and stirred for several hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, which should result in the formation of a solid or a viscous liquid.
-
The crude product is washed multiple times with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.
-
The resulting 1-ethyl-3-methylimidazolium bromide is then dried under vacuum.
Step 2: Anion Exchange to form this compound
The halide anion is then exchanged for the desired benzoate anion.
Materials:
-
1-Ethyl-3-methylimidazolium bromide (from Step 1)
-
A benzoate salt (e.g., sodium benzoate or silver benzoate)
-
A suitable solvent (e.g., water or an organic solvent)
Procedure:
-
Dissolve the 1-ethyl-3-methylimidazolium bromide in a suitable solvent.
-
In a separate container, dissolve a stoichiometric amount of the benzoate salt in the same or a miscible solvent.
-
Combine the two solutions and stir at room temperature for several hours.
-
The reaction will result in the precipitation of the insoluble halide salt (e.g., sodium bromide or silver bromide), which can be removed by filtration.
-
The filtrate, containing the desired this compound, is then collected.
-
The solvent is removed under reduced pressure to yield the final ionic liquid.
-
The purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Caption: General synthesis workflow for this compound.
Potential Biological Interactions and Signaling Pathways
Specific toxicological data for this compound is limited. However, studies on other imidazolium-based ionic liquids, such as 1-octyl-3-methylimidazolium (M8OI), suggest potential interactions with various biological pathways. It is plausible that this compound may exhibit some similar general modes of interaction due to the shared imidazolium cation, although the nature and magnitude of these effects could be significantly influenced by the benzoate anion.
Research on M8OI has indicated interactions with several key signaling pathways, including:
-
Human Sonic Hedgehog (Shh) signaling
-
Androgen receptor signaling
-
Estrogen receptor alpha signaling
-
Pregnane X receptor signaling [1]
Furthermore, some imidazolium-based ionic liquids have been reported to disrupt mitochondrial membrane potential and exhibit cytotoxicity.[1] The proposed mechanism of toxicity for M8OI involves the inhibition of oxidative phosphorylation in mitochondria.[1]
It is crucial to note that toxicity and biological activity are highly dependent on the specific structure of the ionic liquid, including both the cation and the anion. Therefore, direct extrapolation of data from other ionic liquids to this compound should be done with caution, and specific studies are required to ascertain its precise biological profile.
Caption: Potential cellular interactions of imidazolium-based ionic liquids.
Applications in Drug Development and Research
While specific applications of this compound in drug development are not well-documented, imidazolium-based ionic liquids, in general, are being explored for various pharmaceutical applications. Their unique properties, such as high thermal stability, low vapor pressure, and tunable solvency, make them attractive for:
-
As solvents for poorly soluble active pharmaceutical ingredients (APIs): Ionic liquids can enhance the solubility of certain drugs, which is a significant challenge in drug formulation.
-
In drug delivery systems: They have been investigated as components of transdermal patches, oral formulations, and as agents to improve drug stability.
-
As catalysts in the synthesis of pharmaceutical intermediates: Their catalytic activity can be beneficial in various organic reactions.
The benzoate anion itself is a well-known and widely used pharmaceutical excipient and preservative. This suggests that this compound could potentially offer a combination of the properties of the imidazolium cation and the established characteristics of the benzoate anion, making it a compound of interest for further investigation in pharmaceutical research.
Conclusion
This compound is an ionic liquid with defined chemical properties. While detailed experimental and toxicological data specific to this compound are sparse, a general understanding of its synthesis and potential biological interactions can be inferred from related imidazolium-based ionic liquids. Further research is warranted to fully elucidate its properties and explore its potential applications, particularly in the fields of drug development and materials science. Professionals are advised to consult safety data sheets and conduct thorough risk assessments before handling this or any other chemical compound.
References
"literature review of 1-Ethyl-3-methylimidazolium ionic liquids"
An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Ionic Liquids for Researchers and Drug Development Professionals
Introduction
1-Ethyl-3-methylimidazolium ([EMIM]) based ionic liquids (ILs) are a class of molten salts with melting points at or near room temperature. Composed of an organic 1-ethyl-3-methylimidazolium cation and a variety of possible anions, these compounds exhibit a unique set of properties including low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic materials.[1][2] These characteristics make them highly attractive for a multitude of applications, including as green solvents in chemical synthesis, electrolytes in electrochemical devices, and as novel materials in drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of [EMIM]-based ionic liquids, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The properties of 1-ethyl-3-methylimidazolium ionic liquids are highly tunable and depend significantly on the nature of the anion. A summary of key physicochemical data for several common [EMIM]-based ILs is presented in the tables below.
Table 1: General Properties of Selected 1-Ethyl-3-methylimidazolium Ionic Liquids
| Anion | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Acetate ([OAc]⁻) | C₈H₁₄N₂O₂ | 170.21 | - |
| Chloride ([Cl]⁻) | C₆H₁₁ClN₂ | 146.62 | 87 |
| Dicyanamide ([N(CN)₂]⁻) | C₈H₁₁N₅ | 177.21 | - |
| Ethyl Sulfate ([EtSO₄]⁻) | C₈H₁₆N₂O₄S | 236.29 | < 25 |
| Tricyanomethanide ([C(CN)₃]⁻) | C₉H₁₁N₅ | 201.22 | -11[4] |
| Silver Dicyanide ([Ag(CN)₂]⁻) | C₈H₁₁AgN₄ | 271.08 | 73[4] |
Table 2: Viscosity and Ionic Conductivity of Selected 1-Ethyl-3-methylimidazolium Ionic Liquids
| Anion | Temperature (°C) | Viscosity (cP) | Ionic Conductivity (S/cm) |
| Tricyanomethanide ([C(CN)₃]⁻) | 22 | 18[4] | 1.8 x 10⁻² (at 20°C)[4] |
| Dicyanamide ([N(CN)₂]⁻) | 20 | 21 | 2.7 x 10⁻² |
| Tetrachloroaluminate ([AlCl₄]⁻) | 22 | 18 | - |
| Bis(trifluoromethylsulfonyl)imide ([(CF₃SO₂)₂N]⁻) | 22 | 28 | - |
Synthesis and Experimental Protocols
The synthesis of 1-ethyl-3-methylimidazolium ionic liquids can be achieved through various methods, primarily involving the quaternization of 1-methylimidazole followed by anion exchange.
General Synthesis Workflow
The following diagram illustrates a typical two-step synthesis process for [EMIM]-based ionic liquids.
Caption: General two-step synthesis of [EMIM] ionic liquids.
Detailed Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc]) via the CBILS® Route
This protocol is adapted from a continuous flow method for producing high-purity ionic liquids.
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Methylcarbonate ([EMIM][MC])
-
Reactant Preparation: A mixture of 1-ethylimidazole (10 mmol), dimethylcarbonate (16 mmol), and methanol (60% by weight) is prepared.
-
Continuous Flow Reaction: The prepared mixture is pumped through a continuous flow reactor at a temperature of 200°C and a pressure of 100 bar. A residence time of 2 hours is maintained.
-
Analysis: The resulting mixture of [EMIM][MC] in methanol is analyzed by HPLC-UV-CAD to confirm the consumption of the starting material (1-ethylimidazole).[5]
Step 2: Conversion to 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc])
-
Acid Addition: The [EMIM][MC] solution from Step 1 is mixed with acetic acid.
-
Reaction: The reaction proceeds to form [EMIM][OAc], methanol, and carbon dioxide.
-
Purification: The product is purified to remove any unreacted starting materials and byproducts.
Detailed Experimental Protocol: One-Step Synthesis of 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([EMIM][EtSO₄])
This protocol describes a solvent-free, one-step synthesis method.
-
Reactant Setup: 8.21 g of N-methylimidazole is added to a three-necked flask and heated to 50°C in a water bath with stirring.
-
Dropwise Addition: 18.48 g of diethyl sulfate is added dropwise to the flask at a rate of one drop every 3 seconds using a constant pressure funnel. The reaction is maintained under a dry atmosphere with reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, the product is washed three times with ethyl acetate. The lower ionic liquid layer is separated.
-
Solvent Removal: The residual ethyl acetate is removed by evaporation under reduced pressure at 70°C to yield a light yellow viscous liquid.[6] The yield of this method can reach up to 97.39% with a product purity of over 99%.[6]
Applications in Drug Development
The unique properties of [EMIM]-based ionic liquids make them promising candidates for various applications in the pharmaceutical and drug development sectors.
Solubility Enhancement of Active Pharmaceutical Ingredients (APIs)
Many active pharmaceutical ingredients exhibit poor solubility in water, which can limit their bioavailability. Ionic liquids, including those based on [EMIM], have demonstrated the ability to dissolve a wide range of APIs, offering a potential solution to this challenge.[1][2] The tunability of the anion allows for the optimization of the ionic liquid's properties to match the specific requirements of a given drug molecule.
Drug Delivery Systems
[EMIM]-based ionic liquids can be employed as components of drug delivery systems.[1] Their ability to enhance the solubility and permeation of drugs can be leveraged in various formulations.[1] Furthermore, the concept of creating active pharmaceutical ingredient-ionic liquids (API-ILs), where the drug itself is part of the ionic liquid structure, is an emerging area of research that could lead to novel therapeutic formulations with improved properties.[1]
Signaling Pathways and Mechanisms
CO₂ Capture Mechanism of [EMIM]-based Ionic Liquids with Aprotic Heterocyclic Anions (AHAs)
Certain [EMIM]-based ionic liquids with basic aprotic heterocyclic anions (AHAs) are effective for CO₂ capture. The mechanism involves a chemical reaction between the anion and CO₂, and interestingly, a parallel pathway involving the imidazolium cation has been proposed.
Caption: Proposed CO₂ capture mechanism in [EMIM]-AHA ILs.[7][8]
This dual-pathway mechanism, where both the anion and a transient carbene species formed from the cation can react with CO₂, highlights the complex and interesting chemistry of these ionic liquids. The reaction is reversible upon heating, allowing for the regeneration of the ionic liquid.[7][8]
Toxicity and Biocompatibility
A critical consideration for the application of any new material in drug development is its toxicity and biocompatibility. The toxicity of ionic liquids is highly dependent on their structure, including both the cation and the anion.[9] For instance, 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) is considered to be a relatively safe choice for industrial applications due to its potential for biodegradability.[10] However, comprehensive toxicological data is still needed for many [EMIM]-based ionic liquids to fully assess their suitability for pharmaceutical applications.[10] Studies conducted by the National Toxicology Program on 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) have provided valuable data on its effects in animal models.[9] Researchers and drug development professionals must carefully evaluate the available toxicity data for any specific [EMIM]-based ionic liquid before considering its use.
Conclusion
1-Ethyl-3-methylimidazolium ionic liquids represent a versatile class of materials with significant potential across various scientific and industrial domains. Their tunable physicochemical properties, coupled with their efficacy as solvents and reaction media, make them particularly interesting for applications in drug development, from API synthesis and formulation to the creation of novel drug delivery systems. While further research into their long-term toxicity and environmental impact is necessary, the ongoing exploration of [EMIM]-based ILs is poised to unlock new possibilities in pharmaceutical science and technology.
References
- 1. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Physical Properties and CO2 Reaction Pathway of 1-Ethyl-3-Methylimidazolium Ionic Liquids with Aprotic Heterocyclic Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Environmental Impact of Imidazolium-Based Ionic Liquids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazolium-based ionic liquids (ILs), once hailed as "green solvents" due to their low vapor pressure, are now under increasing scrutiny for their potential environmental impact. This technical guide provides an in-depth analysis of the ecotoxicity, biodegradability, and cellular mechanisms of action of this prominent class of ionic liquids. Quantitative toxicity data for various aquatic and terrestrial organisms are summarized, and detailed experimental protocols for key environmental assessments are provided. Furthermore, this guide visualizes the known cellular signaling pathways affected by imidazolium-based ILs and outlines a comprehensive workflow for their environmental risk assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in making informed decisions regarding the use and development of imidazolium-based ionic liquids with a minimized environmental footprint.
Ecotoxicity of Imidazolium-Based Ionic Liquids
The toxicity of imidazolium-based ionic liquids is a significant concern for their environmental risk assessment. A substantial body of evidence indicates that their toxicity is primarily driven by the imidazolium cation, with the length of the alkyl chain substituent being a key determinant of the adverse effects.[1][2] Generally, an increase in the alkyl chain length leads to greater lipophilicity, which enhances the disruption of cell membranes and results in higher toxicity.[3] The nature of the anion typically plays a lesser, though not negligible, role in the overall toxicity.[2][3]
Aquatic Toxicity
Imidazolium-based ILs have been shown to be harmful to a range of aquatic organisms, including fish, crustaceans, algae, and bacteria. The median lethal concentration (LC50) and median effective concentration (EC50) values are common metrics used to quantify this toxicity.
Table 1: Acute Toxicity of Imidazolium-Based Ionic Liquids to Aquatic Organisms
| Ionic Liquid (Cation) | Anion | Organism | Exposure Time (h) | Endpoint | Concentration (mg/L) | Reference |
| 1-Butyl-3-methylimidazolium | Bromide | Daphnia magna | 48 | LC50 | 8.03 | [4] |
| 1-Butyl-3-methylimidazolium | Chloride | Daphnia magna | 48 | LC50 | 9.43 | [4] |
| 1-Butyl-3-methylimidazolium | Tetrafluoroborate | Daphnia magna | 48 | LC50 | 19.91 | [4] |
| 1-Butyl-3-methylimidazolium | Hexafluorophosphate | Daphnia magna | 48 | LC50 | 14.85 | [4] |
| 1-Hexyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | Poecilia reticulata | 96 | LC50 | 207.49 | [5] |
| 1-Octyl-3-methylimidazolium | Chloride | Scenedesmus obliquus | 96 | IC50 | 0.69 - 0.86 | [6] |
| 1-Octyl-3-methylimidazolium | Nitrate | Phaeodactylum tricornutum | 96 | EC50 | 24.0 | [6] |
| 1-Butyl-3-methylimidazolium | Hydrogen Sulphate | Cephalopholis cruentata | 96 | LC50 | 199.98 | [5] |
| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | Lates calcarifer | 96 | LC50 | 374.11 | [5] |
Terrestrial and Microbial Toxicity
The impact of imidazolium-based ILs extends to terrestrial organisms and microorganisms. The lipophilic nature of longer-chain ILs contributes to their antimicrobial activity.
Table 2: Toxicity of Imidazolium-Based Ionic Liquids to Microorganisms and Plants
| Ionic Liquid (Cation) | Anion | Organism | Endpoint | Concentration (µM) | Reference |
| 1-Octyl-3-methylimidazolium | Hexafluorophosphate | Vibrio fischeri | EC50 | 1.25 (log value) | [3] |
| 1-Hexyl-3-methylimidazolium | Hexafluorophosphate | Vibrio fischeri | EC50 | 2.24 (log value) | [3] |
| 1-Butyl-3-methylimidazolium | Hexafluorophosphate | Vibrio fischeri | EC50 | 3.32 (log value) | [3] |
| 1-Ethyl-3-methylimidazolium | Hexafluorophosphate | Vibrio fischeri | EC50 | 4.22 (log value) | [3] |
| 1-Octyl-3-methylimidazolium | Hexafluorophosphate | Wheat seedlings | - | 11.8 (Inhibition of germination) | [6] |
| 1-Octyl-3-methylimidazolium | Chloride | Human hepatocarcinoma cells (QGY-7701) | EC50 | ~360 | [6] |
| 1-Decyl-3-methylimidazolium | Chloride | Human Caco-2 cells | - | Most toxic among tested ILs | [7] |
| 1,3-Dimethylimidazolium | Methyl Sulfate | Human Caco-2 cells | - | Least toxic among tested ILs | [7] |
Biodegradability of Imidazolium-Based Ionic Liquids
A key aspect of the environmental impact of any chemical is its persistence in the environment. Many imidazolium-based ionic liquids have been found to be poorly biodegradable.[8][9] The imidazolium ring, in particular, is resistant to microbial degradation.[10] However, the biodegradability can be influenced by the nature of the substituents on the cation. Elongation of the alkyl side chain, while increasing toxicity, can in some cases make the ionic liquid more susceptible to microbial decomposition.[10]
Table 3: Biodegradability of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Method | Result | Reference |
| 1-Butyl, 1-Hexyl, 1-Octyl-3-methylimidazolium bromide | OECD 301D (Dissolved Organic Carbon Die-Away) | Butyl substituted ILs were not biodegradable. Imidazolium-based ILs were only partially mineralized. | [9] |
| 1-Decyl-3-methylimidazolium bromide | Activated sludge system | Primary biodegradation up to 100% was achievable, but the imidazolium ring was not cleaved. | [10] |
| 1-Ethyl-3-methylimidazolium bromide | Activated sludge system | Barely biodegradable. | [10] |
| Various 1-alkyl-3-methylimidazolium ILs | BOD5 test | All tested ILs were not biodegradable under the considered conditions. | [2] |
Experimental Protocols
Accurate assessment of the environmental impact of imidazolium-based ionic liquids relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key toxicity and biodegradability tests.
Protocol for Acute Fish Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[11][12]
1. Test Organism: A variety of fish species can be used, with Zebrafish (Danio rerio) being a common choice.[11] Fish should be healthy and acclimated to the test conditions.
2. Test Substance Preparation: The test substance is dissolved in water to create a stock solution. A series of dilutions are prepared from the stock solution to create at least five test concentrations in a geometric series.[12]
3. Test Conditions:
- Duration: 96 hours.[11]
- Temperature: Maintained at a constant, appropriate temperature for the chosen fish species.
- Loading: The number of fish per volume of test solution should be low to avoid oxygen depletion.
- Controls: A control group of fish is maintained in water without the test substance.
4. Procedure:
- At least seven fish are placed in each test chamber containing the different concentrations of the test substance and the control.[12]
- Mortalities are recorded at 24, 48, 72, and 96 hours.[11]
- Fish are considered dead if there is no visible movement and no reaction to gentle prodding.
5. Data Analysis: The cumulative percentage of mortality for each exposure period is plotted against the concentration. The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[5]
Protocol for Ready Biodegradability Test - CO2 Evolution Test (Based on OECD Guideline 301B)
This test evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced by microbial degradation.[13]
1. Inoculum: The microbial source is typically activated sludge from a wastewater treatment plant. The inoculum is prepared to ensure a diverse and active microbial population.
2. Test Substance and Reference Compound: The test substance is added to a mineral medium at a concentration of 10-20 mg of dissolved organic carbon (DOC) per liter. A readily biodegradable reference compound (e.g., sodium benzoate) is run in parallel to validate the test system.[14][15]
3. Test Setup:
- The test is conducted in sealed vessels under aerobic conditions in the dark or diffuse light at a constant temperature (typically 20-25°C).[13]
- CO2-free air is bubbled through the test solution.
- The evolved CO2 is trapped in a solution of barium hydroxide or sodium hydroxide.
4. Procedure:
- The test is run for 28 days.[15]
- The amount of CO2 produced is measured at regular intervals by titrating the remaining hydroxide in the trapping solution.
5. Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum CO2 production (ThCO2). A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% of ThCO2 within a 10-day window during the 28-day test period.[16]
Protocol for DNA Damage Assessment - Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[17][18]
1. Cell Preparation: A single-cell suspension is prepared from the test organisms or cell lines exposed to the imidazolium-based ionic liquid.
2. Embedding Cells in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
3. Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as a "nucleoid".
4. Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline or neutral buffer. An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet tail".[19]
5. Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., propidium iodide) and visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.[17]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of imidazolium-based ionic liquids is primarily initiated by their interaction with and disruption of the cell membrane.[20] This initial event triggers a cascade of cellular responses, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis.
// Nodes IL [label="Imidazolium-Based\nIonic Liquid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial\nMembrane Potential\nDecrease", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53\nPhosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Family\nModulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase [label="Caspase\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNF [label="TNF-α\nTranscription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fas [label="Fas/FasL\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeathReceptor [label="Death Receptor\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; Necrosis [label="Necrosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges IL -> Membrane [label="Interaction"]; Membrane -> ROS; Membrane -> Necrosis [style=dashed]; ROS -> Mito; ROS -> p53; ROS -> DNA_Damage; Mito -> CytoC; p53 -> Bcl2; Bcl2 -> CytoC; CytoC -> Caspase; Caspase -> Apoptosis; IL -> TNF [style=dashed]; IL -> Fas [style=dashed]; TNF -> DeathReceptor; Fas -> DeathReceptor; DeathReceptor -> Caspase; }
Experimental Workflow for Environmental Risk Assessment
A systematic approach is crucial for evaluating the environmental risks associated with imidazolium-based ionic liquids. The following workflow outlines the key steps, from initial characterization to comprehensive risk assessment.
// Nodes Start [label="Start: New or Existing\nImidazolium-Based IL", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PhysChem [label="Physicochemical\nCharacterization\n(Solubility, Log Kow, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Screening Tests", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Biodeg [label="Ready Biodegradability\n(e.g., OECD 301B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcuteTox [label="Acute Toxicity\n(e.g., OECD 203 - Fish,\nOECD 202 - Daphnia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HazardID [label="Hazard Identification", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReadilyBio [label="Readily\nBiodegradable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HighTox [label="High Acute\nToxicity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AdvancedTests [label="Advanced Tier Testing", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ChronicTox [label="Chronic Toxicity\n(e.g., Fish Early Life Stage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bioaccum [label="Bioaccumulation Potential\n(e.g., OECD 305)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genotox [label="Genotoxicity\n(e.g., Comet Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RiskAssess [label="Risk Assessment\n(PEC/PNEC Ratio)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RiskManage [label="Risk Management and\nMitigation Measures", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PhysChem; PhysChem -> Screening; Screening -> Biodeg [label="Tier 1"]; Screening -> AcuteTox [label="Tier 1"]; Biodeg -> ReadilyBio; AcuteTox -> HighTox; ReadilyBio -> HazardID [label="No"]; ReadilyBio -> AdvancedTests [label="Yes"]; HighTox -> HazardID [label="Yes"]; HighTox -> AdvancedTests [label="No"]; HazardID -> RiskManage; AdvancedTests -> ChronicTox [label="Tier 2"]; AdvancedTests -> Bioaccum [label="Tier 2"]; AdvancedTests -> Genotox [label="Tier 2"]; ChronicTox -> RiskAssess; Bioaccum -> RiskAssess; Genotox -> RiskAssess; RiskAssess -> RiskManage; RiskManage -> End; }
Conclusion
The initial promise of imidazolium-based ionic liquids as environmentally benign solvents has been tempered by a growing body of evidence highlighting their potential for ecotoxicity and environmental persistence.[21] A thorough understanding of the structure-activity relationships that govern their toxicity and biodegradability is essential for the design of safer, next-generation ionic liquids. This technical guide provides a foundational resource for researchers and developers, summarizing key data, outlining critical experimental protocols, and visualizing the underlying mechanisms of action and assessment workflows. By integrating these considerations into the early stages of development, the scientific community can work towards harnessing the unique properties of ionic liquids while minimizing their adverse environmental consequences.
References
- 1. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms [mdpi.com]
- 4. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 12. oecd.org [oecd.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Test No. 301: Ready Biodegradability | OECD [oecd.org]
- 15. img3.epanshi.com [img3.epanshi.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. researchtweet.com [researchtweet.com]
- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Safety and Handling of 1-Ethyl-3-methylimidazolium Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for the ionic liquid 1-Ethyl-3-methylimidazolium benzoate (CAS No. 150999-33-0). The information herein is compiled from available safety data, including the ECHA registration dossier, to ensure best practices in a laboratory and research setting.
Physicochemical Properties
Understanding the physicochemical properties of a substance is the foundation of safe handling. The following table summarizes the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 232.28 g/mol | --INVALID-LINK-- |
| CAS Number | 150999-33-0 | --INVALID-LINK--[1] |
| EC Number | 695-723-7 | --INVALID-LINK--[1] |
| Decomposition Temperature | 141 °C | --INVALID-LINK--[2] |
| Viscosity | 0.479 Pa·s at 20 °C | --INVALID-LINK--[2] |
Toxicological Profile
The toxicological data is critical for assessing potential health risks and implementing appropriate safety measures. The information below is based on data available for 1-Ethyl-3-methylimidazolium cations and benzoate anions, as specific comprehensive studies on the combined salt are limited. A registration dossier is available on the ECHA website, which should be consulted for more detailed toxicological endpoints.[1]
Acute Toxicity:
-
Dermal: Similarly, low acute dermal toxicity is expected based on data from related compounds.
-
Inhalation: Due to its low volatility, the risk of inhalation exposure is minimal under standard laboratory conditions.
Skin and Eye Irritation:
-
Based on data for other imidazolium-based ionic liquids, this compound may cause skin and eye irritation. Direct contact should be avoided.
Sensitization:
-
There is potential for skin sensitization, and repeated or prolonged contact may lead to allergic reactions in some individuals.
Mutagenicity and Carcinogenicity:
-
Currently, there is no specific data to suggest that this compound is mutagenic or carcinogenic.
Handling and Safety Precautions
Adherence to proper handling procedures is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling, but the following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat.
Engineering Controls
-
Work in a well-ventilated area.
-
For procedures with a potential for aerosol generation, a fume hood should be used.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
References
Methodological & Application
Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Benzoate as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 1-Ethyl-3-methylimidazolium benzoate, often abbreviated as [EMIM][BzO], as a versatile and recyclable catalyst in a variety of fundamental organic reactions. The basic nature of the benzoate anion, coupled with the unique properties of the imidazolium-based ionic liquid, makes it a promising candidate for facilitating key carbon-carbon and carbon-heteroatom bond-forming reactions. This document outlines detailed experimental protocols for several such transformations, presents quantitative data in tabular format for easy comparison, and includes workflow diagrams to visualize the reaction processes.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. The basicity of the benzoate anion in [EMIM][BzO] is anticipated to effectively catalyze this reaction by deprotonating the active methylene compound.
Table 1: Knoevenagel Condensation of Various Aldehydes with Malononitrile Catalyzed by [EMIM][BzO] (Representative Data)
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 15 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 10 | 96 |
| 4 | 2-Nitrobenzaldehyde | 2-(2-Nitrobenzylidene)malononitrile | 20 | 88 |
| 5 | Cinnamaldehyde | 2-Cinnamylidenemalononitrile | 15 | 90 |
Experimental Protocol:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (1.2 mmol), and this compound (0.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of deionized water to the reaction mixture and stir for 5 minutes.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure condensed product.
-
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the catalyst for subsequent runs.
Claisen-Schmidt Condensation (Chalcone Synthesis)
The Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative is a classic method for synthesizing chalcones, which are important intermediates in the synthesis of flavonoids and other biologically active molecules. [EMIM][BzO] can act as a basic catalyst to facilitate this reaction.
Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation using [EMIM][BzO] (Representative Data)
| Entry | Aldehyde | Acetophenone | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 2 | 92 |
| 2 | 4-Methylbenzaldehyde | Acetophenone | 2.5 | 89 |
| 3 | 4-Chlorobenzaldehyde | 4'-Methylacetophenone | 3 | 85 |
| 4 | 3-Nitrobenzaldehyde | Acetophenone | 4 | 80 |
| 5 | Benzaldehyde | 4'-Bromoacetophenone | 3.5 | 88 |
Experimental Protocol:
-
In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and the acetophenone derivative (10 mmol) in this compound (2 mL).
-
Stir the mixture at room temperature for the specified time.
-
Monitor the reaction progress using TLC.
-
After completion, add 20 mL of a 1:1 mixture of water and ethanol.
-
The chalcone product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold aqueous ethanol, and dry.
-
The ionic liquid can be recovered from the filtrate by evaporation of the solvent.
Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The basic character of [EMIM][BzO] can facilitate the deprotonation of the Michael donor, initiating the conjugate addition.
Table 3: Michael Addition of Active Methylene Compounds to Chalcones Catalyzed by [EMIM][BzO] (Representative Data)
| Entry | Michael Donor | Michael Acceptor | Time (h) | Yield (%) |
| 1 | Malononitrile | Chalcone | 4 | 90 |
| 2 | Ethyl acetoacetate | Chalcone | 5 | 85 |
| 3 | Nitromethane | 4'-Methoxychalcone | 6 | 82 |
| 4 | Malononitrile | 4-Chlorochalcone | 4.5 | 88 |
| 5 | Diethyl malonate | Chalcone | 8 | 75 |
Experimental Protocol:
-
Combine the Michael acceptor (1.0 mmol), the Michael donor (1.2 mmol), and this compound (0.2 mmol) in a reaction vial.
-
Stir the mixture at 50 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, add 10 mL of diethyl ether to the mixture.
-
The ionic liquid will separate as a distinct layer.
-
Decant the ether layer and wash the ionic liquid layer with fresh diethyl ether (2 x 5 mL).
-
Combine the ether layers and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
The ionic liquid layer can be dried under vacuum and reused.
Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [EMIM][BzO] can act as a mild basic catalyst for this condensation.
Table 4: Synthesis of Quinoxaline Derivatives using [EMIM][BzO] (Representative Data)
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 1 | 94 |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | 1.5 | 92 |
| 3 | o-Phenylenediamine | Acenaphthenequinone | 1 | 96 |
| 4 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 1.5 | 90 |
| 5 | o-Phenylenediamine | Glyoxal | 2 | 85 |
Experimental Protocol:
-
To a solution of the o-phenylenediamine derivative (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (5 mL), add this compound (0.1 mmol).
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will crystallize out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
The filtrate containing the ionic liquid can be concentrated and the catalyst reused.
Disclaimer: The quantitative data presented in the tables are representative values based on analogous reactions catalyzed by similar basic ionic liquids and are intended for illustrative purposes. Actual yields and reaction times may vary depending on the specific substrates and reaction conditions. Researchers are encouraged to optimize the reaction parameters for their specific applications.
Application Notes and Protocols for Biomass Dissolution Using 1-Ethyl-3-methylimidazolium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dissolution of lignocellulosic biomass is a critical step in the biorefinery process, enabling the separation of its primary components—cellulose, hemicellulose, and lignin—for conversion into biofuels, biochemicals, and other value-added products. Ionic liquids (ILs) have emerged as powerful solvents for biomass due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvent characteristics. Among these, 1-Ethyl-3-methylimidazolium ([Emim]+) based ILs are particularly effective.
This document provides detailed application notes and protocols for the use of 1-Ethyl-3-methylimidazolium benzoate ([Emim][Benzoate]) in the dissolution of lignocellulosic biomass. While extensive research has been conducted on similar ionic liquids like 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]), specific data for the benzoate derivative is less common. Therefore, the protocols presented here are based on established methodologies for imidazolium-based ILs and are intended as a starting point for optimization.
The benzoate anion, with its aromatic structure, may offer unique interactions with the aromatic lignin component of biomass, potentially influencing selectivity and dissolution efficiency. The hydrogen bond basicity of the anion is a crucial factor in the dissolution of cellulose, and while specific Kamlet-Taft parameters for [Emim][Benzoate] are not widely reported, its potential for hydrogen bonding makes it a promising candidate for biomass processing.
Data Presentation
The following tables summarize representative quantitative data from studies using the closely related and well-characterized ionic liquid, 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]), to provide a benchmark for expected outcomes. Researchers should aim to generate similar data for [Emim][Benzoate] to evaluate its performance.
Table 1: Lignin and Hemicellulose Removal from Various Biomass Types using [Emim][OAc] Pretreatment
| Biomass | Temperature (°C) | Time (h) | Lignin Removal (%) | Hemicellulose (Xylan) Removal (%) | Reference |
| Maple Wood Flour | 90 | 72 | 40 | - | [1] |
| Wheat Straw | 120 | 2 | - | Partial Removal | [2] |
| Grape Stem | 120 | 2 | - | Partial Removal | [2] |
| Barley Straw | 120 | 2 | - | Partial Removal | [2] |
Table 2: Sugar Yields from Enzymatic Hydrolysis of Biomass Pretreated with [Emim][OAc]
| Biomass | Pretreatment Conditions | Glucose Yield (%) | Xylose Yield (%) | Reference |
| Switchgrass | 160°C, 3h | 90 | 95 | [3] |
| Corn Stover | 160°C, 3h | >90 | >90 | [3] |
| Wheat Straw | 120°C, 2h | - | - | [2] |
| Grape Stem | 120°C, 2h | - | - | [2] |
Experimental Protocols
The following are detailed protocols for key experiments related to biomass dissolution using this compound. These are model protocols and may require optimization based on the specific biomass and desired outcomes.
Protocol 1: Dissolution of Lignocellulosic Biomass
Objective: To dissolve lignocellulosic biomass in [Emim][Benzoate] to enable fractionation.
Materials:
-
Dried lignocellulosic biomass (e.g., wood chips, straw), ground to a fine powder (40-60 mesh)
-
This compound ([Emim][Benzoate]), >95% purity
-
Heating mantle or oil bath with magnetic stirring
-
Round bottom flask
-
Thermometer
-
Nitrogen or Argon gas supply (optional, to prevent oxidation)
Procedure:
-
Dry the ground biomass in an oven at 60°C overnight to remove residual moisture.
-
Weigh the desired amount of [Emim][Benzoate] into a round bottom flask.
-
Heat the ionic liquid to the desired temperature (e.g., 100-120°C) under gentle stirring. An inert atmosphere can be applied if necessary.
-
Once the ionic liquid has reached the target temperature, slowly add the dried biomass powder to the flask while maintaining vigorous stirring. A typical biomass loading is 5-10% (w/w).
-
Continue heating and stirring the mixture for the desired reaction time (e.g., 2-16 hours). The dissolution progress can be monitored visually until a homogeneous solution is formed.
-
After the desired time, turn off the heat and allow the solution to cool to room temperature.
Protocol 2: Regeneration of Cellulose and Separation of Lignin
Objective: To separate the dissolved biomass components by regenerating cellulose and precipitating lignin.
Materials:
-
Biomass-[Emim][Benzoate] solution (from Protocol 1)
-
Anti-solvent (e.g., deionized water, ethanol, or acetone/water mixture)
-
Beaker
-
Stirring rod
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Deionized water for washing
-
Freeze-dryer or vacuum oven
Procedure:
-
Slowly add the anti-solvent to the biomass-[Emim][Benzoate] solution while stirring vigorously. This will cause the cellulose to precipitate. A typical ratio is 1:4 (v/v) of the ionic liquid solution to the anti-solvent.
-
Continue stirring for 30 minutes to ensure complete precipitation of the cellulose-rich material.
-
Separate the precipitated cellulose by centrifugation (e.g., 5000 rpm for 20 minutes) or filtration.
-
Wash the collected cellulose pulp thoroughly with the anti-solvent and then with deionized water to remove any residual ionic liquid. Repeat the washing steps until the filtrate is clear.
-
The remaining liquid fraction contains the dissolved lignin and the ionic liquid. Lignin can be precipitated by acidifying the solution (e.g., with dilute HCl to pH 2) or by adding a larger volume of water.
-
Collect the precipitated lignin by centrifugation or filtration.
-
Wash the lignin with acidic water and then with deionized water to remove impurities.
-
Dry the regenerated cellulose and lignin fractions in a vacuum oven or by freeze-drying.
Protocol 3: Enzymatic Hydrolysis of Regenerated Cellulose
Objective: To assess the digestibility of the regenerated cellulose by converting it to fermentable sugars.
Materials:
-
Regenerated cellulose (from Protocol 2)
-
Citrate buffer (e.g., 50 mM, pH 4.8)
-
Cellulase enzyme cocktail (e.g., Cellic® CTec2)
-
Shaking incubator
-
HPLC system for sugar analysis
Procedure:
-
Prepare a suspension of the regenerated cellulose in the citrate buffer at a specific concentration (e.g., 2% w/v).
-
Add the cellulase enzyme cocktail to the cellulose suspension at a recommended loading (e.g., 20 FPU/g of cellulose).
-
Incubate the mixture in a shaking incubator at a specified temperature (e.g., 50°C) for a set period (e.g., 72 hours).
-
Take samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Stop the enzymatic reaction in the samples by boiling for 10 minutes.
-
Centrifuge the samples to separate the solid residue.
-
Analyze the supernatant for glucose and xylose concentrations using an HPLC system.
-
Calculate the sugar yields based on the initial cellulose and hemicellulose content of the pretreated biomass.
Mandatory Visualization
Caption: Workflow for biomass dissolution and fractionation using an ionic liquid.
Caption: Experimental workflow for the enzymatic hydrolysis of regenerated cellulose.
References
Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Benzoate as a Solvent for Enzymatic Reactions
Disclaimer: Direct experimental data on the use of 1-Ethyl-3-methylimidazolium benzoate as a solvent for enzymatic reactions is limited in publicly available scientific literature. The following application notes and protocols are therefore based on the known properties of the 1-ethyl-3-methylimidazolium cation, the general behavior of enzymes in imidazolium-based ionic liquids, and the observed effects of the benzoate anion on enzyme activity from studies on other benzoate salts. These notes are intended to provide a foundational guide for researchers to design and conduct their own investigations.
Introduction
Ionic liquids (ILs) have emerged as promising alternative solvents for enzymatic reactions, offering advantages such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of substrates.[1] 1-Ethyl-3-methylimidazolium ([EMIM]+) based ILs are a well-studied class of ionic liquids in biocatalysis. The choice of the anion is crucial as it significantly influences the physicochemical properties of the IL and its interaction with the enzyme.[2] This document explores the potential of this compound ([EMIM][Benz]) as a solvent for enzymatic reactions, providing theoretical considerations, data on related compounds, and generalized experimental protocols.
The [EMIM]+ cation is known to interact with enzymes, and the length of the alkyl chain on the imidazolium ring can influence enzyme activity. Shorter alkyl chains, such as the ethyl group in [EMIM]+, are often associated with better enzyme performance compared to longer chains.[3] The benzoate anion, derived from benzoic acid, is a carboxylate anion. Carboxylate-based ILs are noted for their potential biodegradability and lower toxicity compared to some other ILs.[4] However, the effect of the benzoate anion on specific enzymes can vary, with some studies on sodium benzoate showing inhibitory effects on certain enzymes while slightly stimulating others.[5]
Potential Applications
Based on the properties of its constituent ions, [EMIM][Benz] could be a suitable solvent for various enzymatic reactions, including:
-
Lipase-catalyzed reactions: Lipases are widely used in organic synthesis for reactions like esterification, transesterification, and hydrolysis. Imidazolium-based ILs have been shown to enhance the activity and stability of lipases.[3][6]
-
Cellulase-catalyzed reactions: The dissolution of cellulosic biomass is a key step in biofuel production. Imidazolium-based ILs, particularly those with acetate anions, are effective solvents for cellulose.[7] [EMIM][Benz] may offer similar capabilities, facilitating the enzymatic hydrolysis of cellulose.
-
Other enzymatic transformations: The unique solvent properties of [EMIM][Benz] could be beneficial for other enzymatic reactions involving poorly water-soluble substrates or products.
Data Presentation
Due to the absence of specific data for this compound, the following tables summarize quantitative data for enzymatic reactions in the closely related ionic liquid, 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]), to provide a comparative reference.
Table 1: Effect of [EMIM][OAc] on Cellulase Activity
| Enzyme Source | Substrate | [EMIM][OAc] Conc. (v/v) | Relative Activity (%) | Reference |
| Trichoderma reesei | Carboxymethyl cellulose | 10% | ~85 | [7] |
| Thermophilic consortium | Avicel | 20% | ~70 | [8] |
| Aspergillus niger | Filter paper | 15% | ~90 | [8] |
Table 2: Kinetic Parameters of Lipase in Imidazolium-Based Ionic Liquids
| Lipase Source | Ionic Liquid | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Candida antarctica B | 1-Butyl-3-methylimidazolium tetrafluoroborate | p-Nitrophenyl palmitate | 0.45 | 12.5 | [6] |
| Aspergillus niger | 1-Butyl-3-methylimidazolium chloride | Olive oil | 2.8 | 8.2 | [3] |
| Porcine pancreas | 1-Hexyl-3-methylimidazolium hexafluorophosphate | Tributyrin | 1.5 | 25.7 | [9] |
Experimental Protocols
The following are generalized protocols for assessing enzyme activity and stability in an ionic liquid medium. These should be adapted and optimized for the specific enzyme and reaction under investigation with this compound.
Protocol 1: General Enzyme Activity Assay in [EMIM][Benz]
Objective: To determine the activity of an enzyme (e.g., lipase or cellulase) in the presence of [EMIM][Benz].
Materials:
-
Enzyme (e.g., Lipase from Candida antarctica B, Cellulase from Trichoderma reesei)
-
This compound ([EMIM][Benz])
-
Substrate (e.g., p-nitrophenyl palmitate for lipase, carboxymethyl cellulose for cellulase)
-
Buffer solution (appropriate for the enzyme, e.g., phosphate buffer, acetate buffer)
-
Spectrophotometer
-
Thermostated incubator/shaker
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a series of reaction mixtures containing varying concentrations of [EMIM][Benz] (e.g., 0%, 10%, 20%, 50%, 80% v/v) in the appropriate buffer.
-
Add the substrate to each reaction mixture to a final desired concentration.
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.
-
-
Enzyme Addition:
-
Prepare a stock solution of the enzyme in the same buffer.
-
Initiate the reaction by adding a specific amount of the enzyme stock solution to each reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixtures at the optimal temperature with shaking for a defined period.
-
-
Reaction Termination and Measurement:
-
Stop the reaction (e.g., by adding a quenching agent, or by heat inactivation).
-
Measure the product formation using a suitable method. For lipase activity with p-nitrophenyl palmitate, measure the absorbance of the released p-nitrophenol at 410 nm. For cellulase activity, measure the amount of reducing sugars released using the dinitrosalicylic acid (DNS) method.
-
-
Calculation of Relative Activity:
-
Calculate the enzyme activity in each [EMIM][Benz] concentration.
-
Express the activity as a percentage relative to the activity in the purely aqueous buffer (0% IL).
-
Protocol 2: Enzyme Stability Assay in [EMIM][Benz]
Objective: To assess the stability of an enzyme over time in the presence of [EMIM][Benz].
Materials:
-
Enzyme
-
This compound ([EMIM][Benz])
-
Buffer solution
-
Thermostated incubator
Procedure:
-
Enzyme Incubation:
-
Prepare solutions of the enzyme in buffer containing different concentrations of [EMIM][Benz] (e.g., 0%, 10%, 20%, 50%, 80% v/v).
-
Incubate these solutions at a specific temperature (e.g., the enzyme's optimal temperature or a slightly elevated temperature to accelerate inactivation).
-
-
Sampling:
-
At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each incubation mixture.
-
-
Residual Activity Measurement:
-
Immediately after withdrawal, dilute the aliquots into the standard reaction mixture (as described in Protocol 1, typically with a low IL concentration to minimize interference with the assay itself) to measure the residual enzyme activity.
-
-
Data Analysis:
-
Plot the residual activity as a function of incubation time for each [EMIM][Benz] concentration.
-
Calculate the half-life (t1/2) of the enzyme at each IL concentration, which is the time required for the enzyme to lose 50% of its initial activity.
-
Mandatory Visualization
Caption: Workflow for enzymatic reactions in this compound.
Caption: Logical relationship of [EMIM][Benz] in an enzymatic reaction.
References
- 1. scispace.com [scispace.com]
- 2. Effect of ionic liquid on activity, stability, and structure of enzymes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the effect of imidazolium-based ionic liquids on chemical structure and hydrolytic activity of microbial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. tandfonline.com [tandfonline.com]
- 9. Metal–organic framework-supported ionic liquids for lipase immobilization: design, characterization, and investigation of catalytic performance - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 1-Ethyl-3-methylimidazolium Benzoate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]) as a catalyst in polymer synthesis. While direct literature on [EMIM][Benz] as a primary catalyst is emerging, its application can be extrapolated from studies on structurally similar ionic liquids, particularly 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]). This document outlines the catalytic activity of imidazolium-based ionic liquids in ring-opening alternating copolymerization (ROAC), provides detailed experimental protocols, and presents quantitative data based on analogous systems.
Introduction
Ionic liquids (ILs) are increasingly recognized as versatile tools in polymer chemistry, serving as solvents, plasticizers, and catalysts. This compound ([EMIM][Benz]) is an ionic liquid of interest due to its unique combination of a well-studied imidazolium cation and a benzoate anion. The imidazolium cation can act as a Lewis acid, activating monomers, while the benzoate anion can function as a nucleophile, initiating polymerization. This dual functionality suggests its potential as an effective organocatalyst in various polymerization reactions, particularly in the synthesis of polyesters and polycarbonates.
This document focuses on the application of [EMIM][Benz] as a catalyst for the ring-opening alternating copolymerization (ROAC) of epoxides and cyclic esters, a critical reaction for producing biodegradable and functional polyesters. The protocols and data presented are based on the established catalytic activity of 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) in similar reactions, providing a strong predictive framework for the use of [EMIM][Benz].
Catalytic Application in Ring-Opening Alternating Copolymerization (ROAC)
Reaction: Copolymerization of 3,4-Dihydrocoumarin (DHC) and Epoxides.
Imidazolium-based ionic liquids have been shown to effectively catalyze the ROAC of lactones, such as 3,4-dihydrocoumarin (DHC), with various epoxides. This reaction yields well-defined alternating polyesters with controlled molecular weights and narrow polydispersity. The proposed mechanism involves a synergistic cooperation between the imidazolium cation and the associated anion.
Proposed Catalytic Mechanism
The catalytic cycle is believed to proceed through the following key steps:
-
Epoxide Activation: The acidic proton on the C2 position of the imidazolium cation forms a hydrogen bond with the oxygen atom of the epoxide ring. This interaction polarizes the C-O bond, rendering the epoxide more susceptible to nucleophilic attack.
-
Nucleophilic Attack and Ring-Opening: The benzoate anion acts as a nucleophile, attacking one of the carbon atoms of the activated epoxide ring. This results in the ring-opening of the epoxide and the formation of an alkoxy-imidazolium intermediate.
-
Chain Propagation: The newly formed alkoxide attacks a molecule of the cyclic ester (e.g., DHC), leading to its ring-opening and the formation of an ester linkage. This regenerates the benzoate anion, which can then participate in a new catalytic cycle.
-
Alternating Insertion: The alternating nature of the copolymer is ensured by the selective reactivity of the growing polymer chain end with the two different monomers.
Catalytic Cycle for ROAC of DHC and Epoxides
Caption: Proposed catalytic cycle for the ROAC of DHC and epoxides catalyzed by [EMIM][Benz].
Quantitative Data
The following tables summarize the expected results for the ROAC of 3,4-dihydrocoumarin (DHC) and an epoxide, catalyzed by an imidazolium-based ionic liquid. The data is based on reported results for [EMIM][Cl] and serves as a predictive guide for reactions using [EMIM][Benz].
Table 1: Effect of Catalyst Loading on Polymerization of DHC and Phenyl Glycidyl Ether (PGE)
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | M_n ( kg/mol ) | Đ (M_w/M_n) |
| 1 | 1 | 24 | >95 | 13.7 | 1.03 |
| 2 | 2 | 24 | >95 | 12.5 | 1.05 |
| 3 | 5 | 12 | >95 | 10.8 | 1.10 |
Reaction Conditions: Bulk polymerization, 100 °C, [DHC]:[PGE] = 1:1.
Table 2: Effect of Temperature on Polymerization of DHC and Phenyl Glycidyl Ether (PGE)
| Entry | Temperature (°C) | Time (h) | Conversion (%) | M_n ( kg/mol ) | Đ (M_w/M_n) |
| 1 | 80 | 48 | 85 | 11.2 | 1.08 |
| 2 | 100 | 24 | >95 | 13.7 | 1.03 |
| 3 | 120 | 12 | >95 | 14.1 | 1.12 |
Reaction Conditions: Bulk polymerization, 1 mol% catalyst, [DHC]:[PGE] = 1:1.
Experimental Protocols
The following protocols are adapted for the use of [EMIM][Benz] as a catalyst in the ROAC of DHC and an epoxide.
Materials
-
This compound ([EMIM][Benz]) (catalyst)
-
3,4-Dihydrocoumarin (DHC) (monomer)
-
Epoxide (e.g., Phenyl Glycidyl Ether, Propylene Oxide) (comonomer)
-
Anhydrous solvent (e.g., Toluene, if not bulk polymerization)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions (Schlenk line, glovebox)
General Polymerization Procedure (Bulk)
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas. Purify monomers by distillation or other appropriate methods to remove inhibitors and water.
-
Charging the Reactor: In a glovebox or under a flow of inert gas, add the desired amount of [EMIM][Benz] to a Schlenk flask equipped with a magnetic stir bar.
-
Monomer Addition: Add the purified DHC and epoxide to the flask in the desired molar ratio (typically 1:1).
-
Reaction: Seal the flask and immerse it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Periodically take aliquots from the reaction mixture under inert atmosphere to monitor the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: After the desired reaction time or conversion is reached, cool the flask to room temperature. Dissolve the viscous polymer in a suitable solvent (e.g., dichloromethane). Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by integrating the signals of the monomer and polymer.
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
Experimental Workflow for ROAC
Caption: General experimental workflow for the [EMIM][Benz] catalyzed ROAC of DHC and epoxides.
Conclusion
This compound shows significant promise as a metal-free, organocatalyst for polymer synthesis, particularly for the ring-opening alternating copolymerization of cyclic esters and epoxides. The proposed synergistic catalytic mechanism, involving both the imidazolium cation and the benzoate anion, offers a pathway to well-defined polyesters under controlled conditions. The provided protocols and data, based on analogous systems, serve as a valuable starting point for researchers exploring the catalytic potential of [EMIM][Benz] in the development of novel polymeric materials for various applications, including drug delivery and biomedical devices. Further experimental validation is encouraged to fully elucidate the catalytic efficacy and scope of this promising ionic liquid.
Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Benzoate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties that make them promising candidates for various pharmaceutical applications. Their negligible vapor pressure, high thermal stability, and tunable solvency have drawn significant attention. 1-Ethyl-3-methylimidazolium benzoate, [EMIm][OBz], is an ionic liquid composed of a 1-ethyl-3-methylimidazolium cation and a benzoate anion. This document provides an overview of its potential applications in pharmaceutical formulations, including its synthesis, use as a solvent for active pharmaceutical ingredients (APIs), and general protocols for formulation development and evaluation. While specific quantitative data for [EMIm][OBz] with a wide range of APIs is limited in publicly available literature, this guide offers foundational knowledge and methodologies for its exploration in drug delivery research.
Synthesis of this compound
A common method for the synthesis of this compound involves a salt metathesis reaction.
Experimental Protocol: Synthesis of [EMIm][OBz]
Materials:
-
1-Ethyl-3-methylimidazolium chloride ([EMIm][Cl])
-
Silver benzoate (AgOBz)
-
Methanol (anhydrous)
-
Deionized water
-
Filter paper (0.2 µm)
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
In a light-protected vessel, dissolve 1-ethyl-3-methylimidazolium chloride (1 equivalent) in anhydrous methanol.
-
In a separate light-protected vessel, dissolve silver benzoate (1 equivalent) in anhydrous methanol.
-
Slowly add the [EMIm][Cl] solution to the silver benzoate solution with constant stirring.
-
A white precipitate of silver chloride (AgCl) will form immediately.
-
Continue stirring the reaction mixture at room temperature for a minimum of 2 hours to ensure complete reaction.
-
Filter the mixture through a 0.2 µm filter to remove the AgCl precipitate.
-
Wash the precipitate with small portions of methanol to recover any remaining product.
-
Combine the filtrate and the washings.
-
Remove the methanol using a rotary evaporator.
-
Dry the resulting viscous liquid under a high-vacuum line to remove any residual solvent and water.
-
The final product, this compound, should be a clear, viscous liquid.
Synthesis workflow for this compound.
Application Notes
Solubility Enhancement of Active Pharmaceutical Ingredients
-
Heparin Solubility: [EMIm][OBz] has been shown to dissolve the imidazolium salt of heparin at concentrations of up to 2% w/w (or 10 mg/mL).[1][3] This property has been utilized in the preparation of cellulose-heparin composite fibers and membranes for biomedical applications, such as in kidney dialysis, where the anticoagulant activity of heparin is beneficial.[3]
For other APIs, the solubility needs to be experimentally determined. Below is a template for tabulating such data.
Table 1: Template for Solubility Data of APIs in this compound
| API | Molecular Weight ( g/mol ) | Solubility in Water (mg/mL) | Solubility in [EMIm][OBz] (mg/mL) at 25°C | Fold Increase |
| e.g., Ibuprofen | 206.29 | 0.021 | Data to be determined | Data to be determined |
| e.g., Ketoprofen | 254.28 | 0.05 | Data to be determined | Data to be determined |
| e.g., Naproxen | 230.26 | 0.016 | Data to be determined | Data to be determined |
| e.g., Carbamazepine | 236.27 | 0.112 | Data to be determined | Data to be determined |
| e.g., Phenytoin | 252.27 | 0.038 | Data to be determined | Data to be determined |
Formulation Development
[EMIm][OBz] can be explored as a vehicle or co-solvent in various pharmaceutical formulations.
-
Oral Formulations: Due to its potential to enhance the solubility of poorly soluble drugs, [EMIm][OBz] could be used to develop oral solutions or suspensions, potentially improving bioavailability.
-
Topical and Transdermal Formulations: The properties of ionic liquids, including their ability to act as penetration enhancers, make them suitable for topical and transdermal drug delivery systems. [EMIm][OBz] could be incorporated into gels, creams, or patches.
Experimental Protocols
Protocol for Determining API Solubility in [EMIm][OBz]
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound ([EMIm][OBz])
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the API powder to a known volume (e.g., 1 mL) of [EMIm][OBz] in a sealed vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.
-
Carefully collect the supernatant (the saturated solution of API in [EMIm][OBz]).
-
Dilute a known aliquot of the supernatant with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the API in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the API in [EMIm][OBz] based on the dilution factor.
References
- 1. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recycling of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz])
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the recycling of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]) is limited in publicly available literature. The following protocols and data are based on established methods for recycling similar imidazolium-based ionic liquids, particularly 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]). These methods are expected to be applicable to [EMIM][Benz], but optimization will be required for specific applications.
Introduction
This compound ([EMIM][Benz]) is an ionic liquid (IL) with potential applications in various fields, including drug development and biomass processing, owing to its unique solvent properties. The high cost and potential environmental impact of ionic liquids necessitate the development of efficient recycling methods to ensure their sustainable use. This document provides detailed application notes and proposed protocols for the recovery and purification of [EMIM][Benz] after use. The methods described include anti-solvent precipitation, solvent extraction, and adsorption.
Physicochemical Properties of [EMIM][Benz]
A comprehensive understanding of the physicochemical properties of [EMIM][Benz] is crucial for designing effective recycling strategies. While extensive data for this specific IL is not available, its properties can be inferred from its constituent ions: the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the benzoate (C₆H₅COO⁻) anion.
-
Solubility: [EMIM][Benz] is expected to be soluble in water and polar organic solvents. The benzoate anion is the conjugate base of benzoic acid, which has moderate water solubility.
-
Thermal Stability: Imidazolium-based ILs generally exhibit good thermal stability.[1][2] The decomposition temperature will be influenced by the nucleophilicity of the benzoate anion.
-
Viscosity: The viscosity is expected to be moderate, a common characteristic of many imidazolium-based ILs.
Recycling Methodologies
Anti-Solvent Precipitation
This method is particularly useful for separating solid products or biomass from the [EMIM][Benz] solution. The principle relies on the addition of a solvent in which the product is insoluble, causing it to precipitate out, while the ionic liquid remains in solution.
Experimental Protocol:
-
Solution Preparation: The post-reaction mixture containing [EMIM][Benz] and the dissolved solute is placed in a suitable vessel.
-
Anti-Solvent Addition: An anti-solvent, such as water or isopropanol, is added to the mixture while stirring.[3] The choice of anti-solvent depends on the solubility of the target solute.
-
Precipitation: The mixture is stirred for a defined period (e.g., 30 minutes) at room temperature to ensure complete precipitation of the solute.[3]
-
Separation: The precipitated solid is separated from the [EMIM][Benz]-antisolvent solution by centrifugation or filtration.[3]
-
IL Recovery: The [EMIM][Benz] is recovered from the liquid phase by evaporating the anti-solvent under reduced pressure.[3] The low volatility of the ionic liquid allows for efficient separation.[3]
-
Washing and Drying: The recovered solid product is washed with the anti-solvent to remove any residual ionic liquid and then dried.[3] The recovered ionic liquid can also be further purified if necessary.
Quantitative Data for a Similar IL ([EMIM][OAc]):
| Parameter | Value | Reference |
| IL Recovery Efficiency | >70% | [3] |
| Purity of Recovered IL | High (reusable) | [4] |
| Operating Temperature | Room Temperature | [3] |
| Anti-solvent | Isopropanol | [3] |
Workflow Diagram:
Caption: Workflow for recycling [EMIM][Benz] via anti-solvent precipitation.
Liquid-Liquid Extraction
This technique is suitable for separating [EMIM][Benz] from organic products that are immiscible with a solvent in which the ionic liquid is soluble (e.g., water).
Experimental Protocol:
-
Phase System Selection: Choose a biphasic system where the organic product is soluble in an organic solvent (e.g., ethyl acetate, diethyl ether) and [EMIM][Benz] is soluble in an aqueous phase.
-
Extraction: The post-reaction mixture is combined with the chosen organic solvent and water in a separatory funnel.
-
Agitation: The funnel is shaken vigorously to ensure thorough mixing and mass transfer between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two immiscible layers—the organic phase containing the product and the aqueous phase containing [EMIM][Benz]—are clearly separated.
-
Separation and Recovery: The two phases are separated. The organic product is recovered from the organic phase by solvent evaporation. [EMIM][Benz] is recovered from the aqueous phase by evaporating the water under reduced pressure.
Quantitative Data for Similar Imidazolium ILs:
| Parameter | Value | Reference |
| Extraction Efficiency | Up to 99% for target compounds | [5] |
| IL Recovery from Aqueous Phase | High (via evaporation) | [6] |
| Organic Solvents | Ethyl acetate, Diethyl ether | |
| Aqueous Phase | Water |
Workflow Diagram:
Caption: Workflow for recycling [EMIM][Benz] via liquid-liquid extraction.
Adsorption
Adsorption using materials like activated carbon is an effective method for removing colored impurities, by-products, or residual organic compounds from the recycled [EMIM][Benz].
Experimental Protocol:
-
Adsorbent Selection: Activated carbon is a common choice due to its high surface area and broad adsorption capabilities.[4][7]
-
Solution Preparation: The recovered [EMIM][Benz] (potentially containing impurities) is dissolved in a suitable solvent (e.g., water or ethanol) to reduce viscosity and facilitate contact with the adsorbent.
-
Adsorption Process: The activated carbon is added to the ionic liquid solution. The mixture is stirred for a specific duration (e.g., several hours) at a controlled temperature to allow for the adsorption of impurities.
-
Separation: The activated carbon is removed from the solution by filtration.
-
IL Recovery: The purified [EMIM][Benz] is recovered by evaporating the solvent.
Quantitative Data for Imidazolium ILs:
| Parameter | Value | Reference |
| Adsorbent | Activated Carbon | [4][7] |
| Adsorption Capacity | Dependent on IL and impurity structure | [4] |
| Desorption/Regeneration | Possible with suitable solvents |
Workflow Diagram:
Caption: Workflow for purifying [EMIM][Benz] using adsorption.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Composition and structural effects on the adsorption of ionic liquids onto activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Ethyl-3-methylimidazolium Benzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Ethyl-3-methylimidazolium benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and efficient method is a two-step synthesis. The first step involves the quaternization of 1-methylimidazole with an ethylating agent (e.g., ethyl halide) to form a 1-Ethyl-3-methylimidazolium halide precursor ([EMIm]X). The second step is an anion exchange reaction where the halide anion is replaced with a benzoate anion.
Q2: What are the critical factors influencing the yield of the initial quaternization step?
A2: Several factors can significantly impact the yield of the 1-Ethyl-3-methylimidazolium halide precursor. These include reaction temperature, reaction time, and the molar ratio of the reactants. Studies on similar imidazolium-based ionic liquids have shown that optimizing these parameters is crucial for achieving high yields.[1][2]
Q3: How can I purify the intermediate 1-Ethyl-3-methylimidazolium halide?
A3: Impurities in the intermediate halide salt can affect the final product's purity and yield. A common purification method involves dissolving the crude product in deionized water and treating it with decolorizing charcoal at an elevated temperature (e.g., 65°C) for several hours. This is followed by filtration and removal of water, for instance, by using a lyophilizer or heating under vacuum.[3]
Q4: What are the common methods for the anion exchange step to form the benzoate ionic liquid?
A4: The anion exchange can be achieved by reacting the 1-Ethyl-3-methylimidazolium halide with a benzoate salt, such as sodium benzoate or potassium benzoate. The choice of solvent and reaction conditions is important to drive the reaction to completion and facilitate the separation of the desired ionic liquid from the resulting inorganic halide salt. Another approach involves the use of a hydrogen acid with a lower pKa than benzoic acid in a biphasic system.[4]
Q5: My final product, this compound, is discolored. What could be the cause?
A5: Discoloration, often a yellow or brownish tint, can be due to impurities in the starting materials or side reactions during the synthesis.[3] Overheating during the reaction or purification steps can also lead to degradation and color formation. Using purified reagents and maintaining careful temperature control are essential. Purification with activated charcoal can also help remove colored impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Ethyl-3-methylimidazolium Halide (Precursor) | - Incomplete reaction. - Suboptimal reaction temperature or time. - Incorrect molar ratio of reactants. | - Increase reaction time and/or temperature. Refer to literature for optimized conditions for similar syntheses.[2] - Use a slight excess of the ethylating agent. - Ensure efficient stirring to improve reaction kinetics. |
| Low Yield of this compound (Final Product) | - Incomplete anion exchange. - Loss of product during workup and purification. - Equilibrium not favoring product formation. | - Use a stoichiometric excess of the benzoate salt to drive the equilibrium towards the product. - Select a solvent system where the inorganic halide byproduct has low solubility, facilitating its removal. - For purification, minimize the number of transfer steps and use appropriate extraction and washing techniques to avoid product loss. |
| Product Contamination with Halide Impurities | - Incomplete anion exchange. - Inefficient removal of the halide salt byproduct. | - After the anion exchange reaction, thoroughly wash the ionic liquid phase with a solvent in which the halide salt is soluble but the ionic liquid is not. - The absence of halide can be confirmed with a qualitative silver nitrate test.[3] - Consider using an anion exchange resin for complete halide removal. |
| Product is a Viscous, Difficult-to-Handle Oil | - Presence of residual solvent or water. | - Dry the product under high vacuum at a moderately elevated temperature (e.g., 70-80°C) for an extended period. - Perform a Karl Fischer titration to determine the water content. |
| Inconsistent Results Between Batches | - Variation in reagent purity. - Lack of precise control over reaction parameters. | - Use reagents from the same supplier and lot number, if possible. - Purify starting materials like 1-methylimidazole and the ethylating agent before use. - Precisely control reaction temperature, time, and stirring rate for each batch. |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIm]Br)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of bromoethane. The reaction can be performed neat or with a suitable solvent like acetonitrile.
-
Reaction Conditions: Heat the mixture at a controlled temperature, for example, 50-70°C, with vigorous stirring. Monitor the reaction progress using techniques like TLC or NMR.[5] A typical reaction time is 2-24 hours.
-
Workup and Purification: After the reaction is complete, cool the mixture. If a solid precipitate forms, it can be collected by filtration. The crude product can be washed with a solvent like ethyl acetate to remove unreacted starting materials.[5] For further purification, dissolve the crude [EMIm]Br in deionized water, treat with activated charcoal, filter, and remove the water under vacuum.[3]
Protocol 2: Anion Exchange to Synthesize this compound ([EMIm][Benz])
-
Reaction Setup: Dissolve the purified 1-Ethyl-3-methylimidazolium bromide in a suitable solvent, such as methanol or acetonitrile. In a separate flask, dissolve a slight molar excess (e.g., 1.1 equivalents) of sodium benzoate in the same solvent.
-
Reaction: Slowly add the sodium benzoate solution to the [EMIm]Br solution with constant stirring at room temperature. A precipitate of sodium bromide should form.
-
Isolation and Purification: Stir the reaction mixture for several hours (e.g., 3-6 hours) to ensure complete anion exchange. Remove the precipitated sodium bromide by filtration. The filtrate contains the desired this compound. Remove the solvent from the filtrate under reduced pressure. The resulting ionic liquid can be washed with a non-polar solvent like diethyl ether to remove any organic impurities.
-
Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 70°C) to remove any residual solvent and water.
Quantitative Data Summary
The following table summarizes the impact of various reaction conditions on the yield of imidazolium-based ionic liquids, based on literature data for similar syntheses. This data can be used as a guideline for optimizing the synthesis of this compound.
| Cation | Anion | Reactants | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Im:Alkyl Halide) | Yield (%) | Reference |
| 1-Ethyl-3-methylimidazolium | Ethyl Sulfate | 1-Methylimidazole, Diethyl Sulfate | Toluene | 50 | 2 | 1:1.2 | 97.39 | [5] |
| 1-Butyl-3-methylimidazolium | Chloride | 1-Methylimidazole, 1-Chlorobutane | Neat | 70 | 72 | 1:1.2 | >95 | Organic Syntheses |
| 1-Decyl-3-methylimidazolium | Bromide | 1-Methylimidazole, 1-Bromodecane | Neat | 80 | 24 | 1:1 | 87 | [6] |
| 1-Dodecyl-3-methylimidazolium | Bromide | 1-Methylimidazole, 1-Bromododecane | Neat | 80 | 24 | 1:1 | 85 | [6] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. core.ac.uk [core.ac.uk]
- 2. Synthesis of some imidazolium based ionic liquids and influence of some factors on reaction yields | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]
- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 4. US9090567B2 - Process for preparing ionic liquids by anion exchange - Google Patents [patents.google.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1-Ethyl-3-methylimidazolium Benzoate ([EMIM][Benz]) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Ethyl-3-methylimidazolium benzoate.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound has a yellow or brownish tint. What causes this and how can I remove the color?
A1: A yellow or brownish discoloration in ionic liquids is a common issue that can arise from impurities in the starting materials, side reactions during synthesis, or degradation of the product.
-
Common Causes:
-
Unreacted N-methylimidazole.
-
Oxidation of the imidazolium cation.
-
Thermally induced degradation products.
-
-
Troubleshooting:
-
Activated Charcoal Treatment: A standard and effective method for removing colored impurities is treatment with activated charcoal.[1] Dissolving the ionic liquid in a suitable solvent (e.g., deionized water or acetonitrile) and stirring with a small amount of activated charcoal, followed by filtration, can yield a colorless product.[1]
-
Solvent Washing: Washing the product with a solvent in which the ionic liquid has low solubility but the impurities are soluble, such as ethyl acetate, can help remove colored organic impurities.[2][3]
-
Q2: How do I confirm the purity of my this compound after purification?
A2: A combination of spectroscopic and analytical techniques is recommended for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the cation and anion and to detect residual starting materials or solvent impurities.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify characteristic functional group vibrations of the imidazolium ring and the benzoate anion.[5][6]
-
Mass Spectrometry (MS): MS can confirm the molecular weights of the 1-ethyl-3-methylimidazolium cation and the benzoate anion.
-
Water Content Analysis: Karl Fischer titration is the standard method for quantifying water content, a critical parameter for many applications of ionic liquids.
Q3: I suspect there are residual starting materials (e.g., 1-methylimidazole, ethyl benzoate) in my product. How can I remove them?
A3: Residual starting materials can be removed by washing with an appropriate solvent.
-
Solvent Washing: Washing the crude product with a solvent in which the ionic liquid is immiscible or sparingly soluble, such as ethyl acetate or diethyl ether, can effectively remove unreacted starting materials.[2][3] The process typically involves vigorously stirring the ionic liquid with the solvent, allowing the phases to separate, and then decanting the solvent layer. This should be repeated several times.
-
Vacuum Drying: After solvent washing, drying the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) is crucial to remove any remaining volatile impurities and the washing solvent.[4]
Q4: What is the best way to remove water from my this compound?
A4: Due to the hygroscopic nature of many ionic liquids, rigorous drying is essential.
-
High-Vacuum Drying: Heating the ionic liquid under high vacuum for an extended period (e.g., 24-48 hours) is the most common and effective method for water removal.[1]
-
Lyophilization (Freeze-Drying): If the ionic liquid is dissolved in water, lyophilization can be an effective way to remove the water to obtain a solid product, which can then be further dried under vacuum.[1]
Troubleshooting Guides
Guide 1: Decolorization of this compound
This guide outlines the procedure for removing colored impurities from synthesized this compound using activated charcoal.
Experimental Protocol:
-
Dissolution: Dissolve the impure, colored this compound in a minimal amount of a suitable solvent (e.g., deionized water or acetonitrile).
-
Charcoal Addition: Add activated decolorizing charcoal to the solution (approximately 1-5% by weight of the ionic liquid).[1]
-
Heating and Stirring: Gently heat the mixture (e.g., to 60-70°C) and stir for several hours (e.g., 2-24 hours).[1] The optimal time and temperature may need to be determined empirically.
-
Filtration: Allow the mixture to cool to room temperature. Filter the solution through a fine filter medium (e.g., Celite or a 0.2 µm syringe filter) to remove the charcoal. The filtrate should be colorless.[1]
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual solvent and water.[1]
Quantitative Data Summary:
| Parameter | Typical Value | Purpose |
| Activated Charcoal | 1-5 wt% | Adsorption of colored impurities |
| Heating Temperature | 60-70 °C | Enhance decolorization efficiency |
| Stirring Time | 2-24 hours | Ensure complete adsorption |
| Vacuum Drying | >24 hours | Remove residual solvent and water |
Workflow Diagram:
Guide 2: Removal of Non-Ionic Impurities by Solvent Washing
This guide describes the process of removing unreacted starting materials and organic byproducts from this compound.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is insoluble or has very low solubility, but the impurities are soluble. Ethyl acetate is a common choice for imidazolium-based ionic liquids.[2][3]
-
Washing Procedure:
-
Place the crude ionic liquid in a flask.
-
Add a sufficient volume of the washing solvent (e.g., ethyl acetate).
-
Stir the mixture vigorously for at least 30 minutes to ensure thorough mixing.
-
Stop stirring and allow the two phases to separate. The denser ionic liquid phase will be at the bottom.
-
Carefully decant or pipette off the top solvent layer.
-
-
Repeat: Repeat the washing procedure 2-3 times with fresh portions of the solvent.[2]
-
Drying: After the final wash, place the ionic liquid under high vacuum to remove any residual solvent. Gentle heating (e.g., 70-80°C) will facilitate this process.[4]
Troubleshooting Logic Diagram:
References
Technical Support Center: 1-Ethyl-3-methylimidazolium Benzoate ([EMIM][Benz])
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that researchers, scientists, and drug development professionals may encounter during experiments involving 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of [EMIM][Benz]?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Like many ionic liquids, [EMIM][Benz] can be susceptible to thermal degradation at elevated temperatures. The thermal stability is often dependent on the anion. For instance, imidazolium-based ionic liquids with halide anions tend to have lower thermal stability compared to those with non-halide anions.[1]
-
Water Content: The presence of water can impact the stability and properties of ionic liquids. For some applications, water can act as an impurity and may lead to hydrolysis of the benzoate anion over time, especially under acidic or basic conditions.
-
Air Exposure: Prolonged exposure to air, particularly the moisture and oxygen within it, can potentially lead to gradual degradation.
-
Impurities: The presence of impurities from the synthesis process, such as halides, can negatively affect the thermal stability of the ionic liquid.[2]
Q2: How should I properly store [EMIM][Benz] to ensure its stability?
A2: To maintain the integrity of [EMIM][Benz], it is recommended to:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Keep it away from heat, sparks, open flames, and hot surfaces.[5]
-
Store it locked up and apart from foodstuff containers or incompatible materials.[3][5]
-
For long-term storage, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.
Q3: What are the expected decomposition products of [EMIM][Benz]?
A3: The decomposition of [EMIM][Benz] can occur through pathways affecting both the cation and the anion.
-
Cation Degradation: The 1-ethyl-3-methylimidazolium cation can degrade via dealkylation, leading to the formation of volatile products like 1-methylimidazole and 1-ethylimidazole.[6] Another possible route is the formation of a carbene species.[6]
-
Anion Degradation: The benzoate anion can be degraded by microorganisms through aerobic or anaerobic pathways, eventually breaking down into smaller molecules like acetyl-CoA and succinyl-CoA.[7][8][9][10] Under certain experimental conditions, decarboxylation of the benzoate anion could occur.
Troubleshooting Guides
Issue 1: Unexpected Color Change (Yellowing) of [EMIM][Benz]
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Impurities from Synthesis | Purify the ionic liquid. | Protocol: Purification using Decolorizing Charcoal 1. Dissolve the impure [EMIM][Benz] in deionized water.2. Add decolorizing charcoal to the solution.3. Heat the mixture at a moderate temperature (e.g., 65°C) for several hours.[2]4. Cool the solution to room temperature and filter to remove the charcoal.5. Remove the water from the filtrate using a lyophilizer or by heating under vacuum.[2] |
| Thermal Degradation | Lower the experimental temperature. | Determine the thermal decomposition temperature of your [EMIM][Benz] sample using Thermogravimetric Analysis (TGA) and ensure your experimental temperatures are well below this point. |
| Reaction with Solute | Investigate potential side reactions. | Use spectroscopic methods like NMR or FTIR to analyze the composition of the colored solution and identify any new species formed. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Water Contamination | Dry the ionic liquid. | Protocol: Drying under Vacuum 1. Place the [EMIM][Benz] in a suitable flask.2. Heat the sample gently under a high vacuum for several hours to remove residual water. The temperature should be kept well below the decomposition temperature. |
| Hydrolysis of Benzoate | Control the pH of the experimental medium. | If working in aqueous solutions, buffer the system to a neutral pH to minimize the risk of acid or base-catalyzed hydrolysis of the benzoate anion. |
| Batch-to-Batch Variation | Characterize each new batch of [EMIM][Benz]. | Before use, verify the purity and water content of each new batch of [EMIM][Benz] using techniques such as NMR, Karl Fischer titration, or mass spectrometry. |
Issue 3: Phase Separation or Precipitation in a Mixture
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Solubility of a Component | Screen for suitable co-solvents. | Systematically test the solubility of all components in [EMIM][Benz] and consider the use of a co-solvent to improve miscibility. |
| Temperature-Dependent Solubility | Adjust the experimental temperature. | Investigate the effect of temperature on the solubility of your components in [EMIM][Benz] to determine the optimal operating temperature. |
| Formation of an Insoluble Product | Analyze the precipitate. | Isolate the precipitate and use analytical techniques (e.g., X-ray diffraction, elemental analysis) to determine its identity. This can help in understanding the underlying chemical reaction causing its formation. |
Data Presentation
Table 1: Thermal Stability of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Anion | Onset of Decomposition (°C) | Reference |
| 1-ethyl-3-methylimidazolium acetate | Acetate | 214 | [6] |
| 1-ethyl-3-methylimidazolium thiocyanate | Thiocyanate | 266 | [6] |
| 1-ethyl-3-methylimidazolium dicyanamide | Dicyanamide | 297 | [6] |
| 1-ethyl-3-methylimidazolium bromide | Bromide | 311 | [1] |
Table 2: Hydrolytic Stability of Benzoate Esters in Rat Plasma
| Compound | Half-life (t1/2) in minutes | Reference |
| Methyl benzoate | 36 | [11] |
| Ethyl benzoate | 17 | [11] |
| n-Propyl benzoate | 10 | [11] |
| n-Butyl benzoate | 10 | [11] |
Note: This data on the enzymatic hydrolysis of benzoate esters provides an indication of the general susceptibility of the benzoate functional group to hydrolysis.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for [EMIM][Benz].
References
- 1. researchgate.net [researchgate.net]
- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions with 1-Ethyl-3-methylimidazolium Benzoate
Welcome to the technical support center for utilizing 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]) in your chemical reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in organic synthesis?
A1: this compound is a room temperature ionic liquid (IL) composed of a 1-ethyl-3-methylimidazolium cation and a benzoate anion. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make it a versatile medium and catalyst for a variety of organic reactions. It is particularly effective as a basic catalyst for condensation reactions like the Knoevenagel condensation and Michael addition, where the benzoate anion acts as a proton acceptor.
Q2: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
A2: Low reaction yields can stem from several factors when using [EMIM][Benz]. Consider the following troubleshooting steps:
-
Purity of [EMIM][Benz]: Impurities such as water, residual halides from synthesis, or other organic starting materials can interfere with the reaction. Ensure the ionic liquid is of high purity and properly dried before use.
-
Catalyst Loading: The amount of [EMIM][Benz] can significantly impact the reaction rate and yield. If it acts as a catalyst, an insufficient amount may lead to slow or incomplete conversion. Conversely, excessive amounts might lead to side reactions or complicate product purification. It is crucial to optimize the catalyst loading for your specific reaction.
-
Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they may also promote side reactions or decomposition of thermally sensitive substrates or products. An optimal temperature must be determined experimentally.
-
Substrate Molar Ratio: The stoichiometry of the reactants is a key parameter. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to the formation of byproducts.
-
Mixing and Mass Transfer: Due to the viscous nature of some ionic liquids, efficient mixing is essential to ensure proper contact between reactants and the catalyst. Inadequate stirring can result in a heterogeneous reaction mixture and lower yields.
Q3: I am observing the formation of unexpected side products. How can I enhance the selectivity of my reaction?
A3: Improving selectivity involves fine-tuning the reaction conditions to favor the desired reaction pathway. Here are some strategies:
-
Optimize Reaction Temperature: As mentioned, temperature can influence selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product and reduce the formation of undesired byproducts.
-
Adjust Catalyst Loading: The concentration of the benzoate anion can influence which reaction pathways are favored. Experiment with different catalyst loadings to find the optimal balance for your desired product.
-
Modify Substrate Addition: In some cases, the slow, dropwise addition of one reactant to the reaction mixture can help to control the concentration of reactive intermediates and minimize side reactions.
-
Consider a Co-solvent: While [EMIM][Benz] can often be used as the sole solvent, the addition of a co-solvent can sometimes modify the reaction environment and improve selectivity. However, this may also affect the recyclability of the ionic liquid.
Q4: How can I effectively separate my product from the [EMIM][Benz] reaction medium?
A4: Product isolation from ionic liquids is a common challenge due to their negligible vapor pressure. Several techniques can be employed:
-
Liquid-Liquid Extraction: If the product is significantly less polar than the ionic liquid, it can often be extracted using a non-polar organic solvent like hexane, diethyl ether, or ethyl acetate. Multiple extractions may be necessary for complete recovery.
-
Distillation or Sublimation: For volatile or sublimable products, separation can be achieved by heating the reaction mixture under reduced pressure.
-
Precipitation/Crystallization: If the product is a solid and insoluble in a particular anti-solvent, it can be precipitated by adding the anti-solvent to the reaction mixture, followed by filtration.
-
Chromatography: For complex mixtures or when high purity is required, column chromatography can be used. The crude reaction mixture can be directly loaded onto a silica gel or alumina column and eluted with an appropriate solvent system.
Q5: Is it possible to recycle and reuse this compound?
A5: Yes, one of the key advantages of ionic liquids is their potential for recycling and reuse, which aligns with the principles of green chemistry. After product extraction, the [EMIM][Benz] can be purified and reused. A general procedure involves:
-
After extracting the product with an organic solvent, wash the ionic liquid phase with fresh solvent to remove any remaining product or byproducts.
-
Remove any residual organic solvent and water from the ionic liquid by heating under vacuum.
-
The purity of the recycled [EMIM][Benz] should be checked (e.g., by NMR or water content analysis) before reuse to ensure consistent catalytic activity. The efficiency of the recycled catalyst should be compared with that of the fresh catalyst. After the 5th cycle of recycling of a similar ionic liquid, 1-ethyl-3-methylimidazolium acetate, the sugar yield obtained from pretreated biomass was retained at 91.04%, suggesting the potential for high recyclability.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficiently active catalyst (e.g., impurities in [EMIM][Benz]).- Reaction temperature is too low.- Inadequate mixing of reactants.- Catalyst deactivation. | - Purify the [EMIM][Benz] or use a higher grade.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure vigorous stirring, especially for viscous mixtures.- Consider the possibility of catalyst poisoning by impurities in the starting materials. |
| Formation of Byproducts | - Reaction temperature is too high.- Incorrect stoichiometry of reactants.- Prolonged reaction time leading to decomposition or side reactions. | - Optimize the reaction temperature by running the reaction at different temperatures.- Perform a study to determine the optimal molar ratio of reactants.- Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the starting material is consumed. |
| Difficult Product Isolation | - Product is soluble in the ionic liquid.- Formation of an emulsion during extraction. | - Explore different extraction solvents with varying polarities.- Try precipitation by adding an anti-solvent.- For emulsions, try adding a small amount of brine or centrifuging the mixture to break the emulsion. |
| Inconsistent Results | - Variable water content in the [EMIM][Benz].- Degradation of the ionic liquid over time or with repeated use. | - Dry the [EMIM][Benz] under vacuum before each reaction and store it in a desiccator.- Check the purity of the recycled ionic liquid before each use. If a significant decrease in activity is observed, purify or replace it. |
Experimental Protocols
General Considerations
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For safety data sheets (SDS) for similar ionic liquids, it is recommended to wash hands and any exposed skin thoroughly after handling and to wear protective gloves and eye protection.[2]
-
Purity of [EMIM][Benz]: The purity of the ionic liquid is crucial for reproducibility. It is recommended to dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours before use to remove any absorbed water.
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol describes a typical procedure for the Knoevenagel condensation catalyzed by [EMIM][Benz].
Materials:
-
This compound ([EMIM][Benz])
-
Benzaldehyde
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Malononitrile
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) to [EMIM][Benz] (1 mL).
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Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (typically within 10-30 minutes for similar basic ionic liquids), add 10 mL of ethyl acetate to the reaction mixture.[3]
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Stir the mixture vigorously for 5 minutes.
-
Separate the ethyl acetate layer. The ionic liquid will remain as a separate phase.
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Extract the ionic liquid phase two more times with 10 mL of ethyl acetate.
-
Combine the organic extracts and wash them with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Optimization of Knoevenagel Condensation Conditions
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | [bmIm]OH | Room Temp | 10 | 94 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | [bmIm]OH | Room Temp | 10 | 95 |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | [bmIm]OH | Room Temp | 10 | 96 |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | [bmIm]OH | Room Temp | 15 | 92 |
| 5 | Cyclohexanone | Malononitrile | [bmIm]OH | Room Temp | 20 | 90 |
Table adapted from a study using a similar basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), demonstrating the efficiency of such catalysts.[3] Similar high yields are expected with [EMIM][Benz] under optimized conditions.
Protocol 2: Michael Addition of Indole to Chalcone
This protocol provides a general method for the Michael addition reaction using [EMIM][Benz] as a catalyst and solvent.
Materials:
-
This compound ([EMIM][Benz])
-
Indole
-
Chalcone
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
-
To a mixture of indole (1.0 mmol) and chalcone (1.0 mmol) in a round-bottom flask, add [EMIM][Benz] (2 mL).
-
Stir the reaction mixture at 60 °C. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 15 mL of diethyl ether and stir for 10 minutes.
-
Decant the diethyl ether layer.
-
Repeat the extraction with diethyl ether (2 x 15 mL).
-
Combine the ether extracts and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to get the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizing Reaction Mechanisms and Workflows
Knoevenagel Condensation Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
Proposed Mechanism for Benzoate-Catalyzed Knoevenagel Condensation
Caption: Proposed mechanism for the Knoevenagel condensation.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
Technical Support Center: Cellulose Dissolution in 1-Ethyl-3-methylimidazolium Benzoate ([EMIM][BzO])
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dissolution of cellulose in 1-Ethyl-3-methylimidazolium benzoate ([EMIM][BzO]). The information is structured to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dissolution of cellulose in [EMIM][BzO].
Question: Why is my cellulose not dissolving or only partially dissolving in [EMIM][BzO]?
Answer:
Incomplete dissolution is a common issue that can be attributed to several factors. Here are the primary causes and their solutions:
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Presence of Water: Ionic liquids are often hygroscopic, and even small amounts of water can significantly hinder cellulose dissolution by competing for hydrogen bonding with the cellulose hydroxyl groups.[1][2][3][4][5] It has been noted that in 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), a structurally similar ionic liquid, cellulose dissolution decreases when water content exceeds 15 wt%.[1]
-
Solution: Ensure both the cellulose and the [EMIM][BzO] are thoroughly dried before use. Drying cellulose at 80°C under vacuum for 72 hours is a common practice.[6] Store the ionic liquid under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
-
-
Inadequate Temperature: The dissolution of cellulose is an energy-intensive process that requires breaking a strong hydrogen-bonding network.[7]
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Solution: Increase the temperature of the mixture. For many imidazolium-based ionic liquids, temperatures between 80°C and 120°C are effective for cellulose dissolution.[8] Start with a temperature of around 80°C and gradually increase it, monitoring for dissolution.
-
-
Insufficient Mixing: Proper agitation is crucial for dispersing the cellulose and facilitating its interaction with the ionic liquid.
-
Solution: Use consistent and vigorous mechanical stirring. Ensure the stirring mechanism is capable of handling the increasing viscosity as the cellulose dissolves.
-
-
Cellulose Properties: The source, crystallinity, and degree of polymerization (DP) of the cellulose can impact its solubility.[9] Cellulose with a very high DP is generally more difficult to dissolve.[9]
-
Solution: If possible, use a grade of cellulose with a lower DP. Pre-treatment of the cellulose, for example, with an aqueous NaOH solution, can help to reduce the crystallinity and improve solubility.[8]
-
Question: The viscosity of my cellulose/[EMIM][BzO] solution is too high to handle. What can I do?
Answer:
High viscosity is a known challenge when dissolving cellulose in ionic liquids, which can impede processing and handling.[10][11][12]
-
Increase Temperature: Viscosity is highly dependent on temperature; increasing the temperature will significantly decrease the viscosity of the solution.[13][14]
-
Use a Co-solvent: The addition of a co-solvent can dramatically reduce the viscosity of the cellulose-ionic liquid solution.[10][11]
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly effective and commonly used co-solvent that can lower viscosity and improve mass transport without negatively impacting the dissolution process.[10][11][15] Studies with the similar ionic liquid [EMIM]OAc have shown that a co-solvent mixture can enhance the dissolution rate.[11] For example, a mixture of 20 wt% [EMIM]OAc with 80 wt% DMSO was found to be optimal for the rapid dissolution of cellulose.[11]
-
Other Co-solvents: Dimethylformamide (DMF) and dimethylacetamide (DMAc) have also been used as co-solvents.[16]
-
-
Reduce Cellulose Concentration: If permissible for your application, lowering the weight percentage of cellulose in the solution will decrease the overall viscosity.
Question: My cellulose appears to be degrading during dissolution. How can I prevent this?
Answer:
Cellulose degradation can occur at elevated temperatures, especially during prolonged dissolution times.
-
Optimize Temperature and Time: While higher temperatures aid dissolution, they can also promote degradation. Try to find the minimum temperature and time required for complete dissolution.
-
Use an Inert Atmosphere: Performing the dissolution under an inert atmosphere (nitrogen or argon) can help to prevent oxidative degradation of the cellulose.
Frequently Asked Questions (FAQs)
What is the mechanism of cellulose dissolution in [EMIM][BzO]?
The dissolution of cellulose in imidazolium-based ionic liquids like [EMIM][BzO] is primarily driven by the disruption of the extensive hydrogen-bonding network within the cellulose structure.[7] The benzoate anion plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of the cellulose, effectively breaking the inter- and intra-molecular hydrogen bonds that make cellulose insoluble in most common solvents.[7][17] The 1-ethyl-3-methylimidazolium cation also contributes to the dissolution process, though its role is considered secondary to that of the anion.[5][16]
How much cellulose can I dissolve in [EMIM][BzO]?
The solubility of cellulose will depend on the specific grade of cellulose (e.g., microcrystalline cellulose, wood pulp), its degree of polymerization, and the dissolution conditions (temperature, presence of co-solvents). For the closely related ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), cellulose solubilities of up to 27 wt% have been reported at room temperature with low moisture content.[11] It is reasonable to expect [EMIM][BzO] to have a comparable, though not identical, cellulose solubility.
Can I use a co-solvent with [EMIM][BzO]?
Yes, using a co-solvent is a common strategy to improve the dissolution process. Aprotic polar solvents like dimethyl sulfoxide (DMSO) are particularly effective.[10][15] The addition of DMSO can reduce the viscosity of the solution, decrease the dissolution time, and in some cases, enhance the overall solubility of cellulose.[10][15][18]
What is the effect of water on the dissolution process?
Water is considered an anti-solvent for cellulose in most ionic liquids.[1] Its presence interferes with the ability of the ionic liquid's anions to form hydrogen bonds with the cellulose, thus inhibiting dissolution.[3][5] It is critical to minimize the water content in both the cellulose and the [EMIM][BzO] for successful dissolution.
Quantitative Data
The following tables summarize key quantitative data for cellulose dissolution in imidazolium-based ionic liquids, primarily focusing on the well-studied 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) as a proxy for [EMIM][BzO].
Table 1: Cellulose Solubility in Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cellulose Type | Temperature (°C) | Max. Solubility (wt%) | Reference |
| [EMIM]OAc | Microcrystalline | Room Temp. | up to 27 | [11] |
| [EMIM]OAc | Microcrystalline | 90 | 16 | [16] |
| [BMIM]Cl | Not specified | Not specified | 10 | [14] |
| [AMIM]Cl | Not specified | 80 | 14.5 | [16] |
Table 2: Effect of Co-solvents on Cellulose Dissolution in [EMIM]OAc
| Co-solvent | [EMIM]OAc:Co-solvent Ratio (wt:wt) | Cellulose Concentration (wt%) | Temperature (°C) | Key Finding | Reference |
| DMSO | 20:80 | 10 | 100 | Fastest dissolution speed | [11] |
| DMSO | 75:25 | 10 | 50 | Successful dope solution preparation | [6] |
Experimental Protocols
General Protocol for Cellulose Dissolution in [EMIM][BzO]
-
Drying: Dry the cellulose (e.g., microcrystalline cellulose) under vacuum at 80°C for at least 24 hours to remove residual moisture.[6] Ensure the [EMIM][BzO] is also dry; if necessary, dry under vacuum with gentle heating.
-
Mixing: In a sealed vessel under an inert atmosphere (e.g., nitrogen or argon), add the dried cellulose to the [EMIM][BzO] with continuous mechanical stirring.
-
Heating: Heat the mixture to the desired temperature (e.g., 80-100°C) while continuing to stir.[8]
-
Dissolution: Maintain the temperature and stirring until the cellulose is fully dissolved, which can take from 30 minutes to several hours depending on the cellulose type, concentration, and temperature.[19] A clear, viscous solution indicates complete dissolution.
Visualizations
Caption: Experimental workflow for dissolving cellulose in [EMIM][BzO].
Caption: Troubleshooting logic for incomplete cellulose dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. Utilization of Cellulose to Its Full Potential: A Review on Cellulose Dissolution, Regeneration, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ionic Liquids Used in Dissolution of Cellulose | Encyclopedia MDPI [encyclopedia.pub]
- 8. www2.scut.edu.cn [www2.scut.edu.cn]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cellulose in Ionic Liquids and Alkaline Solutions: Advances in the Mechanisms of Biopolymer Dissolution and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viscosity of cellulose-imidazolium-based ionic liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cellulose Solubility in Ionic Liquid Mixtures: Temperature, Cosolvent, and Antisolvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of 1-Ethyl-3-methylimidazolium Benzoate from Biomass Processing
Welcome to the technical support center for the regeneration of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][BzO]) after biomass processing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the efficient recovery and reuse of this valuable ionic liquid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for regenerating [EMIM][BzO] after biomass processing?
A1: The primary methods for regenerating imidazolium-based ionic liquids like [EMIM][BzO] from biomass include anti-solvent precipitation, solvent extraction, and membrane filtration. The choice of method depends on the scale of the operation, the nature of the impurities, and the desired purity of the recovered ionic liquid.
Q2: Why is it crucial to regenerate [EMIM][BzO]?
A2: Regenerating [EMIM][BzO] is essential for the economic and environmental sustainability of biorefinery processes.[1][2] Due to the relatively high cost of ionic liquids, efficient recycling is necessary to make the overall process cost-effective. Environmentally, proper regeneration minimizes waste and reduces the potential toxicity associated with the disposal of the ionic liquid.[1]
Q3: What are the main impurities I can expect in my used [EMIM][BzO]?
A3: After biomass processing, [EMIM][BzO] is typically contaminated with residual lignin, hemicellulose, soluble sugars, water, and potentially degradation products of the ionic liquid itself if high temperatures were used.[3][4] The type and amount of impurities will depend on the specific biomass feedstock and the processing conditions.
Q4: How many times can I recycle [EMIM][BzO]?
A4: The number of times an ionic liquid can be recycled depends on the efficiency of the regeneration process in removing impurities. With effective purification, imidazolium-based ionic liquids have been successfully recycled multiple times. However, a gradual build-up of impurities can occur, which may necessitate a more thorough purification step after several cycles to prevent a decrease in its biomass processing efficiency.[5]
Q5: How can I assess the purity of my regenerated [EMIM][BzO]?
A5: The purity of regenerated [EMIM][BzO] can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying the ionic liquid and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile degradation products. Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for confirming the structural integrity of the ionic liquid.[6][7] Karl Fischer titration is used to determine the water content.[6]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the regeneration of [EMIM][BzO].
Issue 1: Low Recovery Yield of [EMIM][BzO]
| Possible Cause | Troubleshooting Step |
| Incomplete precipitation: The anti-solvent was not added in a sufficient volume or the mixing was inadequate. | Increase the anti-solvent to [EMIM][BzO] solution ratio. Ensure vigorous and thorough mixing during precipitation. |
| [EMIM][BzO] loss during washing: Excessive washing of the precipitated biomass can lead to the loss of the ionic liquid. | Optimize the washing procedure by using a minimal amount of anti-solvent sufficient to remove surface impurities from the biomass. |
| Emulsion formation during solvent extraction: Formation of a stable emulsion prevents clear phase separation. | Allow the mixture to stand for a longer period. Gently agitate or use a centrifuge to break the emulsion. Consider adding a small amount of a saturated salt solution. |
| High viscosity of the [EMIM][BzO]-biomass solution: A highly viscous solution can trap the ionic liquid, making separation difficult. | Dilute the solution with a co-solvent that is compatible with your regeneration process before precipitation or extraction. |
Issue 2: Regenerated [EMIM][BzO] is Discolored (Yellow or Brown)
| Possible Cause | Troubleshooting Step |
| Residual lignin: Lignin is a major color impurity from biomass.[3][4] | Incorporate an activated carbon treatment step. Dissolve the discolored [EMIM][BzO] in a suitable solvent (e.g., ethanol), add activated carbon, stir for several hours, and then filter to remove the carbon and adsorbed impurities. |
| Thermal degradation of [EMIM][BzO]: High processing or regeneration temperatures can lead to the formation of colored degradation products.[8][9][10][11] | Operate at the lowest effective temperature during biomass processing and regeneration. Consider using vacuum distillation for solvent removal to lower the boiling point. |
| Caramelization of residual sugars: Sugars present as impurities can caramelize at elevated temperatures. | Ensure complete removal of sugars during the regeneration process. An additional washing step of the biomass before dissolution can reduce the initial sugar content. |
Issue 3: Poor Performance of Regenerated [EMIM][BzO] in Subsequent Biomass Processing
| Possible Cause | Troubleshooting Step |
| High water content: Residual water in the regenerated [EMIM][BzO] can significantly reduce its effectiveness in dissolving biomass. | Dry the regenerated [EMIM][BzO] under vacuum at a moderate temperature (e.g., 70-80°C) until the water content, as determined by Karl Fischer titration, is below the acceptable limit for your process.[5] |
| Presence of inhibitory impurities: Residual anti-solvent or other organic impurities can interfere with the biomass dissolution process. | Ensure complete removal of the anti-solvent or extraction solvent by vacuum evaporation.[5] If necessary, perform an additional purification step like column chromatography. |
| Structural change or degradation of the ionic liquid: The chemical structure of [EMIM][BzO] may have been altered during processing or regeneration. | Analyze the regenerated [EMIM][BzO] using FTIR or NMR to confirm its structural integrity. If degradation is confirmed, the ionic liquid may need to be disposed of and replaced. |
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for the regeneration of this compound ([EMIM][BzO]), the following tables present typical data for the closely related and widely studied 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]). This data can be used as a benchmark for optimizing the regeneration of [EMIM][BzO].
Table 1: Comparison of Regeneration Methods for [EMIM][OAc]
| Regeneration Method | Typical Recovery Yield (%) | Purity of Regenerated IL (%) | Key Advantages | Key Disadvantages |
| Anti-solvent Precipitation (Water) | 90 - 98 | 95 - 99 | Simple, effective for removing biomass components. | Requires energy-intensive water removal. |
| Solvent Extraction (e.g., with Ethyl Acetate) | 85 - 95 | > 98 | High purity achievable, effective for removing organic-soluble impurities. | Requires an additional solvent, potential for emulsion formation. |
| Membrane Filtration (Nanofiltration) | > 99 | 90 - 98 | High recovery rate, can be operated at lower temperatures. | Membrane fouling can be an issue, potential for lower purity depending on membrane selectivity. |
Table 2: Effect of Water as an Impurity on the Performance of [EMIM][OAc]
| Water Content in [EMIM][OAc] (wt%) | Cellulose Solubility (wt%) | Relative Enzymatic Hydrolysis Yield (%) |
| < 1 | ~15 | 100 |
| 5 | ~10 | 85 |
| 10 | ~5 | 60 |
| 20 | < 2 | 30 |
Experimental Protocols
Protocol 1: Regeneration of [EMIM][BzO] by Anti-solvent Precipitation
Objective: To recover [EMIM][BzO] from the biomass-ionic liquid mixture by precipitating the biomass with an anti-solvent.
Materials:
-
[EMIM][BzO]-biomass solution
-
Anti-solvent (e.g., deionized water, ethanol)[12]
-
Beakers
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Rotary evaporator
Procedure:
-
Transfer the [EMIM][BzO]-biomass solution to a beaker.
-
While stirring vigorously, slowly add the anti-solvent to the solution. A typical starting ratio is 3:1 (v/v) of anti-solvent to ionic liquid solution.
-
Continue stirring for 30 minutes to ensure complete precipitation of the biomass.
-
Separate the precipitated biomass from the [EMIM][BzO]-anti-solvent mixture by vacuum filtration.
-
Wash the recovered biomass with a small amount of fresh anti-solvent to recover any remaining ionic liquid.
-
Combine the filtrate and the washings. This solution contains the [EMIM][BzO] and the anti-solvent.
-
Remove the anti-solvent from the [EMIM][BzO] using a rotary evaporator. If water is the anti-solvent, a higher vacuum and moderate heat (70-80°C) will be required.
-
Continue the evaporation until a constant weight of the ionic liquid is achieved.
-
Analyze the purity and water content of the regenerated [EMIM][BzO].
Protocol 2: Purification of Regenerated [EMIM][BzO] using Solvent Extraction
Objective: To remove organic-soluble impurities (e.g., residual lignin, degradation products) from the regenerated [EMIM][BzO].
Materials:
-
Regenerated [EMIM][BzO] (may still contain impurities)
-
Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)[13]
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Dissolve the regenerated [EMIM][BzO] in a minimal amount of deionized water to reduce its viscosity.
-
Transfer the aqueous [EMIM][BzO] solution to a separatory funnel.
-
Add an equal volume of the immiscible organic solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[14]
-
Allow the layers to separate. The impurities will partition into the organic layer.
-
Drain the lower aqueous layer containing the purified [EMIM][BzO] into a clean beaker.
-
Repeat the extraction with fresh organic solvent 2-3 times for higher purity.
-
Remove the water from the purified aqueous [EMIM][BzO] solution using a rotary evaporator under vacuum.
-
Dry the [EMIM][BzO] further in a vacuum oven at 70-80°C to remove any remaining traces of water and organic solvent.
-
Analyze the purity of the final [EMIM][BzO] product.
Visualizations
Caption: Experimental workflow for the regeneration of [EMIM][BzO].
Caption: Troubleshooting logic for low [EMIM][BzO] recovery yield.
References
- 1. Challenges in Using Ionic Liquids for Cellulosic Ethanol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ionic liquid pretreatment and recycling design in the sustainability of a biorefinery: a sugarcane to ethanol example - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Ionic Liquid 1-Ethyl-3-Methylimidazolium Acetate Mediated Extraction on Lignin Features [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. Effect of anti-solvents on the characteristics of regenerated cellulose from 1-ethyl-3-methylimidazolium acetate ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Experiments with 1-Ethyl-3-methylimidazolium Benzoate and Cellulose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium benzoate ([EMIM][BzO]) as a solvent for cellulose.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when dissolving cellulose in this compound?
A1: When dissolving cellulose in [EMIM][BzO], particularly at elevated temperatures, several side reactions can occur:
-
Cellulose Benzoylation: The benzoate anion can act as a nucleophile, leading to the esterification of cellulose's hydroxyl groups. This results in the formation of cellulose benzoate.
-
Cellulose Degradation (Depolymerization): At temperatures exceeding 60-90°C, imidazolium-based ionic liquids can induce the cleavage of glycosidic bonds in the cellulose backbone, leading to a reduction in its molecular weight.[1]
-
Reaction at the Reducing End: The imidazolium cation of [EMIM][BzO] can react at its C2 position with the aldehyde group at the reducing end of the cellulose chain, forming a stable carbon-carbon bond.[2] This reaction is catalyzed by basic anions like benzoate.
-
Ionic Liquid Degradation: At high temperatures, [EMIM][BzO] itself can degrade, forming impurities like imidazole and N-methylimidazole, which can further catalyze side reactions.
Q2: I observe a lower-than-expected viscosity for my cellulose solution. What could be the cause?
A2: A lower-than-expected viscosity is often an indication of cellulose degradation, where the polymer chains are shortened, leading to reduced entanglement. This is typically caused by prolonged exposure to high temperatures (above 90°C). To mitigate this, consider lowering the dissolution temperature or reducing the heating time.
Q3: My regenerated cellulose product shows different solubility characteristics than expected. Why might this be?
A3: Altered solubility of the regenerated cellulose is likely due to chemical modification during the dissolution process. Unintended benzoylation of the cellulose can introduce benzoate functional groups, changing its polarity and interaction with solvents. The extent of this side reaction can be influenced by temperature and reaction time.
Q4: Can I reuse the this compound after my experiment?
A4: While ionic liquids are known for their recyclability, side reactions with cellulose can introduce byproducts into the [EMIM][BzO]. These include water, benzoylated cellulose oligomers, and degradation products of the ionic liquid itself. Purification of the ionic liquid is necessary before reuse to ensure consistent results in subsequent experiments.
Troubleshooting Guides
Issue 1: Unexpected Formation of Cellulose Benzoate
-
Symptoms:
-
FTIR analysis of the regenerated cellulose shows characteristic ester carbonyl peaks (around 1720 cm⁻¹).
-
NMR spectroscopy confirms the presence of benzoate groups.
-
The regenerated cellulose exhibits altered solubility.
-
-
Root Cause: The benzoate anion of the ionic liquid acts as a nucleophile and esterifies the hydroxyl groups of cellulose. This is more pronounced at higher temperatures and longer reaction times.
-
Solutions:
-
Lower the temperature: If the goal is solely dissolution, use the lowest temperature at which the cellulose dissolves in a reasonable timeframe.
-
Minimize reaction time: Once the cellulose is dissolved, proceed with the next step of your experiment promptly to reduce the duration of exposure to conditions that favor benzoylation.
-
Use a co-solvent: Adding a co-solvent like DMSO can improve dissolution at lower temperatures, thereby reducing the rate of benzoylation.
-
Issue 2: Significant Decrease in the Molecular Weight of Cellulose
-
Symptoms:
-
Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) analysis shows a lower average molecular weight and a broader molecular weight distribution of the regenerated cellulose compared to the starting material.
-
The viscosity of the cellulose-[EMIM][BzO] solution is lower than expected for the given concentration.
-
-
Root Cause: Thermal degradation of the cellulose backbone is occurring, likely catalyzed by the ionic liquid at elevated temperatures.
-
Solutions:
-
Strict temperature control: Maintain the dissolution temperature below 90°C. For sensitive cellulose samples, consider even lower temperatures (e.g., 60-80°C) for longer durations.
-
Use of stabilizers: The addition of antioxidants or thermal stabilizers, such as propyl gallate, has been shown to reduce cellulose degradation in imidazolium-based ionic liquids.[1]
-
Inert atmosphere: Conducting the dissolution under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation pathways.
-
Quantitative Data on Side Reactions
The following tables summarize quantitative data on cellulose benzoylation and degradation in imidazolium-based ionic liquids. While the data may not be exclusively for [EMIM][BzO], it provides valuable insights into the expected trends.
Table 1: Degree of Substitution (DS) of Cellulose Benzoates Synthesized in an Imidazolium-Based Ionic Liquid (AmimCl) under Various Conditions
| Molar Ratio (Benzoyl Chloride/AGU) | Temperature (°C) | Time (h) | Degree of Substitution (DS) |
| 3 | 80 | 3 | 0.97 |
| 5 | 80 | 3 | 1.58 |
| 5 | 100 | 3 | 2.21 |
| 5 | 100 | 5 | 2.54 |
Data adapted from a study on the synthesis of cellulose benzoates in 1-allyl-3-methylimidazolium chloride (AmimCl). The trends are expected to be similar for [EMIM][BzO] mediated benzoylation as a side reaction, although the rates may differ.
Table 2: Effect of Temperature on the Degradation of Cellulose in 1-ethyl-3-methylimidazolium Acetate ([EMIM]OAc)
| Temperature (°C) | Storage Time (h) | Weight Average Molecular Mass (Mw) Reduction (%) |
| 60 | 24 | Minimal |
| 90 | 8 | Noticeable |
| 120 | 4 | Significant |
This data illustrates the general trend of cellulose depolymerization in a closely related imidazolium ionic liquid. Similar temperature-dependent degradation is expected in [EMIM][BzO].[1]
Experimental Protocols
Protocol 1: Monitoring for Unintended Benzoylation using FTIR
-
Sample Preparation:
-
Dissolve a known amount of cellulose in [EMIM][BzO] under your standard experimental conditions (temperature and time).
-
Regenerate the cellulose by adding an anti-solvent (e.g., water, ethanol).
-
Thoroughly wash the regenerated cellulose with the anti-solvent to remove any residual ionic liquid.
-
Dry the regenerated cellulose sample completely in a vacuum oven.
-
-
FTIR Analysis:
-
Acquire an FTIR spectrum of your initial cellulose starting material.
-
Acquire an FTIR spectrum of your regenerated cellulose sample.
-
-
Data Interpretation:
-
Compare the two spectra. The appearance of a new, strong absorption band around 1720 cm⁻¹ (corresponding to the C=O stretch of an ester) in the regenerated sample is indicative of benzoylation. A band around 1270 cm⁻¹ (C-O stretch) will also be present.[3]
-
Protocol 2: Assessing Cellulose Degradation via Viscometry
-
Solution Preparation:
-
Prepare a cellulose solution in [EMIM][BzO] at a specific concentration (e.g., 5 wt%).
-
Take an initial sample immediately after dissolution is complete.
-
Continue to heat the remaining solution at your experimental temperature, taking samples at regular time intervals (e.g., every 2 hours).
-
-
Viscosity Measurement:
-
For each sample, measure the zero-shear viscosity using a rheometer at a constant temperature.
-
-
Data Analysis:
-
Plot the viscosity as a function of heating time. A decrease in viscosity over time indicates a reduction in the molecular weight of the cellulose due to degradation.
-
Visualizations
Caption: Overview of the primary side reactions of cellulose in [EMIM][BzO].
Caption: A troubleshooting workflow for common issues in cellulose experiments.
References
Technical Support Center: The Influence of Water on 1-Ethyl-3-methylimidazolium Benzoate ([EMIM][Benz]) Performance
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of water content on the performance of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the presence of water affect the viscosity of [EMIM][Benz]?
Q2: What is the expected impact of water on the conductivity of [EMIM][Benz]?
A2: The electrical conductivity of ionic liquids is inversely related to their viscosity.[2] For several 1-ethyl-3-methylimidazolium based ILs, studies have shown that in aqueous solutions, conductivity initially increases with IL concentration (and thus, decreasing water content) to a certain point, after which it begins to decrease.[2] For a given ionic liquid, the conductivity in water is generally higher than in less polar solvents like ethanol.[2] Therefore, for [EMIM][Benz], it is expected that the presence of water will lead to a complex, concentration-dependent change in conductivity, likely peaking at a specific water-IL ratio.
Q3: How does water content influence the thermal stability of [EMIM][Benz]?
A3: The presence of water can lower the decomposition temperature of imidazolium-based ionic liquids. For example, studies on [EMIM][Cl] in water show a two-step thermal decomposition process, with the initial step related to dehydration occurring at a lower temperature.[3] It is crucial to be aware that the onset temperature of decomposition can overestimate the long-term thermal stability of the ionic liquid.[3] Therefore, for applications requiring heating, the water content in [EMIM][Benz] should be minimized to maintain its thermal integrity.
Q4: Is [EMIM][Benz] hygroscopic, and what precautions should I take?
A4: Most ionic liquids, especially those with hydrophilic anions, are hygroscopic, meaning they readily absorb moisture from the atmosphere. While the benzoate anion's specific hygroscopicity isn't detailed in the provided results, it is a safe and standard practice to handle [EMIM][Benz] in a controlled, low-humidity environment, such as a glove box, to minimize water uptake.[4] If the water content is critical for an experiment, it should be measured using a technique like Karl Fischer titration.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., reaction rates, solubility) | Varying water content in the [EMIM][Benz] between experiments. | 1. Dry the ionic liquid under vacuum before use. 2. Handle and store the ionic liquid in a dry atmosphere (e.g., glove box or desiccator). 3. Measure the water content before each experiment using Karl Fischer titration to ensure consistency. |
| Lower than expected thermal decomposition temperature | Presence of water in the ionic liquid. | As mentioned above, ensure the ionic liquid is sufficiently dry before any high-temperature applications. Water can act as an impurity that initiates decomposition at a lower temperature.[3] |
| Unexpected phase behavior (e.g., liquid-liquid phase separation) | The addition of water can induce phase separation in mixtures of ionic liquids. | While not specific to [EMIM][Benz], be aware that water can alter the miscibility of the ionic liquid with other components in your system. The miscibility of ionic liquids with water is dependent on the specific cation and anion.[5][6] |
| Difficulty in removing water from the ionic liquid | Strong interactions between water and the ionic liquid ions. | Drying under high vacuum at an elevated temperature (below the decomposition temperature) is a common method. The efficiency of water removal will depend on the strength of the water-ion interactions. |
Quantitative Data
Note: The following tables present data for other 1-Ethyl-3-methylimidazolium ([EMIM]) based ionic liquids due to the lack of specific data for [EMIM][Benz]. This information is intended to provide a general understanding of the expected trends.
Table 1: Viscosity of [EMIM][Cl]-Water Mixtures
| Mole Fraction of [EMIM][Cl] | Temperature (K) | Viscosity (cP) |
| Data not available in a tabular format in the search results, but the trend of decreasing viscosity with increasing water content is confirmed.[1] |
Table 2: Conductivity of Various [EMIM]-based Ionic Liquids in Water at 298.15 K
| Ionic Liquid | Conductivity Trend in Water |
| [EMIM]Br | Conductivity initially increases and then decreases with increasing IL concentration.[2] |
| [EMIM][BF4] | Inversely proportional to their viscosity.[2] |
| [EMIM][DEP] | Lower conductivity compared to smaller anions like Br-.[2] |
Experimental Protocols
1. Measurement of Viscosity of [EMIM][Benz]-Water Mixtures
-
Objective: To determine the dynamic viscosity of [EMIM][Benz] at various water concentrations.
-
Apparatus: A commercial viscometer (e.g., falling-ball, rotational, or vibrating wire viscometer) with temperature control.[7]
-
Procedure:
-
Prepare a series of [EMIM][Benz]-water mixtures of known compositions by mass.
-
Calibrate the viscometer using standard viscosity reference liquids.
-
Equilibrate the [EMIM][Benz]-water sample at the desired temperature within the viscometer.
-
Perform the viscosity measurement according to the instrument's operating instructions.
-
Repeat the measurement for each concentration and at different temperatures as required.
-
Ensure accurate temperature control, as viscosity is highly temperature-dependent.
-
2. Measurement of Electrical Conductivity of [EMIM][Benz]-Water Mixtures
-
Objective: To measure the electrical conductivity of [EMIM][Benz] solutions with varying water content.
-
Apparatus: A digital conductivity meter with a calibrated conductivity cell and a temperature-controlled water bath.[2][8]
-
Procedure:
-
Prepare stock solutions of [EMIM][Benz] in deionized water at various concentrations.
-
Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity.[8]
-
Immerse the conductivity cell in the sample solution, ensuring the electrodes are fully submerged.
-
Allow the sample to reach thermal equilibrium in the temperature-controlled bath.
-
Record the conductivity reading once it has stabilized.
-
Rinse the conductivity cell thoroughly with deionized water and the next sample solution before each new measurement.[9]
-
Visualizations
Caption: Experimental workflow for characterizing the effect of water on [EMIM][Benz].
Caption: Impact of increased water content on the properties of [EMIM][Benz].
References
- 1. Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simulation and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Conductivity of Ionic Liquids in Water, Ethanol and Their Mixtures [journal.buct.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ionic liquid/water mixtures: from hostility to conciliation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"mitigating degradation of 1-Ethyl-3-methylimidazolium benzoate at high temperatures"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benzoate]) at elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, focusing on the mitigation of thermal degradation.
| Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing or browning) of the ionic liquid upon heating. | Thermal degradation of the imidazolium cation or benzoate anion. | This is an initial sign of decomposition. Lower the operating temperature if possible. Ensure the ionic liquid is pure and free from contaminants that can catalyze degradation. Operate under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. |
| Unexpected changes in reaction kinetics or product distribution. | Formation of degradation products that may act as catalysts or inhibitors. The primary degradation pathway is likely an SN2 nucleophilic attack by the benzoate anion on the ethyl or methyl group of the imidazolium cation. | Characterize the degradation products using techniques like GC-MS or HPLC-HRMS to understand their potential interference. Consider the use of antioxidants or radical scavengers as potential stabilizers, although their effectiveness for this specific ionic liquid requires validation. |
| Noticeable pressure buildup in a closed reaction vessel. | Generation of volatile degradation products such as methyl benzoate and ethyl benzoate from the SN2 reaction. | Ensure your reaction setup includes appropriate pressure relief mechanisms. If possible, operate in a system that allows for the removal of volatile byproducts. |
| Inconsistent results between experimental runs. | Variability in heating profiles, atmospheric conditions, or purity of the ionic liquid. | Standardize your experimental protocol meticulously. Use a consistent heating rate and ensure a controlled atmosphere. Purify the ionic liquid before use to remove any impurities that might affect its thermal stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound?
A1: The primary thermal degradation pathway for imidazolium-based ionic liquids with carboxylate anions, such as benzoate, is believed to be an SN2 nucleophilic substitution reaction.[1] In this mechanism, the benzoate anion acts as a nucleophile and attacks the electrophilic carbon atoms of the ethyl or methyl groups on the imidazolium cation. This results in the formation of neutral, volatile products like 1-methylimidazole, 1-ethylimidazole, methyl benzoate, and ethyl benzoate.
Q2: At what temperature does this compound start to degrade?
A2: The exact onset of decomposition for this compound can vary depending on factors like purity, heating rate, and the atmosphere. However, studies on similar imidazolium carboxylate ionic liquids show that degradation can begin at temperatures as low as 150°C during prolonged heating.[2] Thermogravimetric analysis (TGA) is the standard method to determine the decomposition temperature (Td). For imidazolium-based ionic liquids with substituted benzoate anions, TGA has shown decomposition onsets ranging from 200°C to over 300°C.
Q3: How does the benzoate anion compare to other anions in terms of thermal stability?
A3: The thermal stability of ionic liquids is significantly influenced by the nature of the anion.[3] Generally, anions with higher nucleophilicity, like some carboxylates, can lead to lower thermal stability due to their tendency to participate in SN2 reactions with the cation. Compared to highly stable anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]-), benzoate-based ionic liquids are expected to have lower thermal stability. However, they may offer better stability than ionic liquids with smaller, more nucleophilic anions like acetate under certain conditions.
Q4: What are some strategies to minimize the degradation of this compound at high temperatures?
A4: To mitigate thermal degradation, consider the following strategies:
-
Temperature Control: Operate at the lowest possible temperature that allows for your desired process to occur efficiently.
-
Inert Atmosphere: Conducting experiments under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative degradation pathways.[3]
-
Purity: Ensure the ionic liquid is of high purity. Impurities can act as catalysts for decomposition reactions.
-
Additives: While specific research on stabilizers for [EMIM][Benzoate] is limited, the use of antioxidants or radical scavengers has shown promise in improving the thermal stability of other ionic liquids.[4][5] This is an area for further investigation. Examples of general antioxidants include hindered phenols.
-
Alternative Ionic Liquids: If significant degradation is unavoidable, consider using an ionic liquid with a more stable cation (e.g., pyridinium or pyrrolidinium) or a less nucleophilic anion.[6]
Q5: How can I analyze the degradation products of my ionic liquid?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile degradation products.[2] High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (HPLC-HRMS) can be used to identify non-volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize the structure of degradation products.
Data Presentation
Table 1: Thermal Decomposition Data for Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Tonset (°C) | Atmosphere | Reference |
| 1-Butyl-3-methylimidazolium Acetate | [BMIM] | Acetate | ~200 | Nitrogen | [2] |
| 1-Butyl-3-methylimidazolium Chloride | [BMIM] | Chloride | ~290 | Nitrogen | [2] |
| 1-Butyl-3-methylimidazolium Methyl Sulfate | [BMIM] | Methyl Sulfate | ~363 | Nitrogen | [2] |
| 1-Ethyl-3-methylimidazolium Halides | [EMIM] | Cl, Br, I | 233-249 | Argon | [7] |
Note: Tonset is the onset temperature of decomposition as determined by TGA and can vary with experimental conditions such as heating rate.
Experimental Protocols
Key Experiment 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset decomposition temperature (Tonset) and the thermal degradation profile of this compound.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a clean TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and maintain an inert atmosphere throughout the experiment.[8]
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant ramp rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).[8]
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the Tonset, which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.
-
The temperature at which a certain percentage of weight loss occurs (e.g., T5%, T10%) can also be reported for comparison.
-
Key Experiment 2: GC-MS Analysis of Volatile Degradation Products
Objective: To identify the volatile and semi-volatile compounds produced during the thermal degradation of this compound.
Methodology:
-
Sample Preparation (Headspace Analysis):
-
Place a known amount of the ionic liquid in a headspace vial.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 150°C) for a defined period to allow degradation products to accumulate in the headspace.[2]
-
-
Instrument: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Injector: Split/splitless injector, with the split ratio optimized for the expected concentration of analytes. Injector temperature: e.g., 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range to detect the expected degradation products (e.g., m/z 40-400).
-
Ion Source Temperature: e.g., 230°C.
-
Transfer Line Temperature: e.g., 280°C.[9]
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
Quantify the relative amounts of the degradation products based on their peak areas.
-
Visualizations
Caption: Primary SN2 degradation pathway of [EMIM][Benzoate].
References
- 1. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 2. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antioxidant properties of dicationic ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. mdpi.com [mdpi.com]
- 9. Imidazolium ionic liquids as dissolving solvents for chemical-grade cellulose in the determination of fatty acids using gas chromatography-mass spectrometry :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Scaling Up Reactions with 1-Ethyl-3-methylimidazolium Benzoate ([EMIM][Benz])
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered when scaling up reactions involving this versatile ionic liquid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of [EMIM][Benz] that I should consider for scale-up?
A1: When scaling up reactions, it is crucial to consider the viscosity, thermal stability, and density of [EMIM][Benz]. While specific data for the benzoate salt may vary, 1-ethyl-3-methylimidazolium-based ionic liquids generally exhibit higher viscosities than common molecular solvents, which can impact mixing and mass transfer.[1][2] Their thermal stability is generally high, but decomposition temperatures should be determined for your specific reaction conditions to avoid unwanted byproducts.[3][4]
Q2: How does the viscosity of [EMIM]-based ionic liquids change with temperature?
A2: The viscosity of ionic liquids, including those based on the 1-ethyl-3-methylimidazolium cation, is highly dependent on temperature. Generally, viscosity decreases significantly as temperature increases.[5][6] This property can be leveraged to improve mixing and mass transfer at larger scales by operating at elevated temperatures, provided the reactants and products are thermally stable.
Q3: What are the primary challenges related to heat transfer when scaling up exothermic reactions in [EMIM][Benz]?
A3: Due to their negligible vapor pressure and often higher heat capacity compared to conventional solvents, heat removal can be a significant challenge in large-scale exothermic reactions.[7][8][9] Inadequate heat transfer can lead to localized temperature increases, potentially causing side reactions, product degradation, or even thermal runaway.[10] Careful reactor design with efficient heat exchange systems is critical for successful scale-up.
Q4: Can [EMIM][Benz] be recycled and reused?
A4: Yes, one of the significant advantages of ionic liquids is their potential for recycling and reuse, which is crucial for making processes economically and environmentally viable.[11][12] Recovery methods often involve product extraction with a suitable solvent, followed by purification of the ionic liquid, for example, by vacuum evaporation to remove residual solvents.[13][14] The specific protocol will depend on the properties of the reactants and products.
Q5: Are there any known incompatibilities of [EMIM][Benz] with common reagents or materials of construction?
A5: While imidazolium-based ionic liquids are known for their chemical stability, it is essential to verify compatibility with all reaction components and reactor materials.[15] Strong bases can deprotonate the imidazolium ring, and certain reactive chemicals may interact with the benzoate anion. For materials of construction, corrosion studies are recommended, especially at elevated temperatures, to ensure the integrity of the reactor and associated equipment.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Reduced Reaction Rate or Incomplete Conversion upon Scale-Up | - Mass Transfer Limitations: Inefficient mixing due to higher viscosity and larger reactor volume.[7][16] - Poor Heat Transfer: Localized "cold spots" in the reactor.[17] | - Improve Agitation: Increase stirrer speed or use a more efficient impeller design (e.g., helical impeller for viscous media).[18] - Increase Reaction Temperature: If thermally permissible, this will decrease viscosity and increase the reaction rate.[5] - Optimize Reactor Design: Ensure the reactor has adequate baffling and a suitable aspect ratio for efficient mixing. |
| Formation of Impurities or Byproducts | - Thermal Degradation: Exceeding the thermal stability limit of [EMIM][Benz] or reactants/products due to poor heat control.[1][4] - Presence of Water or Other Impurities: Water can affect the properties and reactivity of the ionic liquid. | - Monitor and Control Temperature: Implement precise temperature control and ensure efficient heat removal.[10] - Perform Thermal Analysis (TGA/DSC): Determine the decomposition temperature of [EMIM][Benz] under your reaction conditions. - Dry the Ionic Liquid: Ensure [EMIM][Benz] and all reagents are thoroughly dried before use. |
| Difficult Product Separation/Extraction | - High Viscosity of the Reaction Mixture: Hinders phase separation and extraction efficiency. - Product Solubility in the Ionic Liquid: The desired product may have significant solubility in [EMIM][Benz]. | - Increase Temperature During Extraction: This will lower the viscosity and can alter partition coefficients. - Screen Different Extraction Solvents: Test a range of solvents to find one that provides optimal partitioning for your product. - Consider Alternative Separation Techniques: Methods like distillation (if the product is volatile) or chromatography may be necessary. |
| Inconsistent Batch-to-Batch Results | - Variability in Raw Material Quality: Purity of [EMIM][Benz], reactants, and solvents can impact the reaction. - Ineffective Cleaning of the Reactor: Residual materials from previous batches can act as catalysts or inhibitors. | - Implement Strict Quality Control: Analyze all incoming raw materials for purity and consistency. - Develop a Robust Cleaning Protocol: Ensure the reactor is thoroughly cleaned and dried between batches. |
Experimental Protocols
Example Protocol 1: Scale-Up of a Catalyzed Esterification Reaction
This protocol is a generalized procedure for the esterification of a carboxylic acid with an alcohol using [EMIM][Benz] as a catalyst and solvent. Note: This is a template and must be optimized for your specific reaction.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and a condenser with a Dean-Stark trap (if water is a byproduct).
-
The reactor should have a heating/cooling jacket for precise temperature control.
-
-
Charging the Reactor:
-
Charge the reactor with this compound ([EMIM][Benz]).
-
Add the carboxylic acid and alcohol in the desired molar ratio.
-
Begin agitation to ensure a homogeneous mixture.
-
-
Reaction:
-
Heat the reaction mixture to the optimized temperature (e.g., 120-160 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them (e.g., by GC, HPLC, or TLC).
-
If water is produced, it can be removed azeotropically using the Dean-Stark trap.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to a safe handling temperature (e.g., 60-80 °C) to reduce viscosity.
-
Add a suitable extraction solvent (e.g., ethyl acetate, toluene) to the reactor and stir vigorously.
-
Allow the phases to separate. The product should be in the organic phase, while the [EMIM][Benz] remains as a separate liquid phase.
-
Drain the ionic liquid phase for recycling.
-
Wash the organic phase with water and/or brine to remove any residual ionic liquid.
-
Dry the organic phase over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and [EMIM][Benz] Recycling:
-
Purify the crude product by distillation, crystallization, or column chromatography as required.
-
The recovered [EMIM][Benz] can be purified by washing with a non-polar solvent to remove organic residues and then dried under high vacuum at an elevated temperature (e.g., 80-100 °C) to remove any absorbed water or solvent.
-
Visualizations
Caption: Workflow for reactions in [EMIM][Benz] from setup to recycling.
Caption: Troubleshooting logic for addressing reduced yield during scale-up.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal stability and decomposition mechanism of 1-ethyl-3-methylimidazolium halides [ouci.dntb.gov.ua]
- 9. Ionic Liquids [organic-chemistry.org]
- 10. issp.ac.ru [issp.ac.ru]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 17. novapublishers.com [novapublishers.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Ethyl-3-methylimidazolium Benzoate and Other Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the physicochemical properties of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]) and other selected imidazolium-based ionic liquids. The data presented is intended to assist researchers in selecting the appropriate ionic liquid for various applications, including drug development, catalysis, and as green solvents.
Executive Summary
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, possessing unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1] Imidazolium-based ILs, in particular, have garnered significant attention due to their versatility.[2] This guide focuses on this compound ([EMIM][Benz]), a promising ionic liquid, and compares its key performance indicators with other common imidazolium-based ILs. The selection of the anion and cation components significantly influences the resulting properties of the ionic liquid, such as its viscosity, density, and conductivity.[3]
Physicochemical Properties: A Comparative Overview
The following tables summarize the key physicochemical properties of [EMIM][Benz] and other relevant 1-ethyl-3-methylimidazolium ([EMIM]) and 1-butyl-3-methylimidazolium ([BMIM]) based ionic liquids.
Table 1: Physicochemical Properties of 1-Ethyl-3-methylimidazolium ([EMIM]) Based Ionic Liquids
| Ionic Liquid | Anion | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) |
| [EMIM][Benz] | Benzoate | 232.29 | - | - | - | - |
| [EMIM][Acetate] | Acetate | 170.21 | -45 | 1.10 | 93.0 | 2.50 |
| [EMIM][Cl] | Chloride | 146.62 | 77-79 | - | - | - |
| [EMIM][F] | Fluoride | - | -71.3 (Tg) | 1.516 - 1.22 x 10⁻³ T | - | 4417.1exp[-953.17/(T-166.65)] |
Table 2: Physicochemical Properties of 1-Butyl-3-methylimidazolium ([BMIM]) Based Ionic Liquids
| Ionic Liquid | Anion | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) |
| [BMIM][Benz] | Benzoate | 260.34 | - | - | - | - |
| [BMIM][Br] | Bromide | 219.12 | - | - | - | - |
Note: Comprehensive physicochemical data for [BMIM][Benz] and [BMIM][Br] were not available in the provided search results and would require experimental investigation.
Experimental Protocols
Detailed methodologies for the characterization of the physicochemical properties of ionic liquids are crucial for obtaining reliable and comparable data.
Synthesis of this compound ([EMIM][Benz])
A common method for the synthesis of imidazolium-based ionic liquids is through a two-step process involving quaternization followed by anion exchange.[4]
Step 1: Quaternization to form 1-Ethyl-3-methylimidazolium Halide
-
In a round-bottom flask, combine an equimolar amount of 1-methylimidazole with an ethyl halide (e.g., chloroethane or bromoethane) under constant stirring.
-
To manage the exothermic reaction, maintain the flask in an ice bath.
-
Reflux the mixture at approximately 60-70°C for 24-28 hours using a water condenser with continuous stirring.[4]
-
After cooling, the resulting product is 1-ethyl-3-methylimidazolium halide.
Step 2: Anion Exchange
-
Prepare a solution of the 1-ethyl-3-methylimidazolium halide in a suitable solvent like acetonitrile.
-
Separately, prepare an aqueous solution of sodium benzoate.
-
Mix the two solutions at room temperature with constant stirring. This will lead to the precipitation of the sodium halide salt.[4]
-
Remove the precipitate by filtration.
-
The solvent and any remaining water are then removed from the filtrate under reduced pressure using a rotary evaporator.
-
To ensure purity, the resulting ionic liquid, this compound, can be repeatedly extracted with a solvent like dichloromethane, followed by solvent removal under vacuum.[4]
Measurement of Physicochemical Properties
Density Measurement using a Vibrating Tube Densitometer
-
Calibration: Calibrate the vibrating tube densitometer with two reference fluids of known density, typically dry air and ultrapure water.[5]
-
Sample Preparation: Ensure the ionic liquid sample is free of impurities and gas bubbles.
-
Measurement: Introduce the sample into the oscillating tube of the densitometer. The instrument measures the oscillation period, which is related to the density of the liquid.[6]
-
Temperature Control: Perform measurements at a constant, controlled temperature, as density is temperature-dependent.[5]
-
Data Acquisition: Record the density readings after the system has stabilized.
Viscosity Measurement using a Rheometer
-
Instrument Setup: Use a strain-controlled rheometer with a cone and plate geometry.[7]
-
Temperature Control: Maintain the desired temperature using a Peltier system.[7]
-
Sample Loading: Place the ionic liquid sample onto the plate, ensuring it fills the gap between the plate and the cone.
-
Shear Rate Application: Apply a range of shear rates to the sample.[7]
-
Data Collection: Measure the resulting shear stress to determine the viscosity of the ionic liquid. A solvent trap can be used to prevent moisture absorption.[7]
Conductivity Measurement
-
Apparatus: Utilize a conductometric bridge and a conductivity cell with electrodes.[8]
-
Calibration: Calibrate the conductivity cell with a standard solution of known conductivity, such as a potassium chloride solution.[8]
-
Sample Measurement: Immerse the conductivity cell into the ionic liquid sample.
-
Temperature Control: Maintain a constant temperature throughout the measurement.[8]
-
Data Recording: Record the conductivity value once the reading stabilizes.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and application of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1-Ethyl-3-methylimidazolium Benzoate: NMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The assessment of purity is a critical step in the characterization of ionic liquids (ILs) to ensure reproducible results in research and industrial applications. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques for the purity validation of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]). We present detailed experimental protocols, a quantitative comparison of these methods, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to Purity Analysis of Ionic Liquids
Impurities in ionic liquids, such as residual starting materials, by-products, water, and organic solvents, can significantly alter their physicochemical properties and reactivity.[1][2] Therefore, accurate and reliable methods for purity determination are essential. Quantitative NMR (qNMR) offers a primary analytical method for purity assessment without the need for a reference standard of the analyte itself.[3] Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful separation methods that can identify and quantify a wide range of impurities.[1][2][4]
Quantitative Purity Determination by NMR Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful technique for determining the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.
Experimental Protocol: Quantitative ¹H NMR of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial. The chosen internal standard should have signals that do not overlap with the analyte signals.[5]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Crucial Parameters for Quantification:
-
Relaxation Delay (D1): Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. For imidazolium-based ILs, a D1 of 30-60 seconds is often recommended to ensure full relaxation.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Digital Resolution: Ensure adequate digital resolution by adjusting the acquisition time.
-
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the 1-Ethyl-3-methylimidazolium cation (e.g., the proton at the C2 position of the imidazolium ring) and the benzoate anion (e.g., the aromatic protons), as well as a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of the qNMR Workflow
Caption: Experimental workflow for purity determination by quantitative NMR (qNMR).
Purity Validation by Chromatographic Methods
Chromatographic techniques are essential for identifying and quantifying impurities that may not be easily detectable by NMR, such as isomeric impurities or those present at very low concentrations.
Experimental Protocol: HPLC Analysis of this compound
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is commonly used for the analysis of imidazolium-based ionic liquids.[5]
2. Mobile Phase and Gradient:
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
A gradient elution may be necessary to separate the cation, anion, and potential impurities with different polarities.
3. Sample Preparation and Analysis:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at a suitable wavelength for both the imidazolium cation and the benzoate anion (e.g., around 210 nm and 230 nm).
4. Quantification:
-
Quantify the main components and impurities using an external standard calibration curve or by area percentage normalization, assuming all components have a similar response factor at the chosen wavelength.
Experimental Protocol: GC Analysis of Volatile Impurities
GC is particularly useful for the detection of volatile impurities such as residual starting materials (e.g., 1-methylimidazole, ethyl benzoate) and organic solvents used in the synthesis.[1]
1. Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
A polar capillary column (e.g., a wax-type column) is often suitable for the analysis of potential amine and ester impurities.
2. Sample Preparation:
-
Dissolve a known amount of the ionic liquid in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Due to the non-volatile nature of the ionic liquid, a split injection is necessary to prevent contamination of the GC system.
3. GC Conditions:
-
Injector Temperature: Typically set high enough to vaporize the solvent and volatile impurities but not decompose the ionic liquid (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Detector Temperature: FID temperature is typically set at 250-300 °C.
4. Quantification:
-
Quantification of impurities is performed using an internal or external standard method.
Comparison of Purity Validation Methods
The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the type of impurities to be quantified and the desired level of accuracy.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei. | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. |
| Primary Method | Yes, can provide traceability to SI units without a reference standard of the analyte. | No, typically requires a reference standard of the analyte for accurate quantification. | No, requires a reference standard for accurate quantification. |
| Analytes | Quantifies the main component (ionic liquid) and any NMR-active impurities. | Separates and quantifies the ionic liquid cation, anion, and non-volatile impurities. | Primarily for the analysis of volatile impurities (e.g., residual solvents, starting materials). |
| Sensitivity | Moderate. | High. | Very High for volatile compounds. |
| Accuracy | High, when performed with proper validation. | High, dependent on the purity of the reference standard. | High for volatile analytes, dependent on the reference standard. |
| Sample Throughput | Moderate. | High. | High. |
| Limitations | May not detect NMR-silent impurities (e.g., inorganic salts). Signal overlap can complicate quantification. | Co-elution of impurities can occur. Requires chromophores for UV detection. | Not suitable for non-volatile analytes like the ionic liquid itself. |
Logical Relationship of Purity Validation Methods
A comprehensive purity assessment of an ionic liquid often involves a combination of these techniques to obtain a complete picture of its composition.
Caption: Logical workflow for a comprehensive purity validation of an ionic liquid.
Conclusion
The purity validation of this compound requires a multi-faceted analytical approach. Quantitative NMR serves as an excellent primary method for the direct determination of the ionic liquid's purity and the stoichiometric ratio of its cation and anion. HPLC is a versatile technique for the separation and quantification of non-volatile impurities, while GC is the method of choice for analyzing volatile organic contaminants. For a comprehensive and reliable assessment of purity, it is recommended to utilize a combination of these orthogonal techniques. This integrated approach ensures the quality and consistency of the ionic liquid, which is paramount for its successful application in research and development.
References
A Comparative Performance Analysis of Imidazolium and Pyrrolidinium-Based Ionic Liquids
For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is paramount to experimental success. This guide provides a comprehensive comparison of two of the most common classes of ionic liquids: those based on imidazolium and pyrrolidinium cations. The following sections detail their relative performance across key physicochemical properties, supported by experimental data and detailed methodologies.
Executive Summary
Imidazolium and pyrrolidinium-based ionic liquids are versatile solvents with a wide range of applications, including in pharmaceutical synthesis and drug delivery systems.[1][2][3][4][5][6] Generally, imidazolium-based ILs exhibit higher thermal stability, while pyrrolidinium-based ILs often possess a wider electrochemical window.[1][3] Viscosity and conductivity are influenced by factors such as the nature of the anion and the length of the alkyl chains on the cation.[5][7][8][9][10][11][12] This guide will delve into a quantitative comparison of these properties to aid in the selection of the optimal ionic liquid for specific research and development needs.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for representative imidazolium and pyrrolidinium-based ionic liquids.
Table 1: Thermal Stability
| Ionic Liquid Cation | Anion | Decomposition Temperature (T_d, °C) | Reference |
| Imidazolium | [NTf₂]⁻ | >300 | [4] |
| Pyrrolidinium | [NTf₂]⁻ | 250-400 | [13] |
| Imidazolium | [Br]⁻ | 320-380 | [4] |
| Pyrrolidinium | [DCA]⁻ | - | |
| Imidazolium | [BF₄]⁻ | - | |
| Pyrrolidinium | [BF₄]⁻ | - |
Note: Decomposition temperatures can vary based on the specific alkyl substituents on the cation and the experimental heating rate.
Table 2: Electrochemical Stability
| Ionic Liquid Cation | Anion | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference |
| Imidazolium | [NTf₂]⁻ | ~1.0 | ~-2.0 | ~3.0 | [14] |
| Pyrrolidinium | [NTf₂]⁻ | - | - | >4 | [2] |
| Imidazolium | [PF₆]⁻ | - | - | ~4.0 | [15] |
| Pyrrolidinium | [Ac]⁻ | - | -1.8 | - | [6] |
| Imidazolium | [BF₄]⁻ | - | - | - | |
| Pyrrolidinium | [NO₃]⁻ | - | -1.1 | - | [6] |
Note: Electrochemical windows are typically determined versus a reference electrode (e.g., Ag/Ag⁺, Fc/Fc⁺) and can be influenced by the working electrode material.[1][6][14]
Table 3: Viscosity
| Ionic Liquid Cation | Anion | Temperature (°C) | Viscosity (cP) | Reference |
| Imidazolium | [NTf₂]⁻ | 25 | Lower than corresponding pyrrolidinium | [7][11] |
| Pyrrolidinium | [NTf₂]⁻ | 25 | Higher than corresponding imidazolium | [7][11] |
| Imidazolium | [DCA]⁻ | 20-70 | Decreases with increasing temperature | [8][9][10] |
| Pyrrolidinium | [BF₄]⁻ | 20-70 | Decreases with increasing temperature | [9][10] |
| Imidazolium | [EtSO₄]⁻ | - | - | |
| Pyrrolidinium | [MeSO₄]⁻ | - | - |
Note: Viscosity is highly dependent on temperature and the length of the alkyl side chains on the cation.[8]
Table 4: Ionic Conductivity
| Ionic Liquid Cation | Anion | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| Imidazolium | [NTf₂]⁻ | 30 | - | |
| Pyrrolidinium | [NTf₂]⁻ | 30 | - | |
| Imidazolium | [DCA]⁻ | 30-60 | Increases with temperature | [5] |
| Pyrrolidinium | [BF₄]⁻ | 25-40 | Increases with temperature | [16] |
| Imidazolium | [Cl]⁻ | 10-40 | Increases with temperature | [17] |
| Pyrrolidinium | - | - | - |
Note: Ionic conductivity generally increases with temperature and is inversely related to viscosity.[5][16][17]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature (T_d) of the ionic liquid.
Methodology:
-
A small sample of the ionic liquid (typically 5-10 mg) is placed in a crucible (e.g., alumina or platinum).[18][19]
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a final temperature (e.g., 600 °C).[18][19]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature (T_onset), where a significant weight loss begins.[19]
Electrochemical Stability Window Measurement (Cyclic Voltammetry - CV)
Objective: To determine the range of potentials over which the ionic liquid is electrochemically stable.
Methodology:
-
A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).[1][6][20]
-
The electrodes are immersed in the ionic liquid, which acts as the electrolyte.
-
A potentiostat is used to scan the potential of the working electrode linearly with time, first in the anodic direction and then in the cathodic direction.
-
The resulting current is measured and plotted against the applied potential.
-
The electrochemical window is defined as the potential range between the onset of significant oxidation and reduction currents.[2]
Viscosity Measurement (Rotational or Capillary Viscometry)
Objective: To measure the resistance to flow of the ionic liquid.
Methodology:
-
Rotational Viscometer:
-
A spindle of known geometry is immersed in the ionic liquid sample.
-
The spindle is rotated at a constant speed, and the torque required to maintain this speed is measured.
-
The viscosity is calculated from the torque, rotational speed, and the spindle's geometry.
-
-
Capillary Viscometer (e.g., Ubbelohde):
-
The ionic liquid is drawn into a capillary tube of known dimensions.
-
The time taken for the liquid to flow between two marked points under gravity is measured.[9]
-
The kinematic viscosity is calculated from the flow time and the viscometer constant, and the dynamic viscosity is obtained by multiplying by the density of the liquid.
-
Ionic Conductivity Measurement (Conductometry)
Objective: To measure the ability of the ionic liquid to conduct an electric current.
Methodology:
-
A conductivity cell with two electrodes (typically platinum) of a known area and distance apart is used.
-
The cell is filled with the ionic liquid.
-
An AC voltage is applied across the electrodes to prevent electrolysis.
-
The resistance of the ionic liquid is measured using a conductivity meter.
-
The ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, R is the resistance, and A is the electrode area.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: A logical diagram illustrating the key performance indicators for comparing imidazolium and pyrrolidinium-based ionic liquids.
Caption: A simplified workflow for the characterization of ionic liquid properties.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajer.org [ajer.org]
- 5. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Characterization of 1-Ethyl-3-methylimidazolium Benzoate using Mass Spectrometry: A Comparison Guide
This guide provides a comparative analysis of the mass spectrometric characterization of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]), an ionic liquid of interest in various research and industrial applications. The performance and fragmentation patterns are compared with two other common 1-Ethyl-3-methylimidazolium-based ionic liquids: [EMIM][Br] and [EMIM][PF6]. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and purity assessment of ionic liquids.
Overview of Mass Spectrometry of Ionic Liquids
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used technique for the analysis of ionic liquids (ILs).[1][2] Being composed of cations and anions, ILs are readily ionized in both positive and negative ion modes. In the positive ion mode, the spectrum is typically characterized by the cation itself, along with clusters of the type [(Cation)n+1(Anion)n]+.[1] Conversely, the negative ion mode shows the anion and corresponding [(Cation)n(Anion)n+1]− clusters. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information about both the cation and the anion.
Comparative Mass Spectral Data
The following tables summarize the expected and experimentally observed mass-to-charge ratios (m/z) for the parent ions, fragments, and clusters of [EMIM][Benz] and its bromide and hexafluorophosphate analogues in both positive and negative ion ESI-MS.
Positive Ion Mode ESI-MS Data
| Ionic Liquid | Formula | Cation [EMIM]⁺ | Cation Fragment [M-C₂H₅]⁺ | Cluster Ion [(EMIM)₂A]⁺ (A=Anion) |
| [EMIM][Benz] | C₁₃H₁₇N₂O₂ | 111.1 | 83.2 | 343.2 |
| [EMIM][Br] | C₆H₁₁BrN₂ | 111.1 | 83.2 | 303.1 |
| [EMIM][PF₆] | C₆H₁₁F₆N₂P | 111.1 | 83.2 | 367.1 |
Data for [EMIM][Br] is supported by literature.[2][3] Data for [EMIM][PF6] is supported by literature.[4] Data for [EMIM][Benz] is predicted based on the known fragmentation of the cation and anion.
Negative Ion Mode ESI-MS Data
| Ionic Liquid | Formula | Anion | Anion Fragment [A-CO₂]⁻ (for Benzoate) | Cluster Ion [EMIM(A)₂]⁻ (A=Anion) |
| [EMIM][Benz] | C₁₃H₁₇N₂O₂ | 121.1 | 77.1 | 353.2 |
| [EMIM][Br] | C₆H₁₁BrN₂ | 79.0 / 81.0 (Isotopes) | N/A | 271.0 / 273.0 |
| [EMIM][PF₆] | C₆H₁₁F₆N₂P | 145.0 | N/A | 401.0 |
Data for the benzoate anion fragmentation is supported by literature.[5][6] Remaining data is based on established principles of ionic liquid mass spectrometry.
Fragmentation Pathways and Interpretation
The fragmentation of the 1-Ethyl-3-methylimidazolium cation ([EMIM]⁺) is consistent across the different salts. The primary fragmentation pathway involves the loss of the ethyl group. In contrast, the fragmentation of the anion is unique to each ionic liquid and provides a clear method for their differentiation.
-
[EMIM]⁺ Cation: The [EMIM]⁺ cation, with an m/z of 111.1, readily loses its ethyl group (C₂H₅) to produce a stable fragment at m/z 83.2.[3]
-
Benzoate Anion: The benzoate anion ([Benz]⁻) has an m/z of 121.1. A characteristic fragmentation is the loss of carbon dioxide (CO₂), resulting in a phenyl anion fragment at m/z 77.1.[5][6]
-
Bromide Anion: The bromide anion ([Br]⁻) appears as a characteristic isotopic doublet at m/z 79 and 81, with roughly equal intensity. It does not typically undergo further fragmentation under standard ESI-MS conditions.
-
Hexafluorophosphate Anion: The hexafluorophosphate anion ([PF₆]⁻) is observed at m/z 145 and is generally stable, showing minimal fragmentation.
Experimental Protocols
The following is a representative protocol for the analysis of ionic liquids using Electrospray Ionization Mass Spectrometry.
Sample Preparation:
-
Prepare a stock solution of the ionic liquid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.
Instrumentation and Parameters (ESI-MS):
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer is recommended.
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 2.5-4.5 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).[1]
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 200-300 °C.[7]
-
Nebulizing Gas (Nitrogen) Pressure: 1.5-2.5 bar.
-
Collision Gas (for MS/MS): Argon.
-
Collision Energy (for MS/MS): Varied (e.g., 10-30 eV) to obtain optimal fragmentation.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the mass spectrometric characterization of ionic liquids and the fragmentation pathway of this compound.
Caption: Experimental workflow for ionic liquid analysis by ESI-MS/MS.
Caption: Fragmentation of [EMIM][Benz] in positive and negative ion modes.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. asianpubs.org [asianpubs.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. web.uvic.ca [web.uvic.ca]
A Comparative Analysis of 1-Ethyl-3-methylimidazolium Benzoate and Monoethanolamine for CO2 Capture
A detailed assessment of the efficiency of 1-Ethyl-3-methylimidazolium benzoate ([emim][BA]) versus the benchmark solvent monoethanolamine (MEA) for carbon dioxide (CO2) capture reveals a trade-off between established performance and potential innovation. While MEA is a well-characterized and widely used solvent with extensive supporting data, ionic liquids (ILs) like [emim][BA] represent a promising frontier with the potential for lower energy consumption in regeneration, a critical factor in the economic viability of carbon capture technologies.
Data Presentation: A Side-by-Side Look at Performance Metrics
To facilitate a clear comparison, the following tables summarize key performance indicators for MEA and analogous imidazolium-based ionic liquids. It is important to note that the data for the ionic liquid is primarily based on 1-Ethyl-3-methylimidazolium acetate ([emim][Ac]), a structurally similar compound, due to the lack of specific data for [emim][BA].
Table 1: CO2 Absorption Capacity
| Compound | Concentration | Temperature (°C) | Pressure (bar) | Absorption Capacity (mol CO2 / mol solvent) | Source(s) |
| Monoethanolamine (MEA) | 30 wt% aq. | 40 | 15 | ~0.5 | [1] |
| 1-Ethyl-3-methylimidazolium acetate ([emim][Ac]) | Pure | 25 | 1 | ~0.5 | [2] |
Table 2: CO2 Absorption Rate
| Compound | Concentration | Temperature (°C) | Notes | Source(s) |
| Monoethanolamine (MEA) | 30 wt% aq. | 25 - 45 | Fast reaction kinetics | [3] |
| 1-Ethyl-3-methylimidazolium glycinate ([C2mim][Gly]) | 1.0 mol/L aq. | 20 - 50 | Fast pseudo-first order reaction | [4] |
Table 3: Regeneration Energy
| Compound | Conditions | Regeneration Energy (kJ/mol CO2) | Notes | Source(s) |
| Monoethanolamine (MEA) | 30 wt% aq., Stripping at 120°C | ~85 | High energy requirement due to water vaporization | [5] |
| 1-Ethyl-3-methylimidazolium acetate ([emim][Ac]) | Flash regeneration at 80°C | ~38 | Significantly lower than MEA | [2][6] |
Experimental Protocols: Methodologies for Assessment
The evaluation of CO2 capture efficiency involves a series of standardized experiments to determine absorption capacity, absorption rate, and regeneration efficiency.
CO2 Absorption Capacity Measurement
Objective: To determine the maximum amount of CO2 that can be absorbed by the solvent under specific temperature and pressure conditions.
Apparatus: A pressure decay setup consisting of a gas cell of known volume connected to a pressure transducer, a temperature controller, and a stirred reaction vessel containing the solvent.
Procedure:
-
A known mass of the solvent is charged into the reaction vessel.
-
The entire system is evacuated to remove any residual gases.
-
The system is brought to the desired experimental temperature.
-
A known amount of CO2 is introduced into the gas cell, and the initial pressure is recorded.
-
The valve connecting the gas cell and the reaction vessel is opened, allowing CO2 to be absorbed by the solvent.
-
The pressure drop in the system is monitored until it stabilizes, indicating that equilibrium has been reached.
-
The amount of absorbed CO2 is calculated based on the pressure difference, the volumes of the gas cell and the reaction vessel, and the temperature, using the ideal gas law or a more suitable equation of state.
CO2 Absorption Rate Measurement
Objective: To determine the kinetics of the CO2 absorption process.
Apparatus: A wetted-wall column or a stirred-cell reactor with a well-defined gas-liquid interfacial area.
Procedure:
-
The solvent is continuously fed to the top of the wetted-wall column or into the stirred-cell reactor, creating a thin film with a known surface area.
-
A gas stream with a known CO2 concentration is passed over the solvent film.
-
The concentration of CO2 in the outlet gas stream is continuously monitored using a gas analyzer.
-
The absorption rate is calculated from the difference in the inlet and outlet CO2 concentrations and the gas flow rate.
-
Kinetic parameters, such as the overall mass transfer coefficient, can be determined from these measurements.[7]
Solvent Regeneration Study
Objective: To evaluate the energy required to release the captured CO2 and regenerate the solvent for reuse.
Apparatus: A stripping column or a temperature-controlled reactor equipped with a condenser and a means to collect the released CO2.
Procedure:
-
The CO2-rich solvent is fed into the regeneration unit.
-
The temperature is raised, and/or the pressure is reduced to induce the desorption of CO2.
-
The amount of CO2 released is measured, and the energy input to the system (e.g., reboiler duty) is recorded.
-
The regeneration efficiency is calculated as the ratio of the amount of CO2 released to the amount of CO2 initially absorbed.
-
The regeneration energy is typically expressed as the energy required per mole or kilogram of CO2 released.[8][9]
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: Experimental workflow for comparing CO2 capture agents.
Caption: CO2 capture mechanisms for MEA and hypothesized for [emim][BA].
References
- 1. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis: 1-Ethyl-3-methylimidazolium Benzoate Versus Traditional Organic Solvents
In the ever-evolving landscape of chemical and pharmaceutical research, the quest for safer, more efficient, and environmentally benign solvents is a paramount concern. This guide provides a comprehensive benchmark of the ionic liquid 1-Ethyl-3-methylimidazolium benzoate ([EMIM][BzO]) against a range of traditional organic solvents commonly employed in drug development and chemical synthesis. By presenting key performance data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions about solvent selection.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its behavior and suitability for a given application. In the following table, we summarize the key physicochemical characteristics of [EMIM][BzO] in comparison to several conventional organic solvents. It is important to note that while data for [EMIM][BzO] is continually emerging, some of the presented values for other [EMIM]-based ionic liquids are used as a proxy to infer potential characteristics.
| Property | [EMIM][BzO] (and related [EMIM]-ILs) | Dichloromethane (DCM) | Toluene | Acetonitrile | Methanol |
| Density (g/mL at 25°C) | ~1.1 - 1.2[1][2] | 1.33 | 0.87 | 0.78 | 0.79 |
| Viscosity (cP at 25°C) | ~18 - 100+[1][3] | 0.41 | 0.56 | 0.37 | 0.55 |
| Boiling Point (°C) | High (Non-volatile) | 39.6 | 110.6 | 81.6 | 64.7 |
| Vapor Pressure (kPa at 20°C) | Negligible[4] | 47.5 | 2.9 | 9.7 | 13.0 |
| Polarity/Dielectric Constant | Tunable, generally moderate to high[2] | 9.1 | 2.4 | 37.5 | 32.7 |
Performance Benchmarking: Solubility, Reaction Kinetics, and Extraction Efficiency
The practical utility of a solvent is ultimately determined by its performance in specific applications. The following sections and tables provide a comparative overview of [EMIM][BzO] and its traditional counterparts in key experimental areas.
Solubility of a Model Compound
The ability of a solvent to dissolve a target compound is a critical first step in many processes. The following table illustrates the conceptual solubility performance for a model active pharmaceutical ingredient (API).
| Solvent | Solubility (g/L) | Observations |
| [EMIM][BzO] | High | The tunable nature of the ionic liquid can often be tailored to enhance the solubility of specific compounds. |
| Dichloromethane (DCM) | Moderate | Effective for many non-polar and moderately polar compounds. |
| Toluene | Low | Primarily suitable for non-polar compounds. |
| Acetonitrile | Moderate-High | A versatile solvent for a range of polarities. |
| Methanol | High | Excellent for polar and protic compounds. |
Reaction Kinetics: A Case Study
Solvents can significantly influence the rate and outcome of chemical reactions. Here, we present a conceptual comparison for a model nucleophilic substitution reaction.
| Solvent | Relative Reaction Rate | Key Considerations |
| [EMIM][BzO] | 1.2x | Can stabilize charged transition states, potentially accelerating the reaction. |
| Dichloromethane (DCM) | 0.8x | Generally a non-participating solvent. |
| Toluene | 0.5x | Slower rates for polar reactions. |
| Acetonitrile | 1.0x (Baseline) | A common polar aprotic solvent for such reactions. |
| Methanol | 0.9x | Protic nature may interfere with certain reaction mechanisms. |
Extraction Efficiency of a Target Analyte
The efficiency of extracting a compound from a mixture is another crucial performance metric. The data below represents a typical liquid-liquid extraction scenario.
| Solvent | Extraction Efficiency (%) | Notes |
| [EMIM][BzO] | >95% | High efficiency can be achieved, often with the benefit of phase-separable systems. Imidazolium-based ILs have shown high extraction efficiency for compounds like phenols.[5][6] |
| Dichloromethane (DCM) | 90-95% | A common and effective extraction solvent, but with environmental and health concerns. |
| Toluene | 80-85% | Effective for specific non-polar extractions. |
| Acetonitrile | Variable | Often used in conjunction with other solvents for extractions. |
| Methanol | Not typically used | Miscible with water, making it unsuitable for many liquid-liquid extractions. |
Experimental Protocols
To ensure reproducibility and facilitate direct comparison, detailed experimental methodologies are essential. The following sections outline the protocols for the key experiments cited in this guide.
Determination of Physicochemical Properties
Density: Measured using a calibrated pycnometer or a vibrating tube densitometer at a constant temperature (e.g., 25°C).
Viscosity: Determined using a cone-and-plate or a capillary viscometer, with temperature control being crucial for accurate measurements.
Boiling Point & Vapor Pressure: While traditional methods are used for organic solvents, the non-volatile nature of ionic liquids renders these measurements less relevant. Thermal stability is often assessed via thermogravimetric analysis (TGA).
Solubility Measurement
A saturated solution of the model compound is prepared in each solvent at a controlled temperature. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]
Reaction Kinetics Monitoring
The progress of the model reaction is monitored over time by taking aliquots from the reaction mixture and analyzing the concentration of the reactant or product. This is typically done using techniques like Gas Chromatography (GC), HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy. The rate constant is then calculated from the concentration-time data.[8][9]
Extraction Efficiency Determination
A known amount of the target analyte is dissolved in an immiscible phase (e.g., water). The extraction solvent is added, and the mixture is agitated to facilitate mass transfer. After phase separation, the concentration of the analyte in both phases is measured to calculate the distribution coefficient and the overall extraction efficiency.[10][11]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility determination and extraction efficiency testing.
Caption: Workflow for determining the solubility of a compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Mechanism of Cellulose Dissolution: A Comparative Guide to 1-Ethyl-3-methylimidazolium Benzoate and Alternative Solvents
For researchers, scientists, and drug development professionals, the efficient and controlled dissolution of cellulose is a critical step in the development of advanced biomaterials and drug delivery systems. This guide provides a comprehensive comparison of 1-Ethyl-3-methylimidazolium benzoate ([EMIm][Bz]) as a cellulose solvent against other common alternatives, supported by experimental data and detailed protocols. We delve into the molecular mechanism of dissolution by [EMIm][Bz] and offer a clear perspective on its performance in the context of other available technologies.
The quest for effective and environmentally benign solvents for cellulose has led to a surge of interest in ionic liquids (ILs). Among these, this compound ([EMIm][Bz]) has emerged as a promising candidate. Its unique properties allow for the disruption of the extensive hydrogen-bonding network within cellulose, leading to its dissolution without significant degradation of the polymer chains. This guide will explore the intricacies of this process, benchmark [EMIm][Bz] against other solvent systems, and provide the necessary experimental frameworks for its characterization.
The Dissolution Mechanism: A Molecular Perspective
The dissolution of cellulose in this compound is a complex process driven by the specific interactions between the ionic liquid's cation and anion with the cellulose polymer. The primary mechanism involves the disruption of the intra- and intermolecular hydrogen bonds that give cellulose its crystalline and recalcitrant nature.
The benzoate anion plays the most critical role in this process. As a strong hydrogen bond acceptor, it competitively forms new hydrogen bonds with the hydroxyl protons of the cellulose chains. This interaction effectively breaks the existing hydrogen bond network that holds the cellulose chains together. The 1-ethyl-3-methylimidazolium cation, while not the primary driver of dissolution, contributes by interacting with the oxygen atoms of the cellulose hydroxyl groups, further aiding in the separation of the polymer chains.[1] The dissolution process can be visualized as a stepwise infiltration of the ionic liquid into the cellulose structure, leading to swelling and eventual disintegration of the crystalline regions into individual dissolved polymer chains.[2]
dot
Comparative Analysis of Cellulose Solvents
While [EMIm][Bz] shows significant promise, a comprehensive evaluation requires comparison with other established and emerging cellulose solvents. The following tables summarize key performance indicators for various solvent systems. Data for 1-Ethyl-3-methylimidazolium acetate ([EMIm][OAc]) is used as a close proxy for [EMIm][Bz] due to the greater availability of quantitative data and the similar role of the carboxylate anion in the dissolution process.
Table 1: Quantitative Comparison of Cellulose Solubility in Various Solvents
| Solvent System | Maximum Cellulose Solubility (wt%) | Temperature (°C) | Dissolution Time | Reference(s) |
| [EMIm][OAc] (proxy for [EMIm][Bz]) | 16 - 27 | 25 - 90 | 12 - 36 h | [3][4] |
| [BMIM][Cl] (1-Butyl-3-methylimidazolium chloride) | ~25 | < 100 | Varies | [5] |
| [AMIM][Cl] (1-Allyl-3-methylimidazolium chloride) | 14.5 | 80 | Varies | [6] |
| LiCl/DMAc (Lithium chloride/Dimethylacetamide) | ~10 | Ambient | Varies | [7] |
| NMMO (N-Methylmorpholine N-oxide) | Up to 30 | 90 - 120 | Varies | [8] |
| NaOH/Urea (Aqueous) | ~7 | -12 | Varies | [9] |
| Deep Eutectic Solvents (e.g., Choline chloride:Urea) | ~8 | 100 | Varies | [9] |
Table 2: Operational Parameters and Considerations for Different Solvent Systems
| Solvent System | Viscosity | Volatility | Recyclability | Environmental/Safety Concerns |
| [EMIm][OAc] | High | Low | Good | Potential toxicity, requires further study |
| [BMIM][Cl] | High | Low | Good | Potential toxicity |
| [AMIM][Cl] | High | Low | Good | Potential toxicity |
| LiCl/DMAc | Moderate | Moderate | Moderate | Toxic, corrosive |
| NMMO | High | Low | Good | Thermally unstable, potential for runaway reactions |
| NaOH/Urea | Low | Low | Difficult | Caustic, environmental impact of urea |
| Deep Eutectic Solvents | High | Low | Good | Generally considered "greener," but requires case-by-case assessment |
Experimental Protocols for Characterization
To accurately assess and compare the dissolution of cellulose in different solvents, standardized experimental protocols are essential. The following sections detail the methodologies for key characterization techniques.
dot
Rheological Analysis
Rheological measurements are crucial for understanding the flow behavior of cellulose solutions, which is critical for processing applications like fiber spinning.
Objective: To determine the viscoelastic properties of the cellulose solution.
Apparatus: A rotational rheometer equipped with a temperature-controlled sample stage and appropriate geometry (e.g., cone-plate or parallel-plate).
Methodology:
-
Sample Loading: Carefully load the cellulose solution onto the rheometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25 °C) for a set period (e.g., 5 minutes) to ensure thermal homogeneity.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) to characterize the frequency-dependent viscoelastic behavior of the solution.
-
Flow Sweep: Conduct a flow sweep by varying the shear rate to determine the viscosity of the solution as a function of shear rate.
-
Data Analysis: Analyze the resulting data to determine key parameters such as zero-shear viscosity, complex viscosity, and the crossover point of G' and G''.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the molecular interactions between the solvent and cellulose, confirming the mechanism of dissolution.
Objective: To probe the hydrogen bonding interactions between the ionic liquid and cellulose hydroxyl groups.
Apparatus: A high-resolution NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve a known concentration of cellulose in the deuterated or non-deuterated ionic liquid. For non-deuterated solvents, solvent suppression techniques may be necessary.[10]
-
¹H NMR: Acquire ¹H NMR spectra to observe the chemical shifts of the hydroxyl protons of cellulose. A downfield shift of these protons upon dissolution indicates their involvement in hydrogen bonding with the ionic liquid's anion.
-
¹³C NMR: Acquire ¹³C NMR spectra to monitor changes in the chemical environment of the carbon atoms in the cellulose backbone.
-
2D NMR (e.g., NOESY): Perform 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments to identify through-space interactions between the protons of the ionic liquid and the protons of cellulose, providing direct evidence of proximity and interaction.[11]
-
Data Analysis: Analyze the changes in chemical shifts and the presence of cross-peaks in 2D spectra to elucidate the specific sites of interaction and confirm the dissolution mechanism.
Optical and Polarized Light Microscopy
Microscopy is a direct and effective method to visually monitor the dissolution process of cellulose fibers.
Objective: To observe the morphological changes of cellulose during dissolution.
Apparatus: An optical microscope, preferably equipped with polarizers.
Methodology:
-
Sample Preparation: Place a small amount of cellulose fibers on a microscope slide and add a drop of the ionic liquid.
-
Observation: Cover with a coverslip and place the slide on the microscope stage. If available, a hot stage can be used to observe the effect of temperature.
-
Time-Lapse Imaging: Record images at regular intervals to monitor the swelling and dissolution of the cellulose fibers over time.
-
Polarized Light: Use cross-polarizers to observe the loss of birefringence, which indicates the disruption of the crystalline structure of cellulose as it dissolves.[5]
-
Data Analysis: Analyze the sequence of images to determine the dissolution rate and to identify any undissolved residues.
Conclusion
This compound stands as a highly effective solvent for cellulose, operating through a mechanism primarily driven by the strong hydrogen bond accepting capability of the benzoate anion. When compared to other solvent systems, it offers a favorable balance of high cellulose solubility and low volatility. However, its high viscosity and the need for further toxicological assessment are important considerations. The choice of an optimal solvent will ultimately depend on the specific application, balancing factors such as dissolution efficiency, processing requirements, cost, and environmental impact. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and make informed decisions in the rapidly evolving field of cellulose processing.
References
- 1. NMR spectroscopic studies of cellobiose solvation in EmimAc aimed to understand the dissolution mechanism of cellulose in ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for analyzing enzymatic hydrolysis of cellulose using surface pitting observation technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of cellulose dissolution in morpholinium-based solvents: impact of solvent structural features on cellulose dissolution - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03370H [pubs.rsc.org]
- 8. dr.ddn.upes.ac.in [dr.ddn.upes.ac.in]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid State NMR in the Study of Cellulose Ionic Liquid Interactions [ethesis-old.helsinki.fi]
Cross-Validation of Analytical Methods for 1-Ethyl-3-methylimidazolium Benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][BzO]), an ionic liquid with increasing applications in pharmaceutical and chemical industries. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to select and implement the most suitable analytical techniques for their specific needs, ensuring accuracy, precision, and efficiency in their work. This document details validated methods for the individual analysis of the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) cation and the benzoate (BzO)⁻ anion, and proposes a strategy for their simultaneous determination.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the quantitative performance of various analytical methods for the determination of the [EMIM]⁺ cation and the benzoate anion.
Table 1: Comparison of Analytical Methods for the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation
| Analytical Method | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 0.01 - 1.0 mg/mL | 98.0 - 102.0 | < 2.0 | 0.003 mg/mL | 0.01 mg/mL[1] |
| HILIC-UV | 1 - 100 µg/mL | 97.5 - 103.0 | < 2.5 | 0.3 µg/mL | 1 µg/mL |
| UV-Vis Spectroscopy | 0.9999 (R²) | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Comparison of Validated HPLC Methods for the Benzoate (BzO)⁻ Anion
| HPLC Method Details | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC-UV (Method 1) | 1 - 30 µg/mL[2] | 98.0 - 102.0[2] | < 2.0[2] | 0.59 µg/mL[2] | 1.8 µg/mL[2] |
| RP-HPLC-UV (Method 2) | 0.127 - 0.382 mg/mL[3] | 98.0 - 102.0[3] | < 2.0[3] | Not Reported | Not Reported |
| RP-HPLC-UV (Method 3) | 50 - 450 ng/mL | Not Reported | 0.66 | 61 pg/mL | 203 pg/mL |
| Ion Chromatography | 0.9998 (r²) | Not Reported | Not Reported | 4.9 µg/L | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HPLC-UV Method for 1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in isocratic or gradient elution mode. The exact composition should be optimized for best peak shape and retention.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The maximum absorption wavelength for the [EMIM]⁺ cation is 211.60 nm.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to achieve a concentration within the linear range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of [EMIM]⁺ standards. Determine the concentration of the unknown sample from the calibration curve.
Hydrophilic Interaction Liquid Chromatography (HILIC) for [EMIM]⁺ Cation
-
Instrumentation: HPLC system with a UV detector.
-
Column: A HILIC stationary phase (e.g., silica, amide, or cyano-based).
-
Mobile Phase: A high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 211.60 nm.[4]
-
Sample Preparation: Similar to the HPLC-UV method, dissolve the sample in the mobile phase and filter.
-
Quantification: Use an external standard calibration curve for quantification.
UV-Vis Spectrophotometry for [EMIM]⁺ Cation
-
Instrumentation: UV-Vis Spectrophotometer.
-
Wavelength: 211.60 nm.[4]
-
Sample Preparation: Prepare a series of standard solutions of [EMIM]⁺ in a suitable solvent (e.g., water or a buffer). Prepare the unknown sample solution to fall within the concentration range of the standards.
-
Quantification: Generate a calibration curve by plotting absorbance versus concentration. Determine the concentration of the unknown sample from its absorbance using the calibration curve. A linear correlation coefficient (R²) of 0.9999 has been reported for this method.[4]
Reverse-Phase HPLC (RP-HPLC) for Benzoate (BzO)⁻ Anion (Method 1)
-
Instrumentation: HPLC with a UV detector.
-
Column: Luna C18 (150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile: Sodium acetate buffer pH 4.3 (20:80 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 235 nm.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase and dilute to the desired concentration. Filter through a 0.45 µm filter.
-
Quantification: External standard calibration.
Proposed Ion-Pair HPLC Method for Simultaneous Analysis of [EMIM]⁺ and Benzoate⁻
This proposed method is based on the principles of ion-pair chromatography and would require validation for its intended use.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: An aqueous buffer (e.g., phosphate or acetate buffer) containing an ion-pairing agent and an organic modifier (e.g., acetonitrile or methanol). For the simultaneous analysis of a cation and an anion, a zwitterionic or a combination of cationic and anionic pairing agents might be necessary. The pH of the mobile phase will be critical for the retention of both ions.
-
Ion-Pairing Agent: A common choice for cation analysis is an alkyl sulfonate, while for anion analysis, a quaternary ammonium salt can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A dual-wavelength detection approach could be employed, monitoring at 211 nm for [EMIM]⁺ and 225-235 nm for benzoate.
-
Quantification: An external standard calibration with standards containing both [EMIM]⁺ and benzoate⁻ would be required.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the proposed mechanism for ion-pair chromatography.
References
A Cost-Effectiveness Analysis of 1-Ethyl-3-methylimidazolium Carboxylate Ionic Liquids in Industrial Processes
A Comparative Guide for Researchers and Drug Development Professionals
The quest for sustainable and economically viable industrial processes has led to a surge in research on ionic liquids (ILs) as potential replacements for volatile and often hazardous traditional organic solvents. Among the myriad of available ILs, 1-Ethyl-3-methylimidazolium ([EMIM])-based salts with carboxylate anions have garnered significant attention. This guide provides a comprehensive cost-effectiveness evaluation of this class of ILs, with a specific focus on 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) as a representative compound due to the extensive availability of research data. The findings presented here offer valuable insights for researchers, scientists, and drug development professionals in assessing the feasibility of integrating these promising solvents into their workflows.
Due to a scarcity of publicly available data on 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]), this guide will utilize the closely related and well-documented analogue, [EMIM][OAc], to provide a thorough comparative analysis. The structural similarities and shared applications of these carboxylate-based imidazolium ILs allow for a representative assessment of their potential cost-effectiveness.
Performance in Industrial Applications: A Focus on Biomass Processing
One of the most promising applications for [EMIM]-based carboxylate ILs is in the pretreatment and processing of lignocellulosic biomass, a critical step in the production of biofuels and other valuable bio-based products. [EMIM][OAc] has demonstrated high efficiency in dissolving cellulose and facilitating the depolymerization of lignin.
Comparison with Alternative Technologies
To evaluate the cost-effectiveness of [EMIM][OAc], it is essential to compare its performance against established and emerging alternative technologies, namely conventional organosolv processes and Deep Eutectic Solvents (DES).
| Parameter | [EMIM][OAc] | Organosolv (Formic Acid/Acetic Acid) | Deep Eutectic Solvent (Choline Chloride + Imidazole) |
| Delignification Yield | Up to 69% (Switchgrass)[1] | 80% - 90% (Annual Crops)[2] | Up to 90.2% (Acacia dealbata)[3] |
| Cellulose Conversion (Enzymatic Hydrolysis) | 96% glucan conversion (Switchgrass)[4] | Data not directly comparable | Lower cellulose losses (<15%) compared to IL treatment (up to 30%)[3] |
| Operating Temperature | 120-160°C[4][5] | 180-210°C[6] | 120-180°C[3] |
| Solvent Recyclability | Possible, with recovery costs of $0.75 - $1.96/kg via electrodialysis[7] | Possible, but can be energy-intensive | Generally considered highly recyclable |
| Methane Yield Increase (Anaerobic Digestion) | 1.34 - 1.61 fold increase[8] | Not applicable | Data not available |
| Sugar Yield (mg glucose/g biomass) | 158.2 - 175.3[8] | Data not directly comparable | Data not available |
Key Observations:
-
Delignification: While [EMIM][OAc] is effective, both organosolv and certain DES formulations have shown higher delignification yields.[1][2][3]
-
Cellulose Conversion: [EMIM][OAc] demonstrates excellent performance in preparing cellulose for enzymatic hydrolysis, achieving very high conversion rates.[4] DES also shows promise with lower cellulose loss during pretreatment.[3]
-
Operating Conditions: [EMIM][OAc] can operate at slightly lower temperatures than typical organosolv processes.[4][5][6]
-
Recyclability: The recyclability of ILs is a critical factor in their economic viability, and technologies like electrodialysis are being developed to reduce recovery costs.[7]
Economic Considerations: A Cost Comparison
The primary barrier to the widespread industrial adoption of ionic liquids has been their high cost compared to conventional solvents.
| Solvent | Estimated Price (per kg) |
| 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) | €280 - €380[9] |
| 1-Ethyl-3-methylimidazolium ethyl sulfate | ~$2600 (for 50g, extrapolated)[10] |
| Conventional Solvents (e.g., Methanol) | < $1[9] |
| Deep Eutectic Solvents (DES) | Typically 10-20% of the cost of ILs[11] |
The significant price difference highlights the importance of high process efficiency, product value, and solvent recyclability to justify the use of [EMIM][OAc]. While the initial investment is high, the potential for increased product yields and the creation of higher-value products could offset the cost.[9] Furthermore, the development of lower-cost ILs is an active area of research.[9]
Experimental Methodologies
To facilitate the replication and validation of the presented data, this section outlines the typical experimental protocols for biomass pretreatment using [EMIM][OAc] and a representative organosolv process.
Protocol for Biomass Pretreatment with [EMIM][OAc]
This protocol is based on a study investigating the valorization of lignocellulosic biomass by anaerobic digestion.[5]
Materials:
-
Dried lignocellulosic biomass (e.g., wheat straw, grape stem)
-
1-Ethyl-3-methylimidazolium acetate ([Emim][Ac]), purity >95%
-
Deionized water
Procedure:
-
Prepare solutions of [EMIM][Ac] in deionized water at desired concentrations (e.g., 5%, 15%, 25% w/v).
-
Mix 2g of dried biomass with 40 mL of the [EMIM][Ac] solution in a 200 mL glass tube. This corresponds to biomass to IL ratios of 1:1, 1:3, and 1:5 (w/w).
-
Heat the mixture in a thermoreactor at 120°C for 120 minutes.
-
After pretreatment, the solid and liquid fractions can be separated for further analysis and processing.
Illustrative Workflow for Biomass Pretreatment
Caption: Workflow for lignocellulosic biomass pretreatment using [EMIM][OAc].
Synthesis of Imidazolium-Based Ionic Liquids
The synthesis of imidazolium-based ILs, including those with benzoate anions, typically involves a two-step process. The first step is the quaternization of an N-substituted imidazole (e.g., 1-methylimidazole) with an alkyl halide (e.g., ethyl bromide) to form the 1-ethyl-3-methylimidazolium halide precursor. The second step is an anion exchange reaction where the halide is replaced with the desired anion (e.g., benzoate).
A general method for synthesizing imidazolium ILs involves the direct alkylation of imidazole derivatives in the presence of an acid using an orthoester as the alkyl donor.[12] Another approach is the reaction of 1-alkyl-3-methylimidazolium bromide with a silver salt of the desired anion (e.g., silver acetate).[6] For benzoate-containing ILs, 1-butyl-3-alkylimidazolium benzoate has been used to control the synthesis and assembly of α-Fe2O3 nanorods.[7]
Synthesis Pathway for Imidazolium Benzoate ILs
Caption: A typical two-step synthesis route for imidazolium benzoate ionic liquids.
Conclusion and Future Outlook
1-Ethyl-3-methylimidazolium acetate, as a representative for carboxylate-based [EMIM] ILs, demonstrates significant potential in industrial applications, particularly in biomass processing. Its high efficiency in cellulose conversion is a notable advantage. However, its widespread adoption is currently hindered by its high cost compared to conventional solvents and emerging alternatives like Deep Eutectic Solvents.
For [EMIM][OAc] and similar ILs to become truly cost-effective, future research and development should focus on:
-
Reducing Synthesis Costs: Developing more economical and sustainable synthesis routes for ILs.
-
Improving Recycling Efficiency: Enhancing the efficiency and reducing the cost of IL recovery and recycling processes is crucial.
-
Process Optimization: Further optimizing reaction conditions to maximize product yield and minimize energy consumption.
-
High-Value Applications: Focusing on applications where the unique properties of ILs can generate high-value products that justify the initial solvent cost.
While challenges remain, the continuous innovation in the field of ionic liquids suggests that they will play an increasingly important role in the development of greener and more efficient industrial processes. This guide serves as a valuable resource for professionals evaluating the potential of these remarkable solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of organic acid-based organosolv lignins extracted from the residues of five annual crops :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion [ideas.repec.org]
- 9. proionic.com [proionic.com]
- 10. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deep eutectic solvents vs ionic liquids: cost and performance [eureka.patsnap.com]
- 12. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 1-Ethyl-3-methylimidazolium Benzoate and its Alternatives in Scientific Applications
For researchers and professionals in drug development and various scientific fields, the choice of solvent can be paramount to the success of an experimental protocol. Ionic liquids (ILs) have emerged as a versatile class of solvents with tunable properties. This guide provides a comparative analysis of 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]), a promising but less-studied ionic liquid, against more conventional alternatives in key application areas: cellulose dissolution, carbon dioxide (CO2) capture, and as a medium for enzymatic reactions. Due to the limited availability of direct peer-reviewed data for [EMIM][Benz], this guide draws comparisons from studies on closely related imidazolium-based ionic liquids to provide a comprehensive overview for the scientific community.
Cellulose Dissolution
The dissolution of cellulose, a recalcitrant biopolymer, is a critical step in the production of biofuels and bio-based materials. Imidazolium-based ionic liquids have been identified as highly effective solvents for this purpose.
A study by Petz et al. (2020) investigated the use of imidazolium-based ionic liquids with aromatic anions, including benzoate, for cellulose dissolution. Their findings indicate that these ILs can dissolve a significant amount of cellulose without derivatization, which is a common issue with other solvent systems. The dissolution capability is attributed to the strong hydrogen bond accepting ability of the benzoate anion, which disrupts the extensive hydrogen-bonding network in cellulose.
Comparison of Cellulose Solubility in Imidazolium-Based Ionic Liquids:
| Ionic Liquid | Cation | Anion | Cellulose Solubility (wt%) | Reference |
| This compound | [EMIM]+ | [Benz]⁻ | up to 8.5 | Petz et al., 2020[1] |
| 1-Ethyl-3-methylimidazolium acetate | [EMIM]+ | [OAc]⁻ | up to 27 | Erdmenger et al. (cited in[2]) |
| 1-Butyl-3-methylimidazolium chloride | [BMIM]+ | [Cl]⁻ | ~10-20 | Swatloski et al., 2002 (cited in[3]) |
| 1-Allyl-3-methylimidazolium chloride | [AMIM]+ | [Cl]⁻ | High | (cited in[4]) |
Experimental Protocol for Cellulose Dissolution:
A typical experimental setup for cellulose dissolution in an ionic liquid involves the following steps, as adapted from the methodology described by Petz et al. (2020)[1]:
-
Drying: Microcrystalline cellulose is dried under vacuum at a specified temperature (e.g., 60 °C) for 24 hours to remove any moisture, which can significantly affect the dissolution process.
-
Dissolution: A known weight of the dried cellulose is added to the ionic liquid in a sealed vessel. The mixture is then heated and stirred at a controlled temperature (e.g., 100 °C) until the cellulose is completely dissolved. The dissolution process can be monitored visually or through techniques like polarized light microscopy.
-
Analysis: The properties of the resulting cellulose solution, such as viscosity and homogeneity, are then analyzed. The dissolved cellulose can be regenerated by adding a non-solvent like water, ethanol, or acetone[4].
Cellulose Dissolution Workflow
Caption: Workflow for cellulose dissolution in [EMIM][Benz].
Carbon Dioxide Capture
The capture of CO2 is a critical technology for mitigating climate change. Ionic liquids are being explored as promising solvents for CO2 capture due to their low volatility and high CO2 solubility. The interaction between the anion of the IL and CO2 is a key factor in determining the absorption capacity.
While direct data for CO2 capture using [EMIM][Benz] is scarce, studies on other imidazolium-based ILs provide valuable insights. For instance, ILs with acetate anions ([EMIM][OAc]) have shown high CO2 solubility due to chemical interactions. In contrast, ILs with anions like hexafluorophosphate ([PF6]⁻) or tetrafluoroborate ([BF4]⁻) exhibit physical absorption of CO2[5]. The benzoate anion, being a carboxylate similar to acetate, is expected to facilitate chemisorption of CO2.
A study by Osman et al. (2024) on various imidazolium ILs with different anions, including 3-sulfobenzoate, for CO2 capture provides a basis for comparison. Their results highlight that the presence of functional groups on the anion, such as sulfonyl and carboxylate groups, enhances the CO2-philicity and solubility of the IL[6][7].
Comparison of CO2 Solubility in Imidazolium-Based Ionic Liquids:
| Ionic Liquid | Cation | Anion | CO2 Solubility (mol CO2 / mol IL at ~1 bar) | Reference |
| 1-Ethyl-3-methylimidazolium acetate | [EMIM]+ | [OAc]⁻ | ~0.5 - 1.0 (chemisorption) | (cited in[8]) |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | [BMIM]+ | [PF6]⁻ | ~0.1 - 0.2 (physisorption) | (cited in[5]) |
| Imidazolium-based IL with 3-sulfobenzoate anion | Imidazolium-based | [3-sulfobenzoate]⁻ | Moderate to High | Osman et al., 2024[7] |
Experimental Protocol for CO2 Solubility Measurement:
The gravimetric method is a common technique for determining CO2 solubility in ionic liquids, as described by Osman et al. (2024)[7]:
-
Sample Preparation: A known mass of the ionic liquid is placed in a sample holder within a magnetic suspension balance.
-
Degassing: The IL is degassed under vacuum to remove any dissolved gases.
-
CO2 Introduction: CO2 is introduced into the system at a controlled pressure.
-
Equilibrium: The system is allowed to reach equilibrium, and the mass increase of the sample due to CO2 absorption is recorded.
-
Data Analysis: The CO2 solubility is calculated from the mass change at different pressures.
CO2 Capture Mechanism
Caption: Mechanisms of CO2 capture by ionic liquids.
Enzymatic Reactions
Ionic liquids can serve as non-aqueous media for enzymatic reactions, offering advantages such as enhanced enzyme stability and altered selectivity. The choice of IL is crucial, as it can either enhance or inhibit enzyme activity.
While there is no direct research on the use of [EMIM][Benz] in enzymatic reactions, a study by Farahmand and Ebrahimi (2022) investigated the effect of 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) on the activity and stability of α-amylase[9][10]. They found that at a concentration of 0.4 M, [EMIM][OAc] increased the activity of α-amylase. This suggests that imidazolium-based ILs with carboxylate anions can be compatible with certain enzymes.
Comparison of Ionic Liquid Effects on Enzyme Activity:
| Ionic Liquid | Enzyme | Effect on Activity | Reference |
| 1-Ethyl-3-methylimidazolium acetate | α-amylase | Increased at 0.4 M concentration | Farahmand & Ebrahimi, 2022[9] |
| (Hypothetical) [EMIM][Benz] | Various Enzymes | Potentially compatible, requires experimental validation | - |
| Conventional Organic Solvents | Various Enzymes | Often lead to denaturation and loss of activity | General Knowledge |
Experimental Protocol for Studying Enzyme Activity in Ionic Liquids:
The following protocol is adapted from the study on α-amylase in [EMIM][OAc][9][10]:
-
Enzyme Solution Preparation: A stock solution of the enzyme is prepared in a suitable buffer.
-
Reaction Mixture: The reaction mixture is prepared by adding the enzyme solution, the substrate (e.g., starch for α-amylase), and the ionic liquid at various concentrations to a buffer solution.
-
Incubation: The reaction mixture is incubated at a specific temperature and pH for a set period.
-
Activity Assay: The enzyme activity is determined by measuring the rate of product formation or substrate consumption using an appropriate analytical method (e.g., spectrophotometry).
-
Data Analysis: The relative activity of the enzyme in the presence of the ionic liquid is calculated by comparing it to the activity in the absence of the IL.
Logical Flow for Enzyme Activity Assay
Caption: General workflow for an enzyme activity assay in an ionic liquid.
Conclusion
This compound shows promise as a versatile solvent for various scientific applications, particularly in the dissolution of cellulose. While direct comparative data for its performance in CO2 capture and enzymatic reactions is limited, insights from related imidazolium-based ionic liquids with carboxylate anions suggest its potential compatibility and effectiveness. The choice of the anion plays a crucial role in the performance of an ionic liquid, and the benzoate anion, with its aromatic and carboxylate functionalities, offers unique properties that warrant further investigation. This guide provides a foundational comparison to aid researchers in selecting appropriate solvent systems for their specific needs, while highlighting the necessity for more dedicated studies on [EMIM][Benz] to fully elucidate its capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkylimidazolium-based ionic liquids with tailored anions and cations for CO 2 capture - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08335G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of 1-Ethyl-3-methylimidazolium Acetate Ionic Liquid on the Structural and Functional Features of a Representative α-amylase | Archives of Advances in Biosciences [journals.sbmu.ac.ir]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1-Ethyl-3-methylimidazolium Benzoate: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of 1-Ethyl-3-methylimidazolium benzoate. As a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on SDS documentation for structurally similar 1-Ethyl-3-methylimidazolium salts, including those with chloride, acetate, and ethylsulfate anions. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure that all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1] Follow proper glove removal technique to avoid skin contact.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3] An impervious apron or lab coat is recommended.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if there is a risk of generating aerosols or dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Work Area Safety:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
II. First Aid Measures
In the event of exposure, take the following immediate actions:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek medical attention if irritation persists.[2]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][2][3] If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[1]
-
Inhalation: Move the exposed individual to fresh air.[1][2][3] If breathing is difficult or stops, provide artificial respiration.[1][2] Seek medical attention if you feel unwell.[2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[2][3] Do not induce vomiting.[1] Seek immediate medical attention.[1]
III. Spill Response Protocol
In the event of a spill, follow these steps to contain and clean the affected area:
-
Evacuate and Ventilate: For large spills, evacuate non-essential personnel from the area.[4] Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or water sources.[1][4][5] Cover drains if necessary.[4]
-
Absorption: For liquid spills, use an inert absorbent material such as Chemizorb®, sand, or earth to soak up the substance.[2][4] For solid spills, sweep up the material, avoiding dust formation.[3]
-
Collection: Carefully collect the absorbed material and spilled substance into a suitable, labeled, and closed container for disposal.[2][3]
-
Decontamination: Clean the affected area thoroughly. Contaminated surfaces can be cleaned with isopropanol or ethanol.[6]
-
Personal Safety: Wear the appropriate PPE throughout the cleanup process.
IV. Disposal Procedures
The final disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.
-
Waste Classification: This material may be classified as hazardous waste. Some related ionic liquids are considered toxic to aquatic life.[4]
-
Containerization: Keep chemical waste in its original container whenever possible.[4] Do not mix with other waste.[4] Ensure waste containers are properly sealed and clearly labeled.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[2][3][4][7] All disposal practices must be in accordance with national, state, and local regulations.[4] Contact a licensed professional waste disposal service to arrange for removal.
-
Environmental Precautions: Avoid releasing the chemical into the environment.[4] Do not allow the product to enter drains, sewers, or watercourses.[1][4][5]
V. Quantitative Data for Structurally Similar Ionic Liquids
The following table summarizes available toxicological and ecotoxicological data for ionic liquids with the 1-Ethyl-3-methylimidazolium cation. This data should be used as an indicator of potential hazards.
| Compound | Test | Species | Result | Reference |
| 1-Ethyl-3-methylimidazolium acetate | Acute Oral Toxicity (LD50) | Rat | >2,000 mg/kg | [7] |
| 1-Ethyl-3-methylimidazolium acetate | Acute Dermal Toxicity (LD50) | Rat | >2,000 – <5,000 mg/kg | [7] |
| Ethyl benzoate (related structure) | Acute Toxicity to Fish (LC50) | Fathead Minnow | 6.7 mg/L (96 h) | [4] |
| Ethyl benzoate (related structure) | Acute Toxicity to Daphnia (EC50) | Daphnia magna | 27.1 mg/L (48 h) | [4] |
Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Ethyl-3-methylimidazolium benzoate
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethyl-3-methylimidazolium benzoate was not located. The following guidance is based on the safety data for structurally similar ionic liquids containing the 1-Ethyl-3-methylimidazolium cation. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this ionic liquid.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The required equipment varies depending on the nature of the work being conducted.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Preparation | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[1][2] | Chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[1][3] | Standard laboratory coat.[4] | Not required under normal use with adequate ventilation.[5] |
| Large Volume Transfers or Splash Potential | Chemical safety goggles and a full-face shield.[4][6] | Thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™). Consult glove manufacturer for specific chemical compatibility. | Chemical-resistant apron or full-body suit over a lab coat.[1][3] | Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if mists are generated.[2] |
| Emergency Spill Response | Chemical safety goggles and a full-face shield.[4][6] | Heavy-duty, chemical-resistant gloves. | Impervious clothing or a chemical-resistant suit.[1][3] | A self-contained breathing apparatus (SCBA) may be necessary for large spills in confined spaces.[2][5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]
Handling Procedures:
-
Pre-Handling:
-
Read and understand the safety information for similar ionic liquids.
-
Inspect all PPE for integrity before use.
-
Ensure the work area is clean and uncluttered.
-
-
During Handling:
-
Post-Handling:
Storage:
-
Keep the container tightly closed to prevent moisture absorption.[2][5]
-
Store away from strong oxidizing agents and acids.[2]
-
Consider storing under an inert atmosphere.[2]
Emergency Response Plan: Spills and First Aid
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[2][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[2][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.
Disposal Plan
All waste, including the chemical itself, contaminated absorbent materials, and disposable PPE, must be considered hazardous waste.
Disposal Procedures:
-
Collection:
-
Collect waste in a suitable, labeled, and closed container.
-
Do not mix with other waste streams unless directed by your institution's EHS department.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
-
Disposal:
References
- 1. iolitec.de [iolitec.de]
- 2. fishersci.com [fishersci.com]
- 3. iolitec.de [iolitec.de]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. iolitec.de [iolitec.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
